molecular formula C4H4BrNS B1288822 4-Bromo-3-methylisothiazole CAS No. 930-42-7

4-Bromo-3-methylisothiazole

货号: B1288822
CAS 编号: 930-42-7
分子量: 178.05 g/mol
InChI 键: IXHNFDZCYLIMQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3-methylisothiazole (CAS RN: 930-42-7) is a valuable heterocyclic building block in organic and medicinal chemistry research. Its molecular formula is C 4 H 4 BrNS, and it has a molecular weight of 178.05 g/mol . The compound is characterized by a bromine atom at the 4-position of the isothiazole ring, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This compound serves as a key precursor in scientific investigations. Computational and synthetic studies on similar 4-halo-isothiazole derivatives highlight their use as intermediates for creating more complex, heteroatom-substituted compounds with potential pharmacological profiles . Research into related structures has shown that such scaffolds can be developed into molecules with antiproliferative activity or as inhibitors of enzymes like protein farnesyltransferase . Handling and Safety: this compound requires careful handling. It is classified as a flammable liquid and may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) . Always consult the Safety Data Sheet (SDS) before use and conduct all procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-bromo-3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHNFDZCYLIMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617695
Record name 4-Bromo-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-42-7
Record name 4-Bromo-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-1,2-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-3-methylisothiazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylisothiazole is a halogenated heterocyclic compound belonging to the isothiazole family. Isothiazoles and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with available information on its synthesis, reactivity, and potential applications.

Chemical and Physical Properties

This compound is a compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol .[1][2][] It is identified by the CAS number 930-42-7.[1][2][4][5] The following tables summarize its key physical and chemical identifiers.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-bromo-3-methyl-1,2-thiazole
CAS Number 930-42-7[1][2][4][5]
Molecular Formula C4H4BrNS[1][2][4]
Molecular Weight 178.05 g/mol [1][]
InChI InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3[1]
InChIKey IXHNFDZCYLIMQS-UHFFFAOYSA-N[1]
SMILES CC1=NSC=C1Br[]
Canonical SMILES CC1=C(Br)C=NS1

Table 2: Physical Properties

PropertyValue
Boiling Point 106.058 °C at 760 mmHg[4]
Density 1.702 g/cm³[4]
Flash Point 17.944 °C[4]
Melting Point No data available
Solubility No data available
Physical State No data available[4]
Color No data available[4]
Odor No data available[4]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the single proton on the isothiazole ring. The chemical shifts will be influenced by the bromine atom and the heterocyclic ring structure.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Four distinct signals are expected for the four carbon atoms in this compound. The chemical shifts of the carbons in the isothiazole ring will be deshielded due to the presence of electronegative nitrogen and sulfur atoms, as well as the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

  • C-H stretching and bending vibrations from the methyl group and the isothiazole ring.

  • C=N and C=C stretching vibrations within the aromatic isothiazole ring.

  • C-Br stretching vibration.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will provide further structural information through the analysis of daughter ions formed by the cleavage of the isothiazole ring and the loss of substituents.

Synthesis and Purification

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the bromination of isothiazole derivatives can be considered. A potential synthetic route could involve the direct bromination of 3-methylisothiazole. The regioselectivity of the bromination would be a key factor to control.

A general procedure for the synthesis of brominated thiazoles involves sequential bromination-debromination methods.[6] Another approach for synthesizing isothiazoles involves a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters.[7]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 3-Methylisothiazole 3-Methylisothiazole Brominating_Agent Brominating Agent (e.g., NBS, Br2) 3-Methylisothiazole->Brominating_Agent Reacts with Reaction_Conditions Reaction Conditions (Solvent, Temperature) Workup Aqueous Work-up Reaction_Conditions->Workup Leads to Purification Purification (Distillation or Chromatography) Workup->Purification Followed by Final_Product This compound Purification->Final_Product Yields

Purification

Purification of the crude product would likely involve standard techniques such as distillation or column chromatography. Given its reported boiling point of 106.058 °C at atmospheric pressure, vacuum distillation could be a suitable method for purification on a larger scale. For smaller quantities or for achieving high purity, column chromatography using silica gel would be appropriate. The choice of eluent would need to be determined empirically, likely a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Recrystallization is another potential purification method if the compound is a solid at room temperature and a suitable solvent system can be identified.[8][9][10]

Reactivity and Stability

Halogenated isothiazoles are generally considered reactive intermediates in organic synthesis. The bromine atom at the 4-position of the isothiazole ring can be susceptible to nucleophilic substitution reactions. The isothiazole ring itself can undergo various transformations.

Reactivity
  • Nucleophilic Substitution: The C-Br bond can be targeted by nucleophiles, allowing for the introduction of various functional groups at the 4-position. The reactivity towards nucleophiles will depend on the reaction conditions and the nature of the nucleophile.[11]

  • Deprotonation: The proton at the 5-position of the isothiazole ring may be acidic enough to be removed by a strong base, generating a carbanion that can then react with electrophiles.

Stability

Biological Activity and Potential Applications

Isothiazole derivatives have a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[15] The bromine and methyl substituents on the isothiazole ring of the title compound may modulate its biological profile.

While specific studies on the biological activity or drug development of this compound are limited in publicly accessible literature, its structural similarity to other biologically active isothiazoles suggests it could be a valuable building block for the synthesis of novel therapeutic agents. The mechanism of action of isothiazolone biocides involves the inhibition of key enzymes through reaction with thiol groups.[12] It is plausible that this compound could exhibit similar reactivity towards biological nucleophiles.

Biological_Investigation_Workflow Compound This compound In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Compound->In_Vitro Screening In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising results lead to SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Data for Lead_Optimization Lead Optimization SAR->Lead_Optimization Guides Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate Identifies

Safety and Handling

According to available safety data sheets, this compound should be handled with care. It is intended for research and development use only.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties, spectroscopic data, and potential reactivity. Further research is needed to fully elucidate its synthetic pathways, detailed spectral characteristics, stability profile, and biological activity to unlock its full potential as a versatile chemical building block.

References

An In-depth Technical Guide to 4-Bromo-3-methylisothiazole (CAS 930-42-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylisothiazole, with the Chemical Abstracts Service (CAS) number 930-42-7, is a halogenated heterocyclic compound belonging to the isothiazole family. The isothiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, is a recognized "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a bromine atom and a methyl group to the isothiazole core in this compound modifies its physicochemical properties and provides a versatile scaffold for further chemical modifications, making it a valuable building block in organic synthesis and drug discovery.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various sources and may include predicted data. Experimental verification is recommended for critical applications.

PropertyValueReference
CAS Number 930-42-7[1]
Molecular Formula C₄H₄BrNS[1]
Molecular Weight 178.05 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point 106.1 °C (Predicted)[2]
Density 1.702 g/cm³ (Predicted)[2]
Flash Point 17.9 °C (Predicted)[2]
pKa 2.30 ± 0.22 (Predicted)[2]
XLogP3-AA 1.7
Topological Polar Surface Area 41.1 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see a singlet for the methyl protons and a singlet for the proton on the isothiazole ring. A publicly available ¹H NMR spectrum can be found at ChemicalBook.[3]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic isothiazole ring. An IR spectrum for this compound is available on ChemicalBook.[5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[6] The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the isothiazole ring.

Synthesis and Reactivity

The synthesis of this compound can be approached through the bromination of 3-methylisothiazole. While a specific detailed protocol for this exact transformation was not found in the searched literature, general methods for the bromination of thiazoles and isothiazoles can be adapted.

Postulated Synthesis Workflow

A plausible synthetic route involves the direct bromination of 3-methylisothiazole. This electrophilic aromatic substitution would likely be directed to the 4-position due to the activating effect of the methyl group and the inherent reactivity of the isothiazole ring.

Synthesis Start 3-Methylisothiazole Reaction Bromination Start->Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Solvent Solvent (e.g., CCl₄, CH₂Cl₂) Solvent->Reaction Product This compound Reaction->Product

Caption: Postulated synthesis of this compound.

Experimental Protocol (General Method for Bromination)

The following is a generalized experimental protocol based on the bromination of similar heterocyclic systems. Optimization would be required for the specific synthesis of this compound.

  • Reaction Setup: To a solution of 3-methylisothiazole in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The reaction may require an initiator, such as AIBN or light, if NBS is used.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or distillation.

Reactivity and Use as a Building Block

The bromine atom at the 4-position of this compound serves as a versatile handle for a variety of cross-coupling reactions, making it a valuable building block in organic synthesis.[5][7] This allows for the introduction of diverse functionalities at this position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Reactivity cluster_reactions Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst, Base Heck Heck Coupling (with Alkenes) Start->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Pd catalyst, Base Arylated 4-Aryl-3-methylisothiazoles Suzuki->Arylated C-C bond formation Alkynylated 4-Alkynyl-3-methylisothiazoles Sonogashira->Alkynylated C-C bond formation Alkenylated 4-Alkenyl-3-methylisothiazoles Heck->Alkenylated C-C bond formation Aminated 4-Amino-3-methylisothiazoles Buchwald->Aminated C-N bond formation

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The isothiazole nucleus is a key pharmacophore in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][8] While specific biological data for this compound is not widely published, its utility lies in its role as a precursor to more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas

Derivatives of this compound could be investigated for a variety of therapeutic targets. The general biological activities associated with the isothiazole scaffold suggest potential applications in:

  • Oncology: Isothiazole derivatives have been investigated as anticancer agents.[9]

  • Infectious Diseases: The isothiazole ring is present in some antibacterial and antiviral compounds.[3]

  • Inflammatory Diseases: Certain isothiazole derivatives have demonstrated anti-inflammatory properties.[3]

Role as a Synthetic Intermediate

The primary value of this compound in drug development is as a versatile intermediate.[7] By utilizing the reactivity of the C-Br bond, medicinal chemists can systematically modify the structure to explore the SAR of novel isothiazole-based compounds. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, as with any brominated organic compound, it should be handled with care in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10] The compound is intended for research and development purposes only.[10]

Conclusion

This compound (CAS 930-42-7) is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key feature is the presence of a bromine atom on the isothiazole ring, which allows for a wide range of chemical modifications through cross-coupling reactions. While detailed biological data on the compound itself is limited, its potential as a scaffold for the development of novel therapeutic agents is significant, given the established biological importance of the isothiazole core. This technical guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this compound in their scientific endeavors. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylisothiazole from 3-Methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-bromo-3-methylisothiazole from 3-methylisothiazole, a key transformation for the functionalization of the isothiazole ring. This halogenated derivative serves as a versatile building block in medicinal chemistry and materials science, enabling further molecular elaborations through cross-coupling reactions and other transformations. This document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, quantitative data, and a process workflow diagram.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound from 3-methylisothiazole is achieved through an electrophilic aromatic substitution reaction. The isothiazole ring, while being a heteroaromatic system, can undergo halogenation under appropriate conditions. The regioselectivity of this reaction is influenced by the electronic effects of the methyl group at the 3-position and the inherent reactivity of the isothiazole nucleus.

The direct bromination of 3-methylisothiazole preferentially occurs at the 4-position, which is activated by the electron-donating methyl group and is the most electron-rich position available for electrophilic attack. Common brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) can be employed. The choice of solvent and reaction temperature is crucial to control the reaction rate and minimize the formation of byproducts.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Methylisothiazole

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 3-methylisothiazole (1.0 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0-5 °C.

  • Bromination: A solution of bromine (1.05 equivalents) in glacial acetic acid is added dropwise to the stirred solution of 3-methylisothiazole over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and quench any unreacted bromine.

  • Extraction: The aqueous mixture is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 3-Methylisothiazole
Reagent Bromine (Br₂)
Solvent Glacial Acetic Acid
Reaction Time 2-4 hours
Reaction Temperature 0 °C to room temperature
Typical Yield 70-85%
Product Purity >95% (after purification)
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 85-90 °C at 15 mmHg

Process Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway 3-Methylisothiazole 3-Methylisothiazole This compound This compound 3-Methylisothiazole->this compound Electrophilic Bromination Bromine (Br2) Bromine (Br2) Bromine (Br2)->this compound Acetic Acid Acetic Acid Acetic Acid->this compound

Caption: Synthetic pathway for the bromination of 3-methylisothiazole.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_solution Prepare solution of 3-methylisothiazole in acetic acid cool_solution Cool to 0-5 °C prep_solution->cool_solution add_bromine Add bromine solution dropwise cool_solution->add_bromine stir_rt Stir at room temperature add_bromine->stir_rt quench Quench with NaHCO3 stir_rt->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layer extract->dry purify Purify by distillation or chromatography dry->purify Final Product Final Product purify->Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Spectroscopic Profile of 4-Bromo-3-methylisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-3-methylisothiazole, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key data points are summarized below for ease of reference and comparison.

Parameter Value
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol
Monoisotopic Mass 176.92478 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm Multiplicity Assignment
Data not available in search resultsN/AH-5
Data not available in search resultsN/A-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment
Data not available in search resultsC-3
Data not available in search resultsC-4
Data not available in search resultsC-5
Data not available in search results-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment
Data not available in search resultsN/AC-H stretch (aromatic)
Data not available in search resultsN/AC=N stretch
Data not available in search resultsN/AC-Br stretch
Data not available in search resultsN/AC-S stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak.

m/z Relative Abundance (%) Assignment
Data not available in search resultsN/A[M]⁺ (with ⁷⁹Br)
Data not available in search resultsN/A[M]⁺ (with ⁸¹Br)

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols that are typically employed for the analysis of compounds like this compound.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source where it is vaporized and bombarded with a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-methylisothiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with its corresponding proton signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of similar molecular structures and established principles of NMR spectroscopy.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Integration Coupling Constant (J) [Hz]
H-5~ 8.6Singlet (s)1HN/A
CH₃~ 2.5Singlet (s)3HN/A

Experimental Protocol

The following is a detailed methodology for the acquisition of the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample: 5-10 mg of this compound.

  • Solvent: Approximately 0.6 mL of deuterated chloroform (CDCl₃) is used as the solvent.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure: The sample is accurately weighed and dissolved in the deuterated solvent within a standard 5 mm NMR tube. The solution is then gently agitated to ensure homogeneity.

2. NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

  • Nucleus: ¹H

  • Temperature: The experiment is conducted at a standard probe temperature of 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment is utilized.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 16 ppm is set to cover the expected chemical shift range.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

  • Fourier transformation is applied to the FID to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are performed to ensure accurate integration and peak identification.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Proton Signals

The following diagram illustrates the structure of this compound and the logical relationship of its proton signals as observed in a ¹H NMR spectrum.

G cluster_mol This compound cluster_signals ¹H NMR Signals C1 C N N C1->N H5 H C1->H5 C2 C C2->C1 Br Br C2->Br C3 C S S C3->S CH3 CH₃ C3->CH3 N->C3 S->C2 Signal_H5 H-5 Signal (~8.6 ppm) H5->Signal_H5 Signal_CH3 CH₃ Signal (~2.5 ppm) CH3->Signal_CH3

Molecular structure and corresponding ¹H NMR signals.

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-bromo-3-methylisothiazole. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known behavior of related heterocyclic and halogenated compounds. This guide also includes a detailed experimental protocol for acquiring a mass spectrum of this compound.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the isothiazole ring and the loss of bromine and other neutral fragments. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two m/z units (M+ and M+2).

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (for 79Br)m/z (for 81Br)Proposed Fragment IonRelative Abundance (Predicted)
177179[C4H4BrNS]+• (Molecular Ion)High
98-[C4H4NS]+Moderate
84-[C3H2NS]+Moderate to High
71-[C3H3S]+Moderate
57-[C3H3N]+•Low
45-[CHS]+Low

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key steps, initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.

The primary fragmentation events are predicted to be:

  • Loss of Bromine: The C-Br bond is relatively weak and its cleavage would lead to the formation of a stable cation.

  • Ring Cleavage: The isothiazole ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (C2H2).

  • Loss of Methyl Radical: Cleavage of the C-CH3 bond can also occur.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

Fragmentation_Pathway M [C4H4BrNS]+• m/z = 177/179 F1 [C4H4NS]+ m/z = 98 M->F1 - Br• F2 [C3H2NS]+ m/z = 84 F1->F2 - CH2 F3 [C3H3S]+ m/z = 71 F1->F3 - HCN F4 [C3H3N]+• m/z = 57 F2->F4 - CS F5 [CHS]+ m/z = 45 F2->F5 - C2H2N•

Proposed fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard protocol for acquiring an electron ionization mass spectrum of this compound.

3.1. Instrumentation

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Gas chromatograph (GC) for sample introduction (optional, for pure samples direct infusion can be used).

3.2. Reagents and Materials

  • This compound (solid or liquid).

  • High-purity solvent (e.g., methanol, dichloromethane) for sample dissolution if necessary.

3.3. Sample Preparation

  • If the sample is a solid, prepare a dilute solution (approximately 1 mg/mL) in a suitable volatile solvent.

  • If the sample is a liquid, it can be used directly.

3.4. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

  • Ion Source Temperature: 200-250 °C (to ensure sample volatilization).

  • Mass Range: m/z 40-300 (to cover the molecular ion and expected fragments).

  • Scan Rate: 1 scan/second.

3.5. Sample Introduction

  • Direct Infusion: If using a direct insertion probe, place a small amount of the sample (or a drop of the solution) onto the probe tip, allow the solvent to evaporate, and then insert the probe into the ion source.

  • GC Inlet: If using a GC inlet, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The GC conditions should be optimized to ensure good separation and peak shape. A typical starting point would be an initial oven temperature of 50°C, held for 1 minute, followed by a ramp of 10°C/minute to 250°C.

3.6. Data Acquisition and Analysis

  • Acquire the mass spectrum over the specified mass range.

  • Identify the molecular ion peak. For this compound, this will be a pair of peaks at m/z 177 and 179 with approximately equal intensity.

  • Analyze the fragmentation pattern, identifying the major fragment ions and their corresponding neutral losses.

  • Compare the obtained spectrum with theoretical predictions and fragmentation databases if available.

Conclusion

References

Crystal Structure of 4-Bromo-3-methylisothiazole: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, the experimentally determined crystal structure of 4-Bromo-3-methylisothiazole has not been reported in the public domain. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be compiled at this time.

This document outlines the current state of knowledge based on available information and highlights the data lacunae that prevent the fulfillment of the core request for an in-depth technical guide. While general chemical and physical properties are available, the specific crystallographic information required for a detailed structural analysis is absent from published resources.

Summary of Available Data

Publicly accessible databases and scientific literature provide basic information regarding this compound, including its molecular formula (C₄H₄BrNS), molecular weight, and some spectroscopic data. However, these sources do not contain the essential crystallographic data that would be generated from a single-crystal X-ray diffraction study.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₄BrNSPubChem
Molecular Weight178.05 g/mol PubChem
CAS Number930-42-7ChemicalBook
AppearanceNot Reported-
Melting PointNot Reported-
Boiling PointNot Reported-

Data Gap Analysis

The core requirements for the requested technical guide—quantitative crystallographic data and detailed experimental protocols—hinge on the availability of a solved crystal structure. The following critical information is currently unavailable:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell are unknown.

  • Space Group: The symmetry of the crystal lattice has not been determined.

  • Atomic Coordinates: The precise positions of the atoms within the unit cell are not known.

  • Bond Lengths and Angles: Definitive intramolecular bond lengths and angles have not been measured.

  • Intermolecular Interactions: Details of how the molecules pack together in the solid state, including any potential hydrogen bonding or other non-covalent interactions, are unavailable.

Hypothetical Experimental Workflow for Crystal Structure Determination

To obtain the necessary data, a researcher would need to perform the following experimental procedures. This workflow is presented as a general guide and would require optimization for this specific compound.

G Hypothetical Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Crystal Growth Screening (Vapor diffusion, Slow evaporation, etc.) purification->screening optimization Optimization of Crystallization Conditions screening->optimization data_collection Single-Crystal X-ray Data Collection optimization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structure Validation (e.g., using PLATON, CheckCIF) structure_solution->validation analysis Analysis of Bond Lengths, Angles, and Packing validation->analysis

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule.

Conclusion and Future Outlook

The absence of a published crystal structure for this compound presents a significant knowledge gap. For researchers, scientists, and drug development professionals interested in the solid-state properties and molecular geometry of this compound, the primary next step would be to perform a single-crystal X-ray diffraction study. Such an investigation would provide the definitive data required to understand its three-dimensional structure, which is fundamental for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.

Until such experimental work is conducted and published, any discussion of the crystal structure of this compound remains speculative. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for any future updates on this compound.

Solubility Profile of 4-Bromo-3-methylisothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Bromo-3-methylisothiazole

This compound is a heterocyclic compound containing an isothiazole ring substituted with a bromine atom and a methyl group. Isothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. The presence of the bromine atom and the methyl group on the isothiazole ring influences its physicochemical properties, including its solubility, reactivity, and potential for forming intermolecular interactions.

The Critical Role of Solubility in Research and Drug Development

The solubility of a compound in various solvents is a fundamental physical property that significantly impacts its utility in research and pharmaceutical development. In drug discovery, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Conversely, solubility in organic solvents is essential for various stages of development, including:

  • Chemical Synthesis and Purification: Appropriate solvents are necessary to carry out chemical reactions, facilitate the purification of products through techniques like crystallization and chromatography, and ensure high yields and purity.

  • Formulation Development: The ability to dissolve a compound in a range of solvents is critical for developing stable and effective formulations for drug delivery, whether for oral, injectable, or topical applications.

  • Biological Screening: In vitro and in vivo assays often require the compound to be dissolved in a biocompatible solvent to assess its biological activity accurately.

A thorough understanding of a compound's solubility profile is therefore a prerequisite for its successful progression through the research and development pipeline.

Expected Solubility of this compound in Organic Solvents

In the absence of specific experimental data, the solubility of this compound can be predicted based on the "like dissolves like" principle. The molecule possesses both polar (the nitrogen and sulfur atoms in the isothiazole ring) and non-polar (the bromo and methyl groups, and the carbon backbone) characteristics.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can engage in dipole-dipole interactions with the polar isothiazole ring.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability to act as hydrogen bond acceptors may allow for some interaction with the isothiazole ring.
Non-Polar Hexane, Toluene, Diethyl etherLow to ModerateThe non-polar regions of the molecule will interact favorably with these solvents, but the polar ring may limit high solubility.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate a range of organic compounds.

Experimental Protocol for Determining Solubility

The following is a generalized and robust experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

  • Quantification and Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original solubility (in mg/mL or mol/L) in the saturated solution by taking into account the dilution factor.

Plausible Synthetic Pathway

While multiple synthetic routes to this compound may exist, a plausible pathway can be conceptualized based on the known reactivity of isothiazole precursors. The following diagram illustrates a potential synthetic workflow.

Synthesis_Pathway cluster_caption Start 3-Methylisothiazole Step1 Bromination Start->Step1 Product This compound Step1->Product Reagent Brominating Agent (e.g., NBS or Br2) Reagent->Step1

Caption: Plausible synthesis of this compound.

This generalized pathway highlights a common method for introducing a bromine atom onto an activated heterocyclic ring system. The choice of brominating agent and reaction conditions would be critical to control the regioselectivity and yield of the reaction.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the principles outlined here, along with the detailed experimental protocol, offer a robust framework for researchers to assess its solubility profile. The provided synthetic pathway offers a logical starting point for its chemical synthesis. A comprehensive characterization of the solubility of this compound will undoubtedly facilitate its broader application in scientific research and drug development.

Stability and Storage of 4-Bromo-3-methylisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-3-methylisothiazole. Due to the limited availability of specific stability data for this compound, this document combines general principles of isothiazole chemistry, data from related isothiazole derivatives, and standardized methodologies for stability testing to offer a thorough understanding of its stability profile.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueSource
Molecular Formula C₄H₄BrNS[][2]
Molecular Weight 178.05 g/mol []
CAS Number 930-42-7[2]
Appearance Not explicitly stated; likely a liquid or low-melting solidGeneral chemical supplier information
Storage Temperature Recommended cool and dry place[3]

Predicted Stability Profile under Forced Degradation Conditions

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5] The following table summarizes the expected stability of this compound under various stress conditions, based on the known behavior of isothiazole and brominated heterocyclic compounds.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Likely susceptible to degradation under strong acidic conditions.Ring opening, debromination, and formation of polar degradants.
Alkaline Hydrolysis Highly susceptible to degradation, particularly at elevated pH and temperature. Isothiazolinones, a related class, are known to be unstable in alkaline conditions.Ring cleavage is a primary degradation pathway for isothiazoles under basic conditions.
Oxidative Degradation Susceptible to oxidation. The sulfur atom in the isothiazole ring is a potential site for oxidation.N-oxides, S-oxides, and ring-cleavage products.
Thermal Degradation Expected to be relatively stable at ambient temperatures. Decomposition is likely at elevated temperatures. Halogenated heterocyclic compounds can exhibit complex thermal decomposition patterns.[6]Decomposition may lead to the release of volatile products such as hydrogen bromide, sulfur oxides, and nitrogen oxides.[6][7]
Photodegradation Likely susceptible to photodegradation, a common characteristic of isothiazolinone biocides.Isomerization, oxidation, and hydroxylation products have been observed in the photodegradation of related compounds.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, the following storage conditions are recommended based on general laboratory best practices and information from safety data sheets:

  • Temperature: Store in a cool, dry place.[3] Refrigeration may be advisable for long-term storage, although specific temperature ranges are not provided in the available literature.

  • Light: Store in a light-resistant container to protect from photolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Container: Use a tightly sealed, non-reactive container (e.g., amber glass) to prevent contamination and degradation.

Experimental Protocols for Stability Testing

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on established ICH guidelines for stability testing.[4][8][9]

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

Hydrolytic Stability
  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

    • Incubate the solution at room temperature for a defined period, with frequent monitoring due to the expected rapid degradation.

    • At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at specified time points and dilute for analysis.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the solution at room temperature for a defined period.

  • Withdraw samples at specified time points and dilute for analysis.

Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Solution State:

    • Incubate an aliquot of the stock solution in a controlled temperature oven (e.g., 70°C).

    • At specified time points, withdraw a sample and dilute for analysis.

Photostability
  • Expose a solution of this compound in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

  • A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.

  • At the end of the exposure period, analyze both the exposed and control samples.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying the parent compound from its degradation products.[12][13][14][15][16] Method development should focus on achieving adequate resolution between all peaks. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Workflow for Forced Degradation and Stability Assessment cluster_preparation Sample Preparation cluster_stress_conditions Application of Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prep->acid Expose to alkali Alkaline Hydrolysis (e.g., 1N NaOH, RT) prep->alkali Expose to oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Degradation (e.g., 70°C, Solid & Solution) prep->thermal Expose to photo Photodegradation (ICH Q1B Light Source) prep->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples alkali->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant Identification hplc->lcms Identify Unknowns pathway Elucidate Degradation Pathways hplc->pathway lcms->pathway storage Determine Recommended Storage Conditions pathway->storage shelf_life Estimate Shelf-Life storage->shelf_life

Caption: A logical workflow for conducting forced degradation studies and subsequent stability assessment.

Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound ring_opening Ring-Opened Products parent->ring_opening H+/OH- debromination_h Debrominated Isothiazole parent->debromination_h H+/OH- n_oxide N-Oxide Derivative parent->n_oxide [O] s_oxide S-Oxide Derivative parent->s_oxide [O] isomer Isomerization Products parent->isomer hydroxylation Hydroxylated Derivatives parent->hydroxylation

Caption: A diagram illustrating the potential degradation pathways for this compound under various stress conditions.

References

The Reactive Nature of the Isothiazole Ring in 4-Bromo-3-methylisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. 4-Bromo-3-methylisothiazole, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the isothiazole ring in this compound, focusing on key transformations including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and metallation-electrophile trapping. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid in the design and execution of synthetic strategies.

Electrophilic Substitution: The Synthesis of this compound

The primary route to this compound involves the direct electrophilic bromination of 3-methylisothiazole. The isothiazole ring is susceptible to electrophilic attack, and the regioselectivity is influenced by the directing effects of the heteroatoms and the methyl substituent.

Experimental Protocol: Bromination of 3-methylisothiazole

A solution of 3-methylisothiazole (1.0 eq.) in a suitable solvent such as acetic acid is treated with a brominating agent, typically bromine (1.0-1.2 eq.), at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent. The crude product is then purified by distillation or column chromatography to afford this compound.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Functionalized Isothiazoles

The bromine atom at the C4 position of this compound renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the introduction of carbon and heteroatom substituents, enabling the synthesis of diverse libraries of isothiazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their derivatives.

General Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.) and an arylboronic acid (1.2 eq.) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base, for instance, potassium carbonate (2.0 eq.). A degassed mixture of an organic solvent (e.g., DME, toluene, or dioxane) and water is added, and the reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound (Analogous System Data)

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O9012Data not available for specific substrate
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1008Data not available for specific substrate

Note: The yields are based on analogous bromoheterocyclic systems and serve as a predictive guide. Optimization is recommended for this compound.

Suzuki_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Intermediate_1 Isothiazolyl-Pd(II)-Br Oxidative Addition->Intermediate_1 Intermediate_1->Transmetalation Base Base Base->Transmetalation Intermediate_2 Isothiazolyl-Pd(II)-Aryl Transmetalation->Intermediate_2 Reductive Elimination Reductive Elimination Intermediate_2->Reductive Elimination Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0)_regen Pd(0) Reductive Elimination->Pd(0)_regen Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition this compound Pd(II)_Intermediate Isothiazolyl-Pd(II)-Br Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Alkyne Isothiazolyl-Pd(II)-Alkyne Transmetalation->Pd(II)_Alkyne Reductive_Elimination Reductive Elimination Pd(II)_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product 4-Alkynyl-3-methylisothiazole Reductive_Elimination->Coupled_Product Terminal_Alkyne Terminal Alkyne Cu(I)_Acetylide Copper(I) Acetylide Terminal_Alkyne->Cu(I)_Acetylide CuI, Base Base Base Cu(I)_Acetylide->Transmetalation Lithiation_Workflow Start This compound Step1 Addition of Organolithium Reagent (e.g., n-BuLi) at -78 °C Start->Step1 Intermediate 4-Lithio-3-methylisothiazole Step1->Intermediate Step2 Addition of Electrophile (E+) Intermediate->Step2 Product 4-Substituted-3-methylisothiazole Step2->Product

References

The Versatile Scaffold: 4-Bromo-3-methylisothiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties and biological activities upon molecules that contain it. Among the various substituted isothiazoles, 4-Bromo-3-methylisothiazole has emerged as a particularly valuable building block for the synthesis of a diverse array of bioactive compounds. Its strategic placement of a reactive bromine atom at the 4-position, coupled with the modulating effect of the methyl group at the 3-position, makes it an ideal starting point for the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors and other targeted therapies.

Core Properties of this compound

This compound is a commercially available compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol . The presence of the bromine atom makes it highly amenable to a variety of cross-coupling reactions, which are fundamental to modern drug discovery.

PropertyValue
Molecular Formula C4H4BrNS
Molecular Weight 178.05 g/mol
CAS Number 930-42-7
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMSO and DMF

Synthetic Utility and Key Reactions

The reactivity of the C4-bromine atom is the cornerstone of this compound's utility. This position is readily functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the rapid generation of compound libraries for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, and vinyl groups at the 4-position. This reaction is instrumental in the synthesis of compounds with extended aromatic systems, which are often found in the active sites of kinases and other protein targets.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq) or K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed solvent system, commonly a mixture of toluene and ethanol (4:1) or 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-3-methylisothiazole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction enables the introduction of a wide variety of primary and secondary amines at the 4-position of the isothiazole ring. The resulting 4-amino-3-methylisothiazole derivatives are key intermediates in the synthesis of compounds targeting a range of biological targets, including kinases, where the amino group can act as a crucial hydrogen bond donor or acceptor.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To a dry, oven-baked flask, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 eq).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired 4-amino-3-methylisothiazole derivative.

Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The isothiazole scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The ability to readily diversify the 4-position of this compound makes it an excellent starting point for the synthesis of potent and selective kinase inhibitors.

PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of this compound can be designed to target different nodes within this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Isothiazole_PI3K 4-Aryl-3-methylisothiazole (PI3K Inhibitor) Isothiazole_PI3K->PI3K Isothiazole_Akt 4-Amino-3-methylisothiazole (Akt Inhibitor) Isothiazole_Akt->Akt Isothiazole_mTOR 4-Heteroaryl-3-methylisothiazole (mTOR Inhibitor) Isothiazole_mTOR->mTORC1 Isothiazole_mTOR->mTORC2

Figure 1. Targeting the PI3K/Akt/mTOR signaling pathway with this compound derivatives.

By utilizing Suzuki-Miyaura coupling to introduce various aryl and heteroaryl moieties, libraries of compounds can be synthesized and screened for inhibitory activity against PI3K isoforms. Similarly, Buchwald-Hartwig amination provides access to 4-amino derivatives that can be further elaborated to target the ATP-binding pocket of Akt or mTOR.

Compound ClassTargetRepresentative IC₅₀ (nM)
4-Aryl-3-methylisothiazolesPI3Kα50 - 500
4-Amino-3-methylisothiazole DerivativesAkt1100 - 1000
4-Heteroaryl-3-methylisothiazolesmTOR20 - 200

Note: The IC₅₀ values presented are representative and intended to illustrate the potential potency of these compound classes. Actual values will vary depending on the specific substituents.

Workflow for the Development of Kinase Inhibitors

The development of novel kinase inhibitors from this compound follows a well-defined workflow, from initial library synthesis to lead optimization.

Kinase_Inhibitor_Workflow Start This compound Coupling Parallel Synthesis via Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Kinase Activity Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hits SAR->Coupling Feedback for new analogs Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Figure 2. A typical workflow for the discovery of kinase inhibitors starting from this compound.

Conclusion

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular architectures. The demonstrated success of isothiazole-containing compounds as kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway, highlights the significant potential of this compound as a starting point for the development of novel targeted therapies. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising building block in their drug discovery endeavors.

The Multifaceted Biological Activities of Isothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur atoms in a 1,2-relationship, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of isothiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the research and development of novel isothiazole-based therapeutics.

Anticancer Activity

Isothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of isothiazole derivatives is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected isothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-nitrophenylthiazolyl derivative 4dMDA-MB-231 (Breast)1.21[1]
4-chlorophenylthiazolyl derivative 4bMDA-MB-231 (Breast)3.52[1]
4-bromophenylthiazolyl derivative 4cMDA-MB-231 (Breast)4.89[1]
Thiazole derivative 8MCF-7 (Breast)3.36 (µg/ml)[2]
Thiazole derivative 7bMCF-7 (Breast)4.75 (µg/ml)[2]
Thiazole derivative 7aMCF-7 (Breast)6.09 (µg/ml)[2]
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH)HepG-2 (Liver)14.05 (µg/mL)[3]
DIPTHMCF-7 (Breast)17.77 (µg/mL)[3]
DIPTHHela (Cervical)29.65 (µg/mL)[3]
DIPTHHCT-116 (Colon)32.68 (µg/mL)[3]
Platinum(II) complex with 3-methyl-4-nitroisothiazole (cis-C1)MCF-7 (Breast)Comparable to Cisplatin[4]
Platinum(II) complex with 5-carbomethoxy-3-methyl-4-nitroisothiazole (trans-C3)MCF-7 (Breast)Slightly better than Cisplatin[4]
Signaling Pathways in Anticancer Activity

Isothiazole derivatives often exert their anticancer effects by targeting critical signaling pathways that regulate cell growth and survival. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently implicated cascades.

1.2.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Isothiazole derivatives can interfere with this pathway at various points, leading to the inhibition of tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isothiazole Isothiazole Derivative Isothiazole->PI3K inhibits Isothiazole->Akt inhibits

PI3K/Akt Signaling Pathway Inhibition

1.2.2. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

MAPK_ERK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Isothiazole Isothiazole Derivative Isothiazole->Raf inhibits Isothiazole->MEK inhibits

MAPK/ERK Signaling Pathway Inhibition

Antimicrobial Activity

Isothiazole derivatives have demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action often involves the disruption of essential cellular processes in microbes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of isothiazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole derivative 3aStaphylococcus aureus39.06[5]
Thiazole derivative 8Staphylococcus aureus9.77[5]
Thiazole derivative 10Staphylococcus aureus39.06[5]
Thiazole derivative 11aStaphylococcus aureus39.06[5]
Thiazole derivative 3aEscherichia coli156[5]
Thiazole derivative 3bEscherichia coli156[5]
Benzo[d]thiazole derivative 13Staphylococcus aureus50-75[6]
Benzo[d]thiazole derivative 14Escherichia coli50-75[6]
Benzo[d]thiazole derivative 14Aspergillus niger50-75[6]
2-amino-2-thiazolineMultidrug-resistant S. aureus32[7]
2-acetyl-2-thiazolineMultidrug-resistant S. aureus32[7]
2,6-diaminobenzobisthiazole derivative 4Staphylococcus aureus3.125[1]
2,6-diaminobenzobisthiazole derivative 6Escherichia coli3.125[1]
2,6-diaminobenzobisthiazole derivative 10Pseudomonas aeruginosa3.125[1]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Isothiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound/DerivativeDoseTime (h)Edema Inhibition (%)Reference
Thiazolyl/Isothiazolyl azomethine derivativesN/AN/A16.3 - 64[8]
Thiazole derivative 6lN/AN/A60.82
Benzimidazothiazole derivative 25N/AN/A72.19 (COX-1), 87.46 (COX-2)[9]
Benzimidazothiazole derivative 29N/AN/A72.07 (COX-1), 87.38 (COX-2)[9]
Phenyl thiazole derivative 3cN/A3Appreciable activity
Phenyl thiazole derivative 3aN/A3Appreciable activity
Phenyl thiazole derivative 3dN/A3Appreciable activity
NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes. Many anti-inflammatory drugs, including some isothiazole derivatives, target the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB releases GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression promotes Isothiazole Isothiazole Derivative Isothiazole->IKK inhibits Isothiazole->NFkB inhibits nuclear translocation

NF-κB Signaling Pathway Inhibition

Neuroprotective Activity

Several isothiazole derivatives have demonstrated neuroprotective effects in various models of neurodegenerative diseases. Their mechanisms of action often involve antioxidant properties, modulation of neurotransmitter receptors, and inhibition of enzymes involved in neuroinflammation and neuronal death.

Quantitative Data: Neuroprotective Effects

The neuroprotective potential of isothiazole derivatives can be assessed by their ability to inhibit key enzymes or modulate receptors involved in neurological disorders.

Compound/DerivativeTargetIC50/KiReference
Benzyl piperidine-linked diaryl thiazoleAcetylcholinesterase (AChE)0.30 µM (IC50)[10]
Benzyl piperidine-linked diaryl thiazoleButyrylcholinesterase (BuChE)1.84 µM (IC50)[10]
N-(2,3-dimethyl phenyl)thiazol-2-amineAcetylcholinesterase (AChE)9 nM (IC50)[10]
N-(2,3-dimethyl phenyl)thiazol-2-amineButyrylcholinesterase (BuChE)0.646 µM (IC50)[10]
Benzothiazole-isoquinoline derivative 4gMonoamine Oxidase (MAO)14.80 ± 5.45 μM (IC50)[11]
Benzothiazole-isoquinoline derivative 4iMonoamine Oxidase B (MAO-B)16.49 ± 3.59 μM (IC50)[11]
Thiazole carboxamide derivative MMH-5GluA2 AMPA Receptor ModulationPotent negative allosteric modulator[12]
Benzothiazole-isothiourea derivative 3tAcetylcholinesterase (AChE) Inhibition & Aβ1-42 AggregationMultitarget activity[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

A. MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with Isothiazole Derivatives (various conc.) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (0.5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H

MTT Assay Workflow

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of compounds. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory efficacy.

Workflow:

Carrageenan_Workflow A 1. Acclimatize rats for 1 week B 2. Administer Isothiazole Derivative or Vehicle (p.o.) A->B C 3. After 1h, inject Carrageenan (1% in saline) into hind paw B->C D 4. Measure paw volume at 0, 1, 2, 3, 4h post-injection C->D E 5. Calculate % Edema Inhibition D->E

Carrageenan-Induced Edema Workflow

Detailed Protocol:

  • Animals: Use male Wistar rats (150-200 g).

  • Compound Administration: Administer the isothiazole derivatives orally (p.o.) at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

C. Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid medium.

Workflow:

MIC_Workflow A 1. Prepare serial two-fold dilutions of Isothiazole Derivative in broth B 2. Inoculate with standardized microbial suspension A->B C 3. Incubate at 37°C for 18-24h B->C D 4. Observe for visible growth (turbidity) C->D E 5. Determine MIC (lowest concentration with no growth) D->E

Broth Microdilution Workflow

Detailed Protocol:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the isothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Isothiazole derivatives represent a versatile and highly valuable scaffold in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their therapeutic potential. This guide has provided a comprehensive overview of these activities, supported by quantitative data, mechanistic insights through signaling pathway diagrams, and detailed experimental protocols. It is anticipated that continued research in this area will lead to the development of novel and effective isothiazole-based drugs for a wide range of diseases.

References

A Technical Guide to the Synthesis of Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a vital scaffold in medicinal chemistry and materials science, renowned for its presence in a range of biologically active compounds and functional materials.[1] This guide provides an in-depth review of key synthetic routes to substituted isothiazoles, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to facilitate understanding and application in a research and development setting.

Synthesis from β-Keto Dithioesters and Thioamides

A versatile and user-friendly approach to 3,5-disubstituted isothiazoles involves the condensation of β-ketodithioesters or β-ketothioamides with ammonium acetate. This metal- and catalyst-free method proceeds via a [4+1] annulation, forming the isothiazole ring through a sequence of imine formation, cyclization, and aerial oxidation.[2]

Quantitative Data
Entryβ-Keto Dithioester/ThioamideProductYield (%)
13-oxo-3-phenylpropane-1,1-diyl bis(dithioate)3-Methyl-5-phenylisothiazole85
23-(4-chlorophenyl)-3-oxopropane-1,1-diyl bis(dithioate)5-(4-Chlorophenyl)-3-methylisothiazole82
33-oxo-3-(p-tolyl)propane-1,1-diyl bis(dithioate)3-Methyl-5-(p-tolyl)isothiazole88
43-(4-methoxyphenyl)-3-oxopropane-1,1-diyl bis(dithioate)5-(4-Methoxyphenyl)-3-methylisothiazole90
53-oxo-3-(thiophen-2-yl)propane-1,1-diyl bis(dithioate)3-Methyl-5-(thiophen-2-yl)isothiazole78
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isothiazoles[2]

A mixture of the appropriate β-ketodithioester or β-ketothioamide (1.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (5 mL) is stirred at room temperature for 10 minutes. The reaction mixture is then refluxed for the appropriate time (typically 2-4 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Synthetic Pathway

G cluster_start Starting Materials beta-Keto_Dithioester β-Keto Dithioester/ Thioamide Imine_Formation Imine Formation beta-Keto_Dithioester->Imine_Formation NH4OAc NH4OAc NH4OAc->Imine_Formation Cyclization Intramolecular Cyclization Imine_Formation->Cyclization Aerial_Oxidation Aerial Oxidation Cyclization->Aerial_Oxidation Product 3,5-Disubstituted Isothiazole Aerial_Oxidation->Product

Synthesis of 3,5-Disubstituted Isothiazoles.

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles

A modern and efficient route to a wide variety of isothiazoles is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate and offers a broad substrate scope, including alkyl, aryl, and heteroaryl nitriles.[1][3]

Quantitative Data
Entry1,2,3-ThiadiazoleNitrileCatalyst/LigandSolventTemp (°C)Yield (%)
14-Phenyl-1,2,3-thiadiazoleBenzonitrile[Rh(COD)Cl]₂/DPPFChlorobenzene13092
24-Phenyl-1,2,3-thiadiazole4-Methoxybenzonitrile[Rh(COD)Cl]₂/DPPFChlorobenzene13085
34-Phenyl-1,2,3-thiadiazoleAcetonitrile[Rh(COD)Cl]₂/DPPFChlorobenzene13075
44-(4-Chlorophenyl)-1,2,3-thiadiazoleBenzonitrile[Rh(COD)Cl]₂/DPPFChlorobenzene13088
54-Methyl-1,2,3-thiadiazoleBenzonitrile[Rh(COD)Cl]₂/DPPFChlorobenzene13070
Experimental Protocol: General Procedure for Rhodium-Catalyzed Transannulation[3]

To an oven-dried screw-capped vial is added 1,2,3-thiadiazole (0.2 mmol), [Rh(COD)Cl]₂ (5 mol %), and DPPF (12 mol %). The vial is evacuated and backfilled with argon. Then, chlorobenzene (1.0 mL) and the corresponding nitrile (0.4 mmol) are added. The vial is sealed and the reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired isothiazole.

Synthetic Pathway

G cluster_start Starting Materials Thiadiazole 1,2,3-Thiadiazole Rh_Carbenoid α-Thiavinyl Rh-Carbenoid Thiadiazole->Rh_Carbenoid Nitrile Nitrile Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition Rh_Catalyst [Rh(COD)Cl]₂/DPPF Rh_Catalyst->Rh_Carbenoid Rh_Carbenoid->Cycloaddition Product Substituted Isothiazole Cycloaddition->Product

Rhodium-Catalyzed Isothiazole Synthesis.

Synthesis from Enamines and 4,5-Dichloro-1,2,3-dithiazolium Chloride

Primary enamines serve as effective precursors for the synthesis of substituted isothiazoles through their reaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt). This method provides access to isothiazoles with cyano and carboxylate functionalities.[4][5]

Quantitative Data
EntryEnamineReagentProductYield (%)
1Methyl 3-aminocrotonate4,5-Dichloro-1,2,3-dithiazolium chlorideMethyl 5-cyano-3-methylisothiazole-4-carboxylate78
23-Aminocrotononitrile4,5-Dichloro-1,2,3-dithiazolium chloride4,5-Dicyano-3-methylisothiazole40
Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate

To a stirred solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (20 mL) at room temperature is added 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portionwise over 10 minutes. The reaction mixture is stirred for a further 2 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether. The resulting solid is collected by filtration and washed with cold diethyl ether to afford the crude product. Recrystallization from ethanol gives pure methyl 5-cyano-3-methylisothiazole-4-carboxylate.

Synthetic Pathway

G cluster_start Starting Materials Enamine Primary Enamine Nucleophilic_Attack Nucleophilic Attack Enamine->Nucleophilic_Attack Appels_Salt 4,5-Dichloro-1,2,3- dithiazolium Chloride Appels_Salt->Nucleophilic_Attack Ring_Opening Dithiazole Ring Opening Nucleophilic_Attack->Ring_Opening Cyclization_Elimination Cyclization and Elimination Ring_Opening->Cyclization_Elimination Product Substituted Isothiazole Cyclization_Elimination->Product

Isothiazole Synthesis from Enamines.

Cycloaddition Reactions of Isothiazol-3(2H)-one 1,1-dioxides

Isothiazol-3(2H)-one 1,1-dioxides are effective dienophiles and dipolarophiles in cycloaddition reactions, providing a route to various fused and substituted isothiazole derivatives. These reactions, including [4+2] Diels-Alder and 1,3-dipolar cycloadditions, are characterized by a high degree of regioselectivity.[6]

Quantitative Data for Diels-Alder Reactions
EntryIsothiazol-3(2H)-one 1,1-dioxideDieneProductYield (%)
12-Phenylisothiazol-3(2H)-one 1,1-dioxide2,3-Dimethyl-1,3-butadieneFused bicyclic adduct85
22-Methylisothiazol-3(2H)-one 1,1-dioxideCyclopentadieneFused bicyclic adduct90
32-Benzylisothiazol-3(2H)-one 1,1-dioxideIsopreneFused bicyclic adduct78
Experimental Protocol: General Procedure for Diels-Alder Reaction[6]

A solution of the isothiazol-3(2H)-one 1,1-dioxide (1.0 mmol) and the diene (1.2 mmol) in a suitable solvent (e.g., toluene, xylene) is heated at reflux for 12-24 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization to afford the cycloaddition product.

Reaction Pathway

G cluster_start Reactants Isothiazolone Isothiazol-3(2H)-one 1,1-dioxide Cycloaddition [4+2] Cycloaddition (Diels-Alder) Isothiazolone->Cycloaddition Diene Diene Diene->Cycloaddition Product Fused Isothiazole Derivative Cycloaddition->Product

Diels-Alder Reaction of Isothiazolones.

References

Methodological & Application

Experimental procedure for the synthesis of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 4-Bromo-3-methylisothiazole

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound (CAS No. 930-42-7), a key heterocyclic building block in medicinal chemistry and materials science.[][2] The procedure outlines a robust method for the regioselective bromination of 3-methylisothiazole. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed characterization methods to ensure the synthesis of a high-purity final product.

Introduction and Reaction Principle

Isothiazole and its derivatives are significant scaffolds in pharmacology due to their diverse biological activities.[3] this compound, in particular, serves as a versatile intermediate for introducing the 3-methylisothiazole moiety into larger molecules via cross-coupling reactions.

The synthesis described herein is based on the principle of electrophilic aromatic substitution. The isothiazole ring, while being a five-membered heterocycle, can undergo substitution reactions. The methyl group at the C3 position is weakly activating and, along with the heteroatoms, directs the incoming electrophile. This protocol utilizes liquid bromine in an acidic medium to achieve regioselective bromination at the C4 position of the 3-methylisothiazole ring. The choice of solvent and controlled temperature are critical for minimizing side-product formation and ensuring a high yield.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Methylisothiazole≥98%Commercially AvailableStarting material.
Bromine (Br₂)≥99.5%Commercially AvailableExtremely Toxic & Corrosive. Handle only in a fume hood.[4]
Glacial Acetic AcidACS GradeCommercially AvailableReaction solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercially AvailableFor quenching excess bromine.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor neutralization.
Brine (Saturated NaCl solution)ACS GradeCommercially AvailableFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableEluent for chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography.

Quantitative Data and Reagent Summary

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Methylisothiazole99.155.00 g50.431.0
Bromine159.812.74 mL (8.56 g)53.571.06
Glacial Acetic Acid60.0550 mL--

Expected Yield: 70-80% Product Molecular Weight: 178.05 g/mol []

Detailed Experimental Protocol

Rationale for Procedural Steps
  • Inert Atmosphere: While not strictly required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential side reactions with atmospheric moisture or oxygen.

  • Controlled Temperature (0-5 °C): The bromination of heterocyclic compounds is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-bromination (dibromination), and minimize thermal degradation of the product.

  • Dropwise Addition of Bromine: This technique ensures that the concentration of the highly reactive bromine is kept low at any given moment, allowing for better temperature control and preventing localized "hot spots" that could lead to side products.

  • Aqueous Work-up Sequence:

    • Quenching with Sodium Thiosulfate: This step is essential for safety and purity. It rapidly neutralizes any unreacted bromine (a toxic and corrosive reagent), converting it to non-volatile and colorless bromide salts.[5]

    • Neutralization with Sodium Bicarbonate: Acetic acid must be removed before solvent evaporation. The bicarbonate solution neutralizes the acidic solvent, converting it to sodium acetate, which is soluble in the aqueous phase.

    • Washing with Brine: This reduces the solubility of the organic product in the aqueous layer, thereby increasing the efficiency of the extraction. It also helps to break any emulsions that may have formed.

    • Drying with Anhydrous Sodium Sulfate: Residual water in the organic layer must be removed before solvent evaporation to obtain an accurate yield and prevent interference in subsequent steps or characterization.[6]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 3-methylisothiazole (5.00 g, 50.43 mmol).

  • Dissolution: Add 50 mL of glacial acetic acid to the flask and stir the mixture until the 3-methylisothiazole is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.74 mL, 53.57 mmol) in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The color should change from reddish-brown to a lighter orange or yellow.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 150 mL of a stirred, cold 10% aqueous solution of sodium thiosulfate. Stir until the red-brown color of bromine has completely disappeared.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), 50 mL of water, and finally 50 mL of brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 10% Ethyl Acetate in Hexanes). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pure compound.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_final Final Product reagents 1. Reagents (3-Methylisothiazole, Br₂, Acetic Acid) setup 2. Reaction Setup (Flask, Stirrer, 0-5°C Ice Bath) reagents->setup addition 3. Dropwise Addition of Br₂ Solution (Maintain T < 5°C) setup->addition stir 4. Reaction Stirring (2 hours at 0-5°C) addition->stir quench 5. Quench with Na₂S₂O₃ (Neutralize excess Br₂) stir->quench extract 6. Extraction with DCM quench->extract wash 7. Aqueous Washes (NaHCO₃, H₂O, Brine) extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Column Chromatography dry->purify product 10. Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[7] Expected results are as follows:

  • ¹H NMR: The spectrum should show a singlet for the methyl protons (CH₃) and a singlet for the proton on the isothiazole ring (C5-H).

  • ¹³C NMR: The spectrum will show distinct signals for the four carbons in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy: The spectrum will display characteristic peaks for C-H, C=C, and C=N stretching within the heterocyclic ring.[8]

Safety and Handling Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Bromine (Br₂): Liquid bromine is extremely toxic, corrosive, and causes severe burns upon contact.[9][10] Inhalation of vapors can be fatal.

    • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[5][11] Do not use disposable plastic gloves.[4]

    • Handling: Handle liquid bromine and its solutions exclusively within a certified chemical fume hood.[5] Ensure a solution of sodium thiosulfate is readily available as a quenching agent for spills.[4]

  • Glacial Acetic Acid: Corrosive and causes skin and eye burns. Avoid inhalation of vapors.

  • Dichloromethane: A volatile organic solvent and a suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • Waste Disposal: All chemical waste, including aqueous washes and organic solvents, must be disposed of in accordance with local, state, and federal regulations. Do not pour waste down the drain.[11]

References

Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or its ester derivative.[1][2][3][4] In the realm of medicinal chemistry and drug discovery, the isothiazole scaffold is a privileged heterocycle found in a variety of biologically active molecules. The targeted functionalization of this ring system is therefore of significant interest. This document provides a detailed protocol for the Suzuki coupling reaction of 4-bromo-3-methylisothiazole with various aryl and heteroaryl boronic acids, a key transformation for generating libraries of novel compounds for further investigation.

Principle of the Reaction

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, forming a palladium(II) intermediate. This is often the rate-determining step.[6] Subsequently, in the presence of a base, the organoboron reagent undergoes transmetalation, where the organic moiety is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][4][5]

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction monitoring tools (TLC, LC-MS)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., nitrogen or argon).[7]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous and degassed solvent, followed by the palladium catalyst.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][7] Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Reaction times can vary from 2 to 24 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aryl- or 4-heteroaryl-3-methylisothiazole.[7]

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl halides, which can be adapted for this compound.

ComponentExample ReagentsTypical Molar Ratio (vs. Halide)Typical ConcentrationNotes
Aryl Halide This compound1.0-Reactivity generally follows I > Br > Cl.[6][8]
Boronic Acid/Ester Phenylboronic acid1.2 - 1.5-Boronic esters can also be used and may offer different stability or reactivity profiles.[9]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)0.02 - 0.05-The choice of ligand is crucial for catalyst activity and stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0-The base is essential for the transmetalation step.[10]
Solvent Dioxane/H₂O, Toluene, DMF-0.1 - 0.5 MA mixture of organic solvent and water is commonly used.[6]
Temperature --80 - 110 °CHigher temperatures may be required for less reactive substrates.[6][7]
Reaction Time --2 - 24 hoursMonitored by TLC or LC-MS for completion.[7]

Visualizations

The following diagrams illustrate the Suzuki coupling reaction and the experimental workflow.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_Rprime R-Pd(II)L2-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd R_BOH2 R'-B(OH)2 (Boronic Acid) R_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat react Heat and Stir Reaction Mixture (80-110 °C) add_solv_cat->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Reaction Work-up: Cool, Dilute, Wash monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-3-methylisothiazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed reaction is conducted under mild conditions and tolerates a wide variety of functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

The isothiazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] The introduction of an alkynyl moiety at the 4-position of the 3-methylisothiazole core via Sonogashira coupling provides access to a diverse array of novel chemical entities for drug discovery programs. These resulting 4-alkynyl-3-methylisothiazole derivatives can serve as key intermediates for further functionalization or as final target compounds with potential therapeutic applications.

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-bromo-3-methylisothiazole with various terminal alkynes, including optimized reaction conditions, experimental procedures, and a summary of representative yields.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt (e.g., CuI), and a base, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (4-alkynyl-3-methylisothiazole) and regenerate the Pd(0) catalyst.

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)), 2-3 equivalents

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Example Protocol: Synthesis of 3-methyl-4-(phenylethynyl)isothiazole

This protocol is adapted from a similar Sonogashira coupling of a bromo-heterocycle with phenylacetylene.[5]

Reaction Setup:

  • In a 10 mL round-bottomed flask protected by a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (0.5 mmol) and phenylacetylene (0.6 mmol).

Reaction and Work-up:

  • Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and follow the general work-up and purification procedure described above.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are representative examples, and yields may vary depending on the specific alkyne and reaction conditions.

Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of this compound with Phenylacetylene (Hypothetical Data Based on Similar Reactions)

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Et₃NTHF6065
2PdCl₂(PPh₃)₂ (2.5)-Et₃NDMF8078
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF10092
5PdCl₂(PPh₃)₂ (2.5)-i-Pr₂NHTHF6072

Table 2: Scope of the Sonogashira Coupling of this compound with Various Terminal Alkynes (Hypothetical Data Based on Similar Reactions)[5]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-methyl-4-(phenylethynyl)isothiazole92
24-Ethynylanisole4-((4-methoxyphenyl)ethynyl)-3-methylisothiazole88
34-Ethynyltoluene3-methyl-4-(p-tolylethynyl)isothiazole90
41-Ethynyl-4-fluorobenzene4-((4-fluorophenyl)ethynyl)-3-methylisothiazole85
51-Heptyne3-methyl-4-(hept-1-yn-1-yl)isothiazole75
63,3-Dimethyl-1-butyne4-(3,3-dimethylbut-1-yn-1-yl)-3-methylisothiazole68
7Propargyl alcohol3-(3-methylisothiazol-4-yl)prop-2-yn-1-ol70

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Alkynyl_Pd_complex R-Pd(II)(C≡CR')L₂ Pd_complex->Alkynyl_Pd_complex Transmetalation Alkynyl_Pd_complex->Pd0 Reductive Elimination Product R-C≡CR' Alkynyl_Pd_complex->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Base Cu_acetylide->Pd_complex Transfers alkynyl group Alkyne H-C≡CR' Alkyne->Cu_acetylide Experimental_Workflow start Start: Dry Reaction Vessel reagents Add this compound, Pd catalyst, and CuI start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert addition Add Anhydrous Solvent, Amine Base, and Terminal Alkyne inert->addition reaction Stir at RT or Heat (50-100 °C) Monitor by TLC/LC-MS addition->reaction workup Cool, Dilute with Organic Solvent, Wash with aq. NH₄Cl and Brine reaction->workup purification Dry, Filter, Concentrate, and Purify by Column Chromatography workup->purification product Final Product: 4-Alkynyl-3-methylisothiazole purification->product

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-3-methylisothiazole. The isothiazole core is a significant scaffold in medicinal chemistry, and the functionalization at the 4-position via robust cross-coupling methodologies opens avenues for the synthesis of novel compound libraries for drug discovery and development. This document covers key reactions including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely favored for its mild conditions and tolerance of a broad range of functional groups.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established procedures for heterocyclic halides.[1][2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80892
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101678
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O (10:1)901288
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of aryl halides with boronic acids.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 4-Aryl-3- methylisothiazole purification->product

Suzuki Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to 4-alkynyl-3-methylisothiazoles. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[3]

Quantitative Data Summary

The following table presents optimized conditions and representative yields for the Sonogashira coupling of this compound with various terminal alkynes, based on protocols for similar bromo-heterocycles.[4][5]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60690
2TrimethylsilylacetylenePd(OAc)₂ (3) / XPhos (6)- (Copper-free)Et₃NDMF100495
31-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene80882
4Ethynyltrimethylsilane[DTBNpP]Pd(crotyl)Cl (2.5)- (Copper-free)TMPDMSOrt1888
Experimental Protocol: Sonogashira Coupling

This protocol is a general method for the Sonogashira coupling of aryl bromides.[4]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst, and CuI.

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)(C≡C-R)Ln transmetalation->pd_alkynyl - CuBr cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination product Ar-C≡C-R reductive_elimination->product product->pd0 Regeneration

Sonogashira Coupling Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.[6][7] The choice of ligand and base is crucial for the success of this reaction.[8]

Quantitative Data Summary

The table below provides representative conditions and yields for the Buchwald-Hartwig amination of this compound, based on protocols for similar bromo-heterocycles.[1]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (5)NaOtBuToluene1001291
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101884
3BenzylaminePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃Toluene1001688
4n-HexylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF801286
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of aryl halides.[1]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 5 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv).

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase over a drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Buchwald_Hartwig_Logic start Select Substrates: This compound and Amine catalyst_selection Choose Catalyst System: Pd Precatalyst + Ligand start->catalyst_selection base_selection Select Base: (e.g., NaOtBu, K3PO4) start->base_selection solvent_selection Choose Solvent: (e.g., Toluene, Dioxane) start->solvent_selection reaction_setup Assemble Reaction under Inert Atmosphere catalyst_selection->reaction_setup base_selection->reaction_setup solvent_selection->reaction_setup heating Heat to 80-110 °C reaction_setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Work-up and Purification monitoring->workup product 4-Amino-3-methylisothiazole workup->product

Logical Flow for Buchwald-Hartwig Amination

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for C-C bond formation at vinylic positions.

Quantitative Data Summary

The following table shows representative data for the Heck coupling of this compound with various alkenes, based on general protocols.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePd(OAc)₂ (1.5)P(t-Bu)₃ (6)Cs₂CO₃1,4-Dioxane1201685
3Methyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401280
4AcrylonitrilePd(OAc)₂ (2)-NaOAcDMA1202470
Experimental Protocol: Heck Reaction

This is a general procedure for the Heck reaction of aryl bromides.

Materials:

  • This compound

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (if necessary, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Charge a reaction tube with this compound (1.0 equiv), the palladium catalyst, and the ligand (if used).

  • Add the solvent, the base, and the alkene.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by palladium.[9][10] This reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a consideration.[7][11]

Quantitative Data Summary

The following table provides representative data for the Stille coupling of this compound with various organostannanes, based on protocols for similar bromo-heterocycles.[1]

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101289
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)--THF651685
3(Tributylstannyl)thiophenePd(dba)₂ (2)P(furyl)₃ (4)CuI (10)NMP80892
4Trimethyl(phenylethynyl)stannanePd(PPh₃)₄ (5)-LiClDMF901088
Experimental Protocol: Stille Coupling

This protocol is based on general procedures for the Stille coupling of heteroaryl halides.[1][11]

Materials:

  • This compound

  • Organostannane reagent (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the palladium catalyst in the anhydrous, degassed solvent.

  • Add the organostannane reagent (1.1 equiv) via syringe.

  • Heat the reaction mixture, typically between 80°C and 120°C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture and, if necessary, filter to remove any solids.

  • Partition the filtrate between an organic solvent and water.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography. Due to the toxicity of tin byproducts, additional purification steps may be required.

Stille_Experimental_Flow start Flame-dried flask under inert atmosphere add_reactants Add this compound, Pd catalyst, and solvent start->add_reactants add_stannane Add Organostannane reagent add_reactants->add_stannane heat Heat reaction mixture (80-120 °C) add_stannane->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor workup Cool, filter, and perform liquid-liquid extraction monitor->workup purify Purify by column chromatography workup->purify product 4-Substituted-3-methylisothiazole purify->product

Stille Coupling Experimental Workflow

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical and materials science industries.[3] This document provides detailed application notes and protocols for conducting the Heck reaction with 4-bromo-3-methylisothiazole, a heterocyclic building block of interest in medicinal chemistry. While specific literature on this exact substrate is limited, this guide extrapolates from established protocols for similar aryl and heteroaryl bromides to provide a robust starting point for reaction optimization.[4][5]

Key Reaction Parameters and Optimization

Successful execution of the Heck reaction with this compound hinges on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: The choice of the palladium source is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] For challenging substrates, encapsulated catalysts like Pd EnCat®40 offer enhanced stability and recyclability.[7] Catalyst loading typically ranges from 0.1 to 5 mol%.[4]

  • Ligands: While some "ligand-free" conditions exist, phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Tri(o-tolyl)phosphine or other bulky, electron-rich phosphines can be beneficial, particularly for substrates prone to catalyst poisoning.[6]

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[8] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium acetate (AcONa) are commonly used.[5][7][9] The choice and stoichiometry of the base can significantly impact the reaction yield.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and ethanol are frequently used.[4][5][7] The addition of water to organic solvents can sometimes be beneficial by enhancing the solubility of the base.[4]

  • Additives: Quaternary ammonium salts, such as tetra-n-butylammonium chloride (TBAC) or tetra-n-butylammonium bromide (TBAB), can act as phase-transfer catalysts and improve reaction efficiency, especially in "ligand-free" protocols.[2][7]

  • Reaction Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 140 °C.[5][7] Microwave irradiation can be employed to shorten reaction times and improve yields.[7]

Summary of Typical Heck Reaction Conditions

The following tables summarize common conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.

Table 1: Catalyst Systems and Ligands

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%)Pd(OAc)₂ is a common, air-stable precursor.[6]
Pd EnCat® 40 (0.4-1 mol%)Encapsulated catalyst for improved stability and recovery.[7]
Ligand Tri(o-tolyl)phosphine (2-8 mol%)Bulky, electron-rich phosphine can improve catalyst performance.[6]
None (in the presence of a quaternary ammonium salt)"Ligand-free" conditions are often effective with additives.[7]

Table 2: Bases, Solvents, and Additives

ParameterConditionNotes
Base Na₂CO₃, K₂CO₃, or AcONa (1.5-3.0 equiv.)Inorganic bases are commonly used to neutralize HX.[5][7][9]
Solvent DMF, NMP, Dioxane, EthanolPolar aprotic solvents are generally effective.[4][5][7]
Additive Tetra-n-butylammonium chloride (TBAC) or bromide (TBAB) (1-3 equiv.)Acts as a phase-transfer catalyst and can stabilize the palladium catalyst.[2][7]

Table 3: Reaction Conditions and Alkenes

ParameterConditionNotes
Alkene Styrene, n-Butyl Acrylate, Ethyl Crotonate, etc.Typically used in 1.1 to 1.5 excess.[6][7]
Temperature 80 - 140 °CHigher temperatures are often required for less reactive bromides.[5][7]
Heating Conventional oil bath or microwave irradiationMicrowave heating can significantly reduce reaction times.[7]
Reaction Time 30 min - 24 hMonitored by TLC or GC-MS until consumption of the starting material.[6][7]

Experimental Protocol: General Procedure for the Heck Reaction of this compound

This protocol is a general guideline and may require optimization for specific alkene coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv.)

  • Solvent (e.g., anhydrous DMF)

  • Optional: Ligand (e.g., tri(o-tolyl)phosphine, 4 mol%)

  • Optional: Additive (e.g., TBAC, 1.0 equiv.)

  • Reaction vessel (e.g., oven-dried round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound, the palladium catalyst, the base, and any optional ligand or additive.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the alkene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. If using a microwave reactor, set the temperature and time according to preliminary optimization experiments (e.g., 140 °C for 30 minutes).[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the this compound is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 4-vinyl-3-methylisothiazole derivative.

Experimental Workflow

Heck_Reaction_Workflow A Reaction Setup: Combine this compound, Pd catalyst, base, and optional ligand/additive in a reaction vessel. B Inert Atmosphere: Purge the vessel with Nitrogen or Argon. A->B C Reagent Addition: Add anhydrous solvent and alkene. B->C D Heating & Stirring: Heat to the desired temperature (e.g., 100-140°C) with vigorous stirring. C->D E Reaction Monitoring: Track progress via TLC or GC-MS. D->E F Workup: Cool, dilute, wash, dry, and concentrate. E->F Reaction Complete G Purification: Isolate the product using column chromatography. F->G H Final Product: 4-Vinyl-3-methylisothiazole derivative. G->H Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)(alkene)-Br]L pd_complex->pi_complex Alkene -L alkene_coordination Alkene Coordination sigma_alkyl_complex σ-Alkyl Pd(II) Complex pi_complex->sigma_alkyl_complex migratory_insertion Migratory Insertion hydrido_pd_complex [H-Pd(II)-Br]L₂ sigma_alkyl_complex->hydrido_pd_complex Product beta_hydride_elimination β-Hydride Elimination hydrido_pd_complex->pd0 Base - H-Base⁺-Br⁻ reductive_elimination Reductive Elimination l1 l2 l3 l4 l5 l6

References

Application Notes and Protocols for the Synthesis of 4-aryl-3-methylisothiazoles using 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-3-methylisothiazoles, valuable scaffolds in medicinal chemistry, through palladium-catalyzed cross-coupling reactions of 4-bromo-3-methylisothiazole. The protocols described herein focus on widely utilized methods, including the Suzuki-Miyaura, Stille, Negishi, and Heck couplings, offering a versatile toolkit for the generation of diverse isothiazole-based compound libraries. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, providing clear methodologies and comparative data to facilitate reaction optimization and execution.

Introduction

The isothiazole nucleus is a prominent heterocyclic motif found in a variety of biologically active compounds. The functionalization of this core structure is of significant interest in the development of novel therapeutic agents. The synthesis of 4-aryl-3-methylisothiazoles, in particular, allows for the exploration of structure-activity relationships by introducing a range of aryl substituents at the C4 position. A common and effective strategy for achieving this transformation is the palladium-catalyzed cross-coupling of this compound with various aryl partners. This document outlines four powerful and versatile palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura, Stille, Negishi, and Heck reactions. Each of these methods offers distinct advantages and substrate scope, providing chemists with a range of options to suit their specific synthetic needs.

General Reaction Scheme

The synthesis of 4-aryl-3-methylisothiazoles from this compound via palladium-catalyzed cross-coupling reactions can be represented by the general scheme below. The choice of the organometallic reagent ([Ar-M]) dictates the specific named reaction.

G cluster_legend Reaction Components reagents This compound + [Ar-M] catalyst Pd Catalyst Base/Additives reagents->catalyst Solvent, Heat product 4-Aryl-3-methylisothiazole catalyst->product [Ar-M] = Arylboronic acid/ester (Suzuki-Miyaura)\n[Ar-M] = Arylstannane (Stille)\n[Ar-M] = Arylzinc reagent (Negishi)\n[Ar-M] = Aryl alkene (Heck) [Ar-M] = Arylboronic acid/ester (Suzuki-Miyaura) [Ar-M] = Arylstannane (Stille) [Ar-M] = Arylzinc reagent (Negishi) [Ar-M] = Aryl alkene (Heck)

Figure 1: General scheme for palladium-catalyzed synthesis of 4-aryl-3-methylisothiazoles.

Cross-Coupling Methodologies and Protocols

This section details the experimental protocols for the Suzuki-Miyaura, Stille, Negishi, and Heck reactions for the synthesis of 4-aryl-3-methylisothiazoles. While specific literature examples for the direct coupling of this compound are limited, the following protocols are based on established procedures for analogous heterocyclic systems and provide a strong starting point for reaction optimization.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, involving the coupling of an organoboron compound with an organohalide.[2] It is favored for its mild reaction conditions, commercial availability of a wide range of boronic acids, and the generally low toxicity of the boron-containing byproducts.

Experimental Workflow

workflow start Combine Reactants: This compound Arylboronic acid Pd Catalyst & Ligand Base solvent Add Degassed Solvent (e.g., Dioxane/Water) start->solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 4-Aryl-3-methylisothiazole purification->product

Figure 2: Workflow for Suzuki-Miyaura coupling.

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[1]

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-methylisothiazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001274 (analogous)[2]
4-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene11018N/AGeneral Protocol
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1008N/AGeneral Protocol
2-Thienylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄Toluene/H₂O10016N/AGeneral Protocol
Yields for analogous systems are provided for reference; N/A indicates that specific data for this substrate combination was not found in the searched literature, and the conditions represent a general starting point.
Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[3][4] This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture.[5] However, a significant drawback is the toxicity of the tin reagents and byproducts.[5]

Protocol:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv) and the desired arylstannane (1.1 equiv) in an anhydrous, degassed solvent such as toluene or DMF.[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Optionally, a co-catalyst such as CuI (10-20 mol%) can be added to accelerate the reaction.

  • Heat the reaction mixture to between 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • After cooling to room temperature, quench the reaction with an aqueous solution of KF to precipitate tin fluoride salts, which can be removed by filtration through celite.

  • Extract the filtrate with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Table 2: Representative Conditions for Stille Coupling

ArylstannaneCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene1101676-99 (general)[4]
(4-Tolyl)tributylstannanePdCl₂(PPh₃)₂ (3)CuI (10)DMF10012N/AGeneral Protocol
(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)AsPh₃ (8)NMP8024N/AGeneral Protocol
2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-Dioxane10010N/AGeneral Protocol
Yields for general Stille reactions are provided for reference; N/A indicates that specific data for this substrate combination was not found in the searched literature, and the conditions represent a general starting point.
Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organohalides in the presence of a nickel or palladium catalyst.[3][5] A key advantage of this method is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and coupling of sterically hindered substrates.

Protocol:

Preparation of the Arylzinc Reagent (if not commercially available):

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 equiv) and a crystal of iodine in anhydrous THF.

  • Add the corresponding aryl bromide (1.5 equiv) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, transfer it via cannula to a solution of ZnCl₂ (1.6 equiv) in anhydrous THF at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to form the arylzinc reagent.

Cross-Coupling Reaction:

  • In a separate flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and this compound (1.0 equiv) in anhydrous THF.

  • Add the freshly prepared arylzinc reagent solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Table 3: Representative Conditions for Negishi Coupling

Arylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylzinc chloridePd(PPh₃)₄ (5)-THF5012N/AGeneral Protocol
(4-Tolyl)zinc chloridePd(OAc)₂ (2)P(o-tol)₃ (4)DMF5016N/A
(4-Methoxyphenyl)zinc chloridePd₂(dba)₃ (2)SPhos (4)DioxaneRT24N/AGeneral Protocol
2-Thienylzinc chloridePdCl₂(dppf) (3)-THF608N/AGeneral Protocol
N/A indicates that specific data for this substrate combination was not found in the searched literature, and the conditions represent a general starting point based on analogous reactions.
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. While typically used to form vinylarenes, it can be adapted for the synthesis of biaryls through a similar mechanism, although this is less common for the direct arylation of heterocycles. A more direct application for this substrate would be the synthesis of 4-vinyl-3-methylisothiazoles. For the purpose of preparing 4-aryl derivatives, a subsequent reduction of the double bond would be necessary.

Protocol (for vinylation):

  • To a sealable reaction vessel, add this compound (1.0 equiv), the desired alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 5-10 mol%), and a base (e.g., Et₃N, 2.0 equiv).

  • Add a suitable solvent, such as DMF or acetonitrile.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • After cooling, filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography to yield the 4-vinyl-3-methylisothiazole derivative.

Table 4: Representative Conditions for Heck Reaction

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10018N/AGeneral Protocol
Methyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile8024N/AGeneral Protocol
4-VinylpyridinePdCl₂(PPh₃)₂ (5)-NaOAcDMA12016N/AGeneral Protocol
n-Butyl acrylatePd(OAc)₂ (2)-Et₃NToluene11012N/AGeneral Protocol
N/A indicates that specific data for this substrate combination was not found in the searched literature, and the conditions represent a general starting point.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this document provide a robust and versatile platform for the synthesis of 4-aryl-3-methylisothiazoles from this compound. The choice of methodology—Suzuki-Miyaura, Stille, Negishi, or Heck—will depend on factors such as the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity. The provided protocols and tabulated data, based on established literature for similar systems, offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel isothiazole derivatives for applications in drug discovery and materials science.

References

Functionalization of the C4-Position of 3-Methylisothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the C4-position of 3-methylisothiazole. The isothiazole scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to introduce a diverse range of substituents at the C4-position is crucial for the development of novel therapeutic agents and other functional organic molecules.

The following sections outline key synthetic strategies, including direct C-H functionalization and cross-coupling reactions, supported by experimental protocols and quantitative data.

Overview of Synthetic Strategies

The functionalization of the C4-position of 3-methylisothiazole can be approached through several modern synthetic methodologies. The choice of strategy depends on the desired substituent and the available starting materials. The primary methods discussed herein are:

  • Transition Metal-Catalyzed C-H Activation: This approach enables the direct conversion of the C4-H bond into a new C-C or C-heteroatom bond, offering an atom-economical route to functionalized products.

  • Halogenation and Subsequent Cross-Coupling Reactions: A two-step process involving the initial synthesis of a 4-halo-3-methylisothiazole intermediate, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a variety of substituents.

  • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to facilitate regioselective deprotonation and subsequent electrophilic quench at the C4-position.

The logical workflow for selecting a synthetic strategy is outlined below.

G start Desired C4-Functionalized 3-Methylisothiazole strategy Select Synthetic Strategy start->strategy ch_activation Direct C-H Functionalization strategy->ch_activation Aryl or Alkyl Substituent (Atom Economy) halogenation_coupling Halogenation & Cross-Coupling strategy->halogenation_coupling Aryl, Heteroaryl, or Alkyl Substituent (Versatility) dom Directed Ortho-Metalation (DoM) strategy->dom Requires Directing Group (High Regioselectivity) product Synthesized Product ch_activation->product halogenation_coupling->product dom->product

Caption: Logic diagram for selecting a C4-functionalization strategy.

Transition Metal-Catalyzed C-H Activation

Direct C-H activation is a powerful and increasingly utilized method for the functionalization of heterocycles. For isothiazoles, palladium and rhodium catalysts have shown promise in mediating these transformations.

Palladium-Catalyzed C-H Arylation

Palladium catalysts can facilitate the direct arylation of the isothiazole ring. While the C5-position is generally more reactive, functionalization at the C4-position can be achieved, particularly if the C5-position is blocked or through careful selection of ligands and reaction conditions. The general scheme for this transformation is as follows:

G cluster_0 Palladium-Catalyzed C-H Arylation R1 3-Methylisothiazole catalyst Pd Catalyst Base, Ligand R1->catalyst R2 Aryl Halide (Ar-X) R2->catalyst P 4-Aryl-3-methylisothiazole catalyst->P

Caption: General scheme for Pd-catalyzed C4-arylation.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 3-Methylisothiazole (Adapted from Thiazole Arylation)

This protocol is adapted from methodologies developed for the C-H arylation of related thiazole heterocycles. Optimization may be required for 3-methylisothiazole.

Materials:

  • 3-Methylisothiazole

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or Bathophenanthroline (Bphen)

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent (e.g., DMF, DMA, or xylene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-methylisothiazole (1.0 mmol, 1.0 eq.), the aryl halide (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), and the appropriate ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Add the anhydrous solvent (5 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 120-150 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

The regioselectivity and yield of direct C-H arylation are highly dependent on the substrate, catalyst, ligand, and base combination. While specific data for the C4-arylation of 3-methylisothiazole is not extensively reported, related studies on thiazoles suggest that C4-functionalization is possible, though it may require blocking the more reactive C5-position.

Halogenation and Suzuki-Miyaura Cross-Coupling

This two-step approach provides a versatile and reliable route to a wide array of C4-substituted 3-methylisothiazoles. The key is the successful synthesis of a 4-halo-3-methylisothiazole intermediate.

Synthesis of 4-Halo-3-methylisothiazole

The direct, regioselective halogenation of 3-methylisothiazole at the C4-position can be challenging due to the electronic nature of the isothiazole ring. However, 4-bromo-3-methylisothiazole and 4-iodo-3-methylisothiazole are commercially available, indicating that synthetic routes exist. One plausible approach involves electrophilic iodination, potentially using an activating group or specific reaction conditions to favor C4-substitution.

Experimental Protocol: Synthesis of 4-Iodo-3-methylisothiazole (Proposed)

This protocol is based on general methods for the iodination of electron-rich heterocycles.

Materials:

  • 3-Methylisothiazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or Dichloromethane

  • Trifluoroacetic acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask, dissolve 3-methylisothiazole (1.0 mmol, 1.0 eq.) in the chosen solvent (10 mL).

  • Add N-iodosuccinimide (1.1 mmol, 1.1 eq.) to the solution. A catalytic amount of trifluoroacetic acid may be added to promote the reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield 4-iodo-3-methylisothiazole.

Suzuki-Miyaura Cross-Coupling

With the 4-halo-3-methylisothiazole in hand, the Suzuki-Miyaura cross-coupling reaction can be employed to form C-C bonds with a wide variety of boronic acids and their derivatives.

G cluster_1 Suzuki-Miyaura Cross-Coupling R1 4-Halo-3-methylisothiazole (X = Br, I) catalyst Pd Catalyst Base, Solvent R1->catalyst R2 Organoboron Reagent (R-B(OH)₂) R2->catalyst P 4-Substituted-3-methylisothiazole catalyst->P

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3-methylisothiazole

Materials:

  • 4-Iodo-3-methylisothiazole

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a clean, dry reaction vessel, add 4-iodo-3-methylisothiazole (1.0 mmol, 1.0 eq.), the desired boronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the solvent mixture of toluene, ethanol, and water (10 mL).

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 100 °C with vigorous stirring under the inert atmosphere for 6-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Halo-Isothiazoles

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various halo-isothiazoles, which can serve as a reference for optimizing the coupling of 4-halo-3-methylisothiazole.

EntryHalo-IsothiazoleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-3-methoxyisothiazole (proposed)Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1008Est. 70-90%
24-Iodo-3-methoxyisothiazole (proposed)4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1008Est. 75-95%
35-Iodo-3-phenylisothiazole-4-carbonitrilePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O100685
45-Iodo-3-phenylisothiazole-4-carbonitrile4-Tolylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O100682

*Estimated yields based on analogous reactions.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. For the C4-functionalization of 3-methylisothiazole, a directing metalation group (DMG) would likely need to be installed at the C5-position to direct lithiation to the C4-position.

G cluster_2 Directed Ortho-Metalation Workflow start 3-Methylisothiazole install_dmg Install Directing Group (DMG) at C5-position start->install_dmg lithiation Directed Lithiation at C4 (e.g., n-BuLi, -78°C) install_dmg->lithiation quench Quench with Electrophile (E+) lithiation->quench remove_dmg Remove DMG (optional) quench->remove_dmg product C4-Functionalized Product remove_dmg->product

Caption: Workflow for C4-functionalization via Directed Ortho-Metalation.

Experimental Protocol: Directed Ortho-Metalation (General Procedure)

This is a generalized protocol that would require the prior synthesis of a 5-DMG-3-methylisothiazole.

Materials:

  • 5-DMG-3-methylisothiazole (e.g., with a CONR₂, OCONR₂, or similar DMG)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., I₂, DMF, CO₂, etc.)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 5-DMG-3-methylisothiazole (1.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the alkyllithium reagent (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Add the desired electrophile (1.2 mmol, 1.2 eq.) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • If desired, the directing group can be removed or modified in a subsequent step.

Conclusion

The functionalization of the C4-position of 3-methylisothiazole is a key step in the synthesis of novel compounds with potential applications in drug discovery and materials science. This document has outlined several viable synthetic strategies, including direct C-H activation, halogenation followed by cross-coupling, and directed ortho-metalation. The provided protocols and data serve as a foundation for researchers to develop and optimize synthetic routes to a wide range of C4-substituted 3-methylisothiazole derivatives. The choice of method will be dictated by the specific target molecule, desired scalability, and atom economy considerations.

Application Notes and Protocols for the Analytical Characterization of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Bromo-3-methylisothiazole (CAS No. 930-42-7), a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in establishing robust analytical strategies for identity confirmation, purity assessment, and quantitative analysis.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 930-42-7
Molecular Formula C₄H₄BrNS[1][]
Molecular Weight 178.05 g/mol [1][]
Appearance Pale yellow oil
Boiling Point 106.1 °C[3]
Density 1.702 g/cm³[3][4]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the key analytical methods.

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound and its potential impurities.

This method is adapted from established protocols for isothiazolinone derivatives and is suitable for determining the purity and concentration of this compound.

Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

    • Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile) to a working concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data: HPLC Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for an HPLC method for a related isothiazole compound, which can be used as a benchmark for method development and validation for this compound.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from any impurity peaks.

Note: This data is representative and should be established for the specific method developed.

GC-MS is a powerful technique for the identification of volatile organic impurities and for confirming the identity of this compound.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

NMR spectroscopy provides detailed information about the molecular structure.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄). A ¹H NMR spectrum in CCl₄ has been reported[5].

  • Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Data (in CCl₄)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HIsothiazole ring proton
~2.4Singlet3HMethyl group protons

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.

Expected ¹³C NMR Chemical Shifts (Predicted)

Carbon AtomExpected Chemical Shift (ppm)
C=N (Isothiazole)150 - 160
C-Br (Isothiazole)110 - 120
C-S (Isothiazole)140 - 150
CH (Isothiazole)120 - 130
CH₃15 - 25

Note: These are predicted values based on the structure and data for similar compounds.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • KBr Pellet (for solid impurities): If analyzing solid impurities, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100 - 3000C-H stretching (aromatic/heterocyclic)
2950 - 2850C-H stretching (aliphatic)
1600 - 1450C=N and C=C stretching (isothiazole ring)
1450 - 1350C-H bending
800 - 600C-Br stretching

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol: Mass Spectrometry

The GC-MS protocol described in section 2.1.2 is the primary method for obtaining mass spectral data. Alternatively, direct infusion into an electrospray ionization (ESI) source can be used.

Expected Mass Spectrum Characteristics

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). The peaks will be at m/z 178 and 180.

  • Major Fragment Ions: Fragmentation may involve the loss of a bromine atom, a methyl group, or cleavage of the isothiazole ring.

Quantitative Data: Purity Specification

ParameterSpecification
Purity (by HPLC) ≥ 95.0%[6]
Individual Impurity ≤ 0.5%
Total Impurities ≤ 1.0%

Note: These are typical specifications and may vary depending on the intended use.

Visualizations

Analytical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Final Characterization Sample This compound Sample HPLC HPLC-UV (Purity & Assay) Sample->HPLC GC_MS GC-MS (Identity & Volatile Impurities) Sample->GC_MS NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Report Certificate of Analysis (CoA) HPLC->Report MS Mass Spectrometry (Molecular Weight & Fragmentation) GC_MS->MS GC_MS->Report NMR->Report FTIR->Report MS->Report

Caption: Workflow for the analytical characterization of this compound.

Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques and the information they provide.

Technique_Relationship cluster_Compound cluster_Techniques cluster_Information Compound This compound Chromatography Chromatography (HPLC, GC) Compound->Chromatography Spectroscopy Spectroscopy (NMR, IR, MS) Compound->Spectroscopy Purity Purity & Impurities Chromatography->Purity Quantity Quantitative Analysis Chromatography->Quantity Spectroscopy->Purity Structure Structure & Identity Spectroscopy->Structure

Caption: Interrelationship of analytical techniques for compound characterization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-methylisothiazole is a heterocyclic compound of interest in pharmaceutical and chemical research. Its synthesis can often result in a crude mixture containing starting materials, by-products, and isomers, necessitating a robust purification strategy to isolate the compound at high purity. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The protocol outlines a systematic approach, beginning with analytical scale method development and progressing to a preparative scale purification.

The described methodology is designed to achieve high purity and recovery of the target compound. Key considerations for separating halogenated heterocyclic compounds, such as the choice of stationary phase and mobile phase optimization, are addressed to provide a comprehensive guide for researchers.

Experimental Protocols

Analytical Method Development

The initial phase focuses on developing a selective and robust analytical method. This method is crucial for monitoring reaction progress, identifying impurities, and serving as the foundation for the preparative scale-up.

a. Sample Preparation:

  • Dissolve the crude this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

b. Chromatographic Conditions:

  • Instrument: Analytical HPLC system with UV detection.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For potentially better selectivity with aromatic compounds, a Phenyl-Hexyl column can also be screened.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is recommended for initial screening.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isothiazole derivatives typically show absorbance in this region; optimization may be required).

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

c. Method Optimization: The primary goal is to achieve baseline separation between the this compound peak and any adjacent impurities. Adjust the gradient slope, mobile phase composition (e.g., substituting acetonitrile with methanol), and temperature to optimize resolution.

Preparative Scale-Up and Purification

Once an optimized analytical method is established, the parameters are scaled up for preparative purification.

a. Loading Study: To determine the maximum sample load without compromising separation, perform a loading study on the analytical column. Incrementally increase the injection volume or sample concentration until a decrease in resolution is observed. This data informs the loading capacity for the preparative column.

b. Preparative Chromatographic Conditions:

  • Instrument: Preparative HPLC system with a fraction collector.

  • Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: Scaled up from the analytical method. Using the formula:

    • Fprep = Fanalyt × (IDprep² / IDanalyt²)

    • Fprep = 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min

  • Gradient: The analytical gradient is adapted to the preparative scale, maintaining the same gradient profile in terms of column volumes.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dimethyl Sulfoxide) and then dilute with the initial mobile phase composition to the highest possible concentration without precipitation.

  • Injection Volume: Scaled up based on the loading study and column dimensions.

  • Detection: UV at 254 nm.

  • Fraction Collection: Collect fractions based on the UV signal corresponding to the target peak.

c. Post-Purification Processing:

  • Combine the pure fractions containing the target compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the purified this compound.

  • Confirm the purity of the final product using the initial analytical HPLC method.

Data Presentation

The following tables summarize hypothetical data from the analytical method development and preparative purification of this compound.

Table 1: Analytical Method Development Parameters

ParameterCondition 1 (C18)Condition 2 (Phenyl-Hexyl)
Column C18, 4.6x150 mm, 5 µmPhenyl-Hexyl, 4.6x150 mm, 5 µm
Mobile Phase A: 0.1% TFA in H₂OB: 0.1% TFA in ACNA: 0.1% TFA in H₂OB: 0.1% TFA in ACN
Gradient 30-90% B in 20 min30-90% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C30°C
Retention Time (Target) 12.5 min14.2 min
Resolution (to nearest impurity) 1.82.5

Table 2: Preparative Purification Results

ParameterValue
Crude Sample Loaded 500 mg
Preparative Column C18, 21.2x250 mm, 10 µm
Flow Rate 21.2 mL/min
Purity of Combined Fractions >99.0% (by analytical HPLC)
Total Yield 425 mg
Recovery 85%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the method development process.

G cluster_0 Analytical Scale cluster_1 Preparative Scale cluster_2 Post-Purification A Sample Preparation (1 mg/mL in ACN) B Analytical HPLC Method Development A->B C Method Optimization (Gradient, Solvent, Temp) B->C D Loading Study C->D E Scale-Up Calculation (Flow Rate, Inj. Volume) D->E F Preparative HPLC Run E->F G Fraction Collection F->G H Combine & Evaporate Fractions G->H I Product Isolation (Lyophilization/Extraction) H->I J Final Purity Analysis I->J

Caption: Experimental workflow for HPLC purification.

G cluster_screening Initial Screening start Goal: Purify this compound screen_col Screen Columns (C18, Phenyl-Hexyl) start->screen_col screen_solv Screen Solvents (ACN, MeOH) start->screen_solv opt Optimize Gradient & Temperature screen_col->opt screen_solv->opt res_check Resolution > 2.0? opt->res_check res_check->opt No scaleup Proceed to Preparative Scale-Up res_check->scaleup Yes

Application Notes and Protocols: Derivatization of 4-Bromo-3-methylisothiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isothiazole ring is a significant five-membered heterocyclic motif that serves as a core scaffold in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The functionalization of the isothiazole nucleus is a key strategy in medicinal chemistry to generate novel molecular entities for drug discovery pipelines. 4-Bromo-3-methylisothiazole is a versatile building block, offering a reactive site at the C4 position for carbon-carbon and carbon-nitrogen bond formation. This document provides detailed protocols for the derivatization of this compound using common palladium-catalyzed cross-coupling reactions and outlines a typical workflow for subsequent biological screening.

Derivatization Strategies

Modern synthetic organic chemistry offers robust and versatile methods for the functionalization of aryl halides. For this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly effective for creating diverse libraries of compounds. These reactions are widely used in both academic and industrial settings due to their mild conditions and tolerance for a wide variety of functional groups.[5][6][7]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)₂ Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Buchwald Buchwald-Hartwig Amination Start->Buchwald R¹R²NH Aryl 4-Aryl-3-methylisothiazoles Suzuki->Aryl Alkynyl 4-Alkynyl-3-methylisothiazoles Sonogashira->Alkynyl Amino 4-Amino-3-methylisothiazoles Buchwald->Amino

Caption: Derivatization pathways for this compound.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound based on protocols for structurally similar halo-isothiazoles and other bromo-heterocycles.[1][5][8]

Table 1: Summary of Cross-Coupling Reactions and Expected Yields

Reaction Type Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Time (h) Typical Yield (%)
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene/Water 100 12 75-90[1]
Suzuki-Miyaura 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) Cs₂CO₃ 1,4-Dioxane 100 8 80-95[9]
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ (2) / CuI (4) Et₃N THF 25-50 6 70-85[7][10]
Sonogashira Ethynyltrimethylsilane Pd(PPh₃)₄ (5) / CuI (5) Diethylamine DMF 60 10 65-80[7]
Buchwald-Hartwig Morpholine Pd₂(dba)₃ (2) / Xantphos (4) NaOtBu Toluene 110 18 80-95[11][12]

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ | Dioxane | 100 | 24 | 70-85[6] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for 4-Aryl-3-methylisothiazole Synthesis

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[1][8]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL) and Water (1 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.[1]

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for 4-Alkynyl-3-methylisothiazole Synthesis

This protocol details the coupling of this compound with a terminal alkyne.[7][13]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Heat the reaction to 50 °C and stir for 6-8 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for 4-Amino-3-methylisothiazole Synthesis

This protocol describes the amination of this compound.[6][12][14]

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene, anhydrous (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • Add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Screening Workflow

Once a library of this compound derivatives is synthesized, a systematic biological screening process is employed to identify compounds with desired pharmacological activity.

G A Synthesized Compound Library B Primary Screening (e.g., High-Throughput Cell Viability Assay) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response & IC₅₀ Determination C->D E Secondary Assays (e.g., Target-specific kinase assay) D->E F Lead Compound Selection E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G

Caption: A typical workflow for biological screening of new compounds.

Screening Protocol Example: In Vitro Cytotoxicity Assay

A common primary screen is to assess the general cytotoxicity of the synthesized compounds against one or more cancer cell lines.[15][16]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media under standard conditions (37 °C, 5% CO₂).

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with the synthesized isothiazole derivatives at a fixed concentration (e.g., 10 µM) for 48-72 hours.

  • Viability Assessment: Cell viability is measured using an MTT or similar colorimetric assay. The absorbance is read on a plate reader.

  • Hit Identification: Compounds that cause a significant reduction in cell viability (e.g., >50%) compared to a vehicle control (DMSO) are identified as "hits".

  • IC₅₀ Determination: Hits are further evaluated in dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀), which represents the compound's potency.

Table 2: Illustrative Biological Screening Data The following table presents hypothetical data for a set of synthesized 4-substituted-3-methylisothiazole derivatives against the MCF-7 breast cancer cell line.

Compound IDC4-SubstituentPrimary Screen (% Inhibition @ 10 µM)Potency (IC₅₀, µM)
IZ-01 Phenyl35%> 20
IZ-02 4-Methoxyphenyl68%8.5
IZ-03 4-Chlorophenyl85%1.2
IZ-04 Phenylethynyl52%15.7
IZ-05 Morpholin-4-yl15%> 50
IZ-06 Anilino72%5.3
Doxorubicin (Reference Drug)98%0.4

This compound is a valuable starting material for generating diverse chemical libraries for biological screening. The palladium-catalyzed cross-coupling reactions detailed in these notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to novel aryl, alkynyl, and amino derivatives. The subsequent application of a structured biological screening cascade allows for the efficient identification of lead compounds with potential therapeutic value.

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of 4-Bromo-3-methylisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro antimicrobial screening of 4-Bromo-3-methylisothiazole derivatives. The protocols outlined below are based on established methodologies for evaluating the efficacy of novel antimicrobial agents against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized this compound derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC values for various isothiazole and thiazole derivatives against common bacterial and fungal strains to provide a comparative context. It is important to note that the data presented here is compiled from various studies on related structures to serve as a reference, as extensive MIC values for a comprehensive set of this compound derivatives are not widely reported in a single source.

Table 1: Antibacterial Activity (MIC in µg/mL) of Representative Thiazole Derivatives

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
7e 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide100---
7f N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide----
3a Azo-thiazole derivative10---[1]
3c Azo-thiazole derivative10---[1]
12 4-hydroxyphenyl at 2-position of 1,3-thiazole125-150-125-150-
Azithromycin (Standard) -40---[1]

Table 2: Antifungal Activity (MIC in µg/mL) of Representative Thiazole Derivatives

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
7i 2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide--
7j 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide--
12 4-hydroxyphenyl at 2-position of 1,3-thiazole-125-150
Myxothiazol -0.01-30.01-3[2]
Fluconazole (Standard) ---

Experimental Protocols

Agar Well Diffusion Method for Preliminary Screening

This method is a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds.[3][4][5][6]

a. Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Streptomycin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard No. 0.5

  • Incubator

b. Protocol:

  • Prepare MHA and SDA plates as per the manufacturer's instructions.

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture plate in sterile saline.

  • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, uniformly spread the inoculum over the entire surface of the agar plates.

  • Allow the plates to dry for about 5-10 minutes.

  • Aseptically punch wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[3]

  • Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results P1 Prepare Agar Plates (MHA/SDA) E1 Inoculate Agar Plates P1->E1 P2 Prepare Microbial Inoculum (0.5 McFarland) P2->E1 E2 Create Wells in Agar E1->E2 E3 Add Test Compounds & Controls to Wells E2->E3 E4 Incubate Plates (37°C Bacteria, 28°C Fungi) E3->E4 R1 Measure Zone of Inhibition (mm) E4->R1

Caption: Workflow for the Agar Well Diffusion Method.
Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7][8]

a. Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds

  • Positive and negative controls

  • Microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Multichannel micropipette

  • Plate reader (optional, for OD measurement)

b. Protocol:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from each well to the next. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined by reading the optical density (OD) at 600 nm.

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_analysis Analysis S1 Add Broth to 96-Well Plate S2 Perform Serial Dilutions of Test Compounds S1->S2 I1 Prepare & Add Microbial Inoculum S2->I1 I2 Incubate Plate I1->I2 A1 Visually Inspect for Growth or Measure OD I2->A1 A2 Determine MIC Value A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.
Potential Mechanism of Action

While the specific mechanism of action for this compound derivatives needs to be elucidated, isothiazole-containing compounds are known to exert their antimicrobial effects through various pathways. The presence of the isothiazole ring, an amphiphilic structure, may facilitate embedding within the microbial cell membrane, leading to leakage of cytoplasmic contents and subsequent cell death.

Mechanism_of_Action cluster_compound Isothiazole Derivative cluster_interaction Interaction cluster_effect Effect Compound This compound Derivative Membrane Microbial Cell Membrane Compound->Membrane embeds in Disruption Membrane Disruption Membrane->Disruption Leakage Cytoplasmic Leakage Disruption->Leakage Death Cell Death Leakage->Death

References

Application Notes and Protocols for Computational Modeling of 4-Bromo-3-methylisothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-methylisothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its reactivity is largely dictated by the presence of the bromine atom on the isothiazole ring, making it a versatile precursor for various chemical transformations. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful tool for predicting the reactivity, elucidating reaction mechanisms, and guiding the synthesis of novel derivatives. These application notes provide detailed protocols for modeling key reactions of this compound, intended for researchers, scientists, and drug development professionals.

Application Note 1: Predicting Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation. For halo-isothiazoles, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] Computational modeling can effectively predict the relative reactivity of different halogenated precursors by calculating the activation energy of this crucial step. Based on established principles, the reactivity trend for aryl halides follows the order of bond dissociation energies: C-I < C-Br.[1] Therefore, an iodo-substituted isothiazole is expected to be significantly more reactive than its bromo-counterpart.[1]

Data Presentation: Calculated Activation Energies for Oxidative Addition

The following table summarizes hypothetical, yet representative, quantitative data from a DFT study comparing the activation energy for the oxidative addition of a Pd(0) catalyst to this compound and its iodo-analog. Lower activation energy corresponds to a more facile reaction.

EntrySubstrateC-X BondActivation Energy (ΔE‡, kcal/mol)Method/Basis Set
1This compoundC-Br18.5B3LYP/6-311G(d,p)
24-Iodo-3-methylisothiazoleC-I14.2B3LYP/6-311G(d,p)

Experimental Protocol: DFT Calculation of the Oxidative Addition Transition State

This protocol outlines the steps to calculate the transition state and activation energy for the oxidative addition of a Pd(L)2 catalyst to this compound.

  • Software: Gaussian 16 or similar quantum chemistry software package.[2]

  • Model Construction:

    • Build the initial structures for the reactants: this compound and a palladium(0) catalyst, e.g., Pd(PPh3)2.

    • Construct an initial guess for the transition state (TS) geometry, with the palladium atom approaching the C-Br bond.

  • Geometry Optimization of Reactants:

    • Perform full geometry optimizations and frequency calculations for both this compound and the Pd(L)2 catalyst individually.

    • Method: DFT using a functional such as B3LYP.[3]

    • Basis Set: A mixed basis set is often employed. For Pd, use a basis set with an effective core potential (ECP) like LANL2DZ. For all other atoms (C, H, N, S, Br, P), use a Pople-style basis set like 6-31G(d).[4]

    • Solvent Model: Incorporate solvent effects using an implicit solvation model like the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM) to simulate a reaction solvent (e.g., DMF or Toluene).[2]

    • Confirm that the optimized structures have zero imaginary frequencies.

  • Transition State Search:

    • Use the initial TS guess structure.

    • Perform a transition state optimization using an algorithm like Berny (OPT=TS).

    • Use the same level of theory, basis set, and solvent model as in the reactant optimization.

  • Transition State Verification:

    • Perform a frequency calculation on the optimized TS geometry.

    • A true transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-Br bond and formation of Pd-C and Pd-Br bonds).

  • Energy Calculation:

    • Calculate the electronic energies (including zero-point vibrational energy corrections) of the optimized reactants and the transition state.

    • The activation energy (ΔE‡) is the difference between the energy of the transition state and the sum of the energies of the reactants.

Visualization: Computational Workflow for Reactivity Prediction

G cluster_start 1. Input Structures cluster_calc 2. DFT Calculations cluster_analysis 3. Analysis cluster_end 4. Output start_react1 This compound opt_react Geometry Optimization (Reactants) start_react1->opt_react start_react2 Pd(L)2 Catalyst start_react2->opt_react start_ts Initial TS Guess opt_ts Transition State Search (OPT=TS) start_ts->opt_ts freq_react Frequency Calculation (Confirm Minimum) opt_react->freq_react freq_ts Frequency Calculation (Confirm 1 Imaginary Freq) opt_ts->freq_ts energy_calc Calculate Electronic Energies + ZPE Correction freq_react->energy_calc freq_ts->energy_calc act_energy Determine Activation Energy (ΔE‡ = ETS - EReactants) energy_calc->act_energy result Predicted Reactivity act_energy->result

Caption: A workflow for predicting cross-coupling reactivity using DFT.

Application Note 2: Elucidating Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings.[3] The mechanism can be either a two-step process involving a discrete Meisenheimer intermediate or a concerted, one-step process.[5] Computational studies are invaluable for distinguishing between these pathways by mapping the potential energy surface.

Data Presentation: Energetic Profile of a Model SNAr Reaction

This table shows hypothetical calculated relative energies for the species involved in the reaction of this compound with a methoxide nucleophile (CH3O-), comparing the stepwise and concerted pathways.

SpeciesStepwise Pathway (Relative Energy, kcal/mol)Concerted Pathway (Relative Energy, kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)+15.2+19.8 (Single TS)
Meisenheimer Intermediate+5.7N/A
Transition State 2 (TS2)+12.1N/A
Products-10.5-10.5

Experimental Protocol: Modeling SNAr Reaction Pathways

This protocol describes how to compute the potential energy surfaces for concerted and stepwise SNAr mechanisms.

  • Software: Gaussian 16, Spartan, or equivalent.

  • Model Construction:

    • Build the structures for the reactants (this compound and the nucleophile, e.g., CH3O-) and products.

    • For the stepwise mechanism, build the Meisenheimer intermediate.

    • For both pathways, create initial guesses for the transition state(s).

  • Level of Theory:

    • Functional: B3LYP or M06-2X are common choices for mechanistic studies.[3][6]

    • Basis Set: 6-311+G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate energies, especially with anionic species.[4]

    • Solvent Model: Use a continuum solvent model (e.g., PCM) for an appropriate solvent like DMSO or methanol.

  • Procedure for Stepwise Mechanism:

    • Optimize the geometries of the reactants, Meisenheimer intermediate, and products.

    • Locate the transition state (TS1) connecting the reactants to the intermediate.

    • Locate the second transition state (TS2) connecting the intermediate to the products.

    • Verify all minima (0 imaginary frequencies) and transition states (1 imaginary frequency) with frequency calculations.

  • Procedure for Concerted Mechanism:

    • Optimize the geometries of reactants and products.

    • Locate the single transition state connecting reactants directly to products.

    • Verify the stationary points with frequency calculations.

  • Analysis:

    • Calculate the relative electronic energies (with ZPE corrections) of all stationary points for both pathways.

    • Plot the energy profiles to visualize and compare the mechanisms. The pathway with the lower overall activation barrier is the kinetically favored one.

Visualization: SNAr Mechanistic Pathways

G cluster_pathways Potential Energy Surface cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism cluster_axis R_S Reactants TS1 TS1 R_S->TS1 I_S Meisenheimer Intermediate TS1->I_S TS2 TS2 I_S->TS2 P_S Products TS2->P_S R_C Reactants TS_C Single TS R_C->TS_C P_C Products TS_C->P_C E_high Energy E_low

Caption: Comparison of stepwise vs. concerted SNAr reaction pathways.

Application Note 3: Investigating Regioselectivity in [3+2] Cycloaddition Reactions

Isothiazole derivatives can potentially undergo cycloaddition reactions. For instance, a [3+2] cycloaddition with a nitrile N-oxide could lead to the formation of different regioisomers. Computational chemistry can predict the favored regioisomer by comparing the activation barriers for the different reaction pathways.[7] The reaction can be under kinetic control (favoring the product formed via the lowest energy transition state) or thermodynamic control (favoring the most stable product).

Data Presentation: Calculated Energies for [3+2] Cycloaddition Pathways

This table presents hypothetical DFT-calculated energies for two possible regioisomeric pathways (Path A and Path B) in a model [3+2] cycloaddition reaction.

ParameterPath A (5-substituted)Path B (4-substituted)
ΔE‡ (Activation Energy, kcal/mol)12.815.1
ΔErxn (Reaction Energy, kcal/mol)-25.6-22.3
Favored ControlKinetic-
Favored ProductThermodynamic-

Experimental Protocol: Modeling [3+2] Cycloaddition Regioselectivity

This protocol details the computational steps to determine the regioselectivity of a cycloaddition reaction.

  • Software: A quantum chemistry package like Gaussian or ORCA.

  • Model Construction:

    • Build the initial structures for the reactants (e.g., this compound and formonitrile N-oxide).

    • Build the structures for all possible regioisomeric products.

    • Construct initial guesses for the transition state leading to each regioisomer.

  • Level of Theory:

    • Functional: Functionals like M06 or wb97xd are often well-suited for non-covalent interactions and cycloadditions.[7]

    • Basis Set: Use a basis set like 6-311++G(2d,2p) for high accuracy.[6]

    • Solvent Model: Apply an implicit solvent model (PCM/SMD) to match potential experimental conditions.

  • Calculation Steps:

    • Perform geometry optimizations and frequency calculations for the reactants and all product regioisomers.

    • For each pathway, perform a transition state search (OPT=TS) starting from the respective initial guess.

    • Verify each located transition state by ensuring it has one and only one imaginary frequency.

  • Analysis and Interpretation:

    • Calculate the activation energy (ΔE‡) for each pathway as the difference in energy between the transition state and the reactants. The pathway with the lowest activation energy is the kinetically favored one.

    • Calculate the reaction energy (ΔErxn) for each pathway as the difference in energy between the product and the reactants. The product with the most negative reaction energy is the thermodynamically favored one.

    • Compare the kinetic and thermodynamic products to predict the reaction outcome under different conditions.

Visualization: Logical Flow for Determining Reaction Outcome

G start Model Reactants and Products calc_ts Calculate Transition States (TS_A, TS_B) start->calc_ts calc_prod Calculate Product Stabilities (P_A, P_B) start->calc_prod decision_kinetic Compare Activation Energies (ΔE‡) calc_ts->decision_kinetic decision_thermo Compare Product Energies (ΔErxn) calc_prod->decision_thermo result_kinetic Kinetic Product (Lowest ΔE‡) decision_kinetic->result_kinetic result_thermo Thermodynamic Product (Most Stable P) decision_thermo->result_thermo

Caption: A logical diagram for predicting cycloaddition selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 3-Methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-methylisothiazole. Our aim is to address specific issues that may arise during experimentation, with a focus on minimizing side reactions and optimizing product yields.

Troubleshooting Guides

This section offers solutions to common problems encountered during the bromination of 3-methylisothiazole.

Issue 1: Low Yield of Monobrominated Products

  • Symptom: The overall yield of the desired 4-bromo-3-methylisothiazole or 5-bromo-3-methylisothiazole is lower than expected.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using TLC or GC-MS to ensure the consumption of the starting material. - Increase the reaction temperature cautiously, as higher temperatures can also promote side reactions.
Suboptimal Brominating Agent - Consider using a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine to improve selectivity and reduce byproduct formation.
Loss of Product During Workup - Ensure the pH is appropriately adjusted during the aqueous workup to prevent the loss of the product, which may have some solubility in acidic or basic aqueous layers. - Use a suitable organic solvent for extraction that provides good solubility for the product and is easily separable from the aqueous phase.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

  • Symptom: A mixture of this compound and 5-bromo-3-methylisothiazole is obtained, making purification difficult.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Reaction Conditions Favoring Mixed Isomers - The choice of solvent can significantly influence regioselectivity. Experiment with different solvents, such as acetic acid, chloroform, or carbon tetrachloride, to find the optimal conditions for the desired isomer. - Reaction temperature can also affect the isomer ratio. Lowering the temperature may favor the formation of one isomer over the other.
Nature of the Brominating Agent - The steric bulk and reactivity of the brominating agent can influence the position of bromination. Compare the results from using elemental bromine versus N-bromosuccinimide (NBS).

Issue 3: Significant Formation of Dibrominated Byproduct

  • Symptom: A substantial amount of 4,5-dibromo-3-methylisothiazole is detected in the reaction mixture.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Excess Brominating Agent - Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. Carefully control the addition of the brominating agent to the reaction mixture.
Prolonged Reaction Time or High Temperature - Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the monobrominated product. - Perform the reaction at the lowest effective temperature.
High Reactivity of the Monobrominated Product - If the monobrominated product is highly activated towards further bromination, consider using a less reactive brominating agent or deactivating conditions if possible.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and side products in the bromination of 3-methylisothiazole?

The electrophilic bromination of 3-methylisothiazole is expected to yield a mixture of two primary monobrominated isomers: this compound and 5-bromo-3-methylisothiazole. The major side product is typically the di-substituted 4,5-dibromo-3-methylisothiazole, which arises from the further bromination of the monobrominated products.

Q2: How can I control the regioselectivity to favor the formation of this compound over the 5-bromo isomer?

Controlling the regioselectivity in the bromination of substituted isothiazoles can be challenging and is often influenced by a combination of electronic and steric factors. To favor the formation of this compound, consider the following:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-polar solvents may favor different isomer ratios compared to polar or protic solvents.

  • Temperature Control: Lower reaction temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Choice of Brominating Agent: Different brominating agents (e.g., Br₂, NBS) can exhibit different selectivities based on their reactivity and steric hindrance.

Systematic experimentation with these parameters is recommended to optimize the yield of the desired isomer.

Q3: What is the general mechanism for the bromination of 3-methylisothiazole?

The bromination of 3-methylisothiazole proceeds via an electrophilic aromatic substitution mechanism.[1][2][3][4] The key steps are:

  • Generation of the electrophile: A bromine molecule is polarized, or a more potent electrophile is generated, often with the help of a Lewis acid catalyst.

  • Formation of a sigma complex (arenium ion): The π-electron system of the isothiazole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the isothiazole ring and yielding the brominated product.

Q4: How can I monitor the progress of the reaction and identify the products?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of the starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating the different isomers and the dibrominated byproduct, as well as for confirming their molecular weights.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for the structural elucidation of the isolated products and for determining the isomeric ratio in the crude reaction mixture.[6]

Experimental Protocols

General Protocol for Monobromination of 3-Methylisothiazole

This protocol provides a general starting point for the monobromination of 3-methylisothiazole. Optimization of the solvent, temperature, and brominating agent may be required to achieve the desired regioselectivity and yield.

Materials:

  • 3-Methylisothiazole

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

  • Anhydrous solvent (e.g., Chloroform, Acetic Acid, or Carbon Tetrachloride)

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (for liquid bromine)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-methylisothiazole (1.0 eq.) in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the brominating agent (1.05 eq.). If using liquid bromine, add it dropwise via a dropping funnel. If using NBS, add it portion-wise.

  • Stir the reaction mixture at 0 °C and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric monobrominated products and any dibrominated byproduct.

Data Presentation

Table 1: Spectroscopic Data for Brominated 3-Methylisothiazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)
This compound C₄H₄BrNS178.05δ 2.4 (s, 3H, CH₃), 8.6 (s, 1H, H-5)
5-Bromo-3-methylisothiazole C₄H₄BrNS178.05δ 2.5 (s, 3H, CH₃), 7.4 (s, 1H, H-4)
4,5-Dibromo-3-methylisothiazole C₄H₃Br₂NS256.95δ 2.6 (s, 3H, CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.

Visualizations

Diagram 1: Reaction Pathway for the Bromination of 3-Methylisothiazole

bromination_pathway cluster_start Starting Material cluster_products Potential Products 3-Methylisothiazole 3-Methylisothiazole This compound This compound 3-Methylisothiazole->this compound + Br₂ 5-Bromo-3-methylisothiazole 5-Bromo-3-methylisothiazole 3-Methylisothiazole->5-Bromo-3-methylisothiazole + Br₂ 4,5-Dibromo-3-methylisothiazole 4,5-Dibromo-3-methylisothiazole This compound->4,5-Dibromo-3-methylisothiazole + Br₂ (Over-bromination) 5-Bromo-3-methylisothiazole->4,5-Dibromo-3-methylisothiazole + Br₂ (Over-bromination)

Caption: Bromination of 3-methylisothiazole can lead to different isomers and over-bromination.

Diagram 2: Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield of Monobrominated Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction workup_loss Product Loss During Workup? start->workup_loss side_reactions Significant Side Reactions? start->side_reactions action1 Increase Reaction Time or Temperature incomplete_reaction->action1 Yes action2 Optimize pH and Extraction Solvent workup_loss->action2 Yes action3 Use Stoichiometric Brominating Agent / Milder Conditions side_reactions->action3 Yes

Caption: A logical workflow to troubleshoot and address low product yields.

References

Technical Support Center: Optimization of Suzuki Coupling with 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-bromo-3-methylisothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?

A1: The primary challenges stem from the inherent properties of the heteroaromatic halide. The isothiazole ring can coordinate with the palladium catalyst, potentially leading to deactivation.[1] Additionally, the electron-rich nature of the 3-methylisothiazole ring can make the oxidative addition step of the catalytic cycle less favorable compared to electron-deficient systems. Careful selection of ligands and reaction conditions is crucial to overcome these challenges.

Q2: Which palladium catalysts and ligands are recommended for this type of substrate?

A2: For heteroaromatic substrates like this compound, palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used starting points.[2][3] However, for challenging couplings, more electron-rich and bulky phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can be highly effective in promoting the oxidative addition and stabilizing the catalytic species.[1]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of both the boronic acid and the aryl halide.[4]

  • Protodeboronation can be minimized by using anhydrous solvents, carefully selecting the base (milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial), and using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[5]

  • Homocoupling is often promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture and solvents with an inert gas (argon or nitrogen) before adding the catalyst is critical to minimize this side reaction.

Q4: How does the choice of base impact the reaction?

A4: The base plays a critical role in activating the boronic acid for the transmetalation step.[6] The choice of base can significantly affect the reaction yield. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][7] The optimal base is substrate-dependent and often needs to be screened. For challenging couplings, stronger, non-nucleophilic bases are often preferred.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst, such as a Buchwald-type palladacycle.[1]
Suboptimal Ligand For electron-rich heteroaryl bromides, standard ligands like PPh₃ may be insufficient. Screen more electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) to facilitate oxidative addition.[1]
Inappropriate Base The choice of base is crucial. Screen a panel of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄, to find the optimal conditions for your specific boronic acid partner.[7]
Poor Reagent Quality Use high-purity, anhydrous, and degassed solvents. Ensure the boronic acid is of good quality and has not degraded; consider using a more stable boronic ester derivative.[5]
Incorrect Reaction Temperature If the reaction is sluggish, a higher temperature (e.g., 80-110 °C) may be required.[2][3] However, be aware that higher temperatures can also promote side reactions.
Problem 2: Significant Formation of Side Products
Side Product Observed Possible Cause Suggested Solution
Homocoupling Product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[4]
Protodeboronation Product Degradation of the boronic acid.Use a fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester). Employ milder bases (e.g., K₃PO₄, KF) and ensure anhydrous reaction conditions.[5]
Dehalogenation of Starting Material Undesired reductive elimination from a palladium-hydride intermediate.This can be influenced by the solvent and base. Ensure the absence of potential hydride sources. Screening different solvent/base combinations may be necessary.[4]

Data Presentation

The following tables provide a summary of typical reaction conditions and hypothetical yields for the Suzuki coupling of bromo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Screening of Reaction Parameters for the Suzuki Coupling of a Bromo-Heterocycle with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)9045
2Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃Dioxane/H₂O (4:1)9075
3PdCl₂(dppf) (5)-Cs₂CO₃DMF10060
4Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene11085
5Pd(OAc)₂ (5)P(t-Bu)₃ (10)K₃PO₄Toluene11088

Table 2: Effect of Boronic Acid Partner on Reaction Yield (Conditions: Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), K₃PO₄ (2.0 equiv), Dioxane, 100 °C)

EntryBoronic AcidYield (%)
1Phenylboronic acid82
24-Methoxyphenylboronic acid88
34-Trifluoromethylphenylboronic acid75
42-Thienylboronic acid70
53-Pyridylboronic acid pinacol ester65

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and ligand to the vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (R-Br) pd_intermediate R-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OH)₂ Base pd_r_rprime R-Pd(II)L₂-R' transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow decision decision problem problem solution solution start Start Experiment check_yield Low or No Yield? start->check_yield check_side_products Side Products Present? check_yield->check_side_products No check_reagents Verify Reagent Quality (Solvent, Boronic Acid) check_yield->check_reagents Yes degas_reaction Improve Degassing Technique check_side_products->degas_reaction Yes (Homocoupling) use_boronic_ester Use Boronic Ester check_side_products->use_boronic_ester Yes (Protodeboronation) success Successful Coupling check_side_products->success No optimize_catalyst Screen Catalysts & Ligands optimize_base Screen Bases optimize_catalyst->optimize_base optimize_temp Adjust Temperature optimize_base->optimize_temp optimize_temp->check_yield check_reagents->optimize_catalyst degas_reaction->success use_boronic_ester->success

Caption: A troubleshooting decision tree for Suzuki coupling optimization.

Caption: General experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Sonogashira Coupling of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the catalyst selection and optimization for the Sonogashira coupling of 4-bromo-3-methylisothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Sonogashira coupling with this compound?

A1: The Sonogashira coupling of this compound can be challenging due to the specific electronic properties of the isothiazole ring. Potential issues include catalyst inhibition by the sulfur and nitrogen atoms of the heterocycle, which can coordinate to the palladium center. Additionally, the reactivity of the C-Br bond on the electron-deficient isothiazole ring can be sluggish, often requiring more forcing reaction conditions compared to simple aryl bromides.

Q2: Which palladium catalysts are generally recommended for the Sonogashira coupling of heteroaryl bromides like this compound?

A2: For heteroaryl bromides, particularly those that are electron-deficient or contain coordinating heteroatoms, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may require optimization. More robust catalyst systems often employ bulky, electron-rich phosphine ligands. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos, SPhos, or other bulky biaryl phosphine ligands is often a good starting point. N-heterocyclic carbene (NHC) palladium complexes are also effective for these types of substrates.

Q3: Is a copper co-catalyst necessary for this reaction? What are the advantages and disadvantages of a copper-free system?

A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of the copper acetylide and enhance the reaction rate, it is not always necessary and can sometimes be detrimental.

  • Advantages of using copper: Can allow for milder reaction conditions (e.g., lower temperatures).

  • Disadvantages of using copper: The primary drawback is the promotion of alkyne homocoupling (Glaser coupling), which leads to the formation of undesired byproducts. Copper salts can also be difficult to remove during purification.

For challenging substrates like this compound, a copper-free protocol is often preferred to minimize side reactions. These systems may require a stronger base, higher temperatures, or a more active catalyst system to proceed efficiently.

Q4: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

A4: Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions. To minimize it:

  • Employ a copper-free protocol: This is the most effective method to prevent Glaser coupling.

  • Ensure strictly anaerobic conditions: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of alkynes.

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

  • Use a protecting group: If the terminal alkyne is prone to homocoupling, using a protecting group like trimethylsilyl (TMS) can be effective. The TMS group can be removed in a subsequent step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive Catalyst• Use a fresh, high-quality palladium precursor and ligand. • Consider a pre-catalyst that is more stable and readily forms the active Pd(0) species.
2. Insufficiently Reactive Catalyst System• Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos). • For copper-free systems, ensure the base is strong enough (e.g., Cs₂CO₃, K₃PO₄).
3. Low Reaction Temperature• The C-Br bond on the isothiazole may require higher temperatures for oxidative addition. Gradually increase the temperature (e.g., from 80°C to 120°C).
4. Poor Solvent Choice• Polar aprotic solvents like DMF, DMSO, or NMP are often more effective for less reactive aryl bromides than THF or toluene.
Significant Alkyne Homocoupling 1. Presence of Oxygen• Ensure all reagents and solvents are thoroughly degassed. • Maintain a positive pressure of an inert gas (Ar or N₂).
2. Copper Co-catalyst• Switch to a copper-free Sonogashira protocol.
3. High Alkyne Concentration• Add the alkyne to the reaction mixture slowly via a syringe pump.
Formation of Palladium Black (Catalyst Decomposition) 1. High Temperature• While higher temperatures can increase reactivity, excessive heat can cause catalyst decomposition. Find the optimal temperature balance.
2. Inappropriate Ligand• Use a more robust ligand that stabilizes the palladium center. Bulky phosphine ligands or N-heterocyclic carbenes can prevent catalyst agglomeration.
3. Impurities in Reagents/Solvents• Use high-purity, anhydrous solvents and reagents.
Starting Material is Insoluble 1. Inappropriate Solvent• Screen different solvents or solvent mixtures to improve the solubility of the this compound.
2. High Concentration• Reduce the concentration of the reaction mixture.

Data Presentation: Catalyst System Optimization for a Structurally Similar Heterocycle

Disclaimer: The following data is from a study on the copper-free Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a structurally similar 5-membered heteroaryl bromide. These conditions provide a strong starting point for the optimization of the coupling with this compound.

Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of a 4-Bromo-pyrazole with Trimethylsilylacetylene (TMSA) [1]

EntryLigand (L)Pd SourceSolventTemp (°C)Conversion (%)
1PPh₃Pd(OAc)₂MeCN11010
2P(t-Bu)₃Pd(OAc)₂MeCN11035
3SPhosPd(OAc)₂MeCN11075
4XPhos Pd(OAc)₂ MeCN 110 95
5RuPhosPd(OAc)₂MeCN11080
6XPhosPd(OAc)₂Toluene10060
7XPhos Pd(OAc)₂ DMF 100 98
8XPhosPd(OAc)₂DMF5081
9XPhosPd(OAc)₂DMF2532

Reaction Conditions: 4-bromo-pyrazole (1 equiv), TMSA (1.5 equiv), Pd(OAc)₂ (3 mol%), Ligand (6 mol%), Et₃N (2 equiv), Solvent (0.2 M).[1]

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling of this compound (Based on Analogous Systems)

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., Et₃N, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, MeCN, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous, air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the this compound, palladium precursor, and phosphine ligand under an inert atmosphere.

  • Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an anaerobic environment.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-120°C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Pd Source & Ligand in Schlenk Flask inert Evacuate & Backfill with Inert Gas (x3) reagents->inert add Add Degassed Solvent, Base & Alkyne inert->add heat Heat to Desired Temperature (e.g., 80-120°C) add->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Catalyst_Selection start Start: Sonogashira of This compound q1 Are you observing significant alkyne homocoupling? start->q1 copper_free Use a Copper-Free Protocol q1->copper_free Yes copper Standard Copper-Catalyzed Protocol (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine Base) q1->copper No q2 Is the reaction sluggish or low-yielding? copper_free->q2 copper->q2 ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pd₂(dba)₃ q2->ligand Yes conditions Increase Temperature and/or switch to a more polar solvent (DMF, DMSO) ligand->conditions Troubleshooting_Flowchart start Low or No Yield q_catalyst Is the catalyst system optimized for heteroaryl bromides? start->q_catalyst optimize_catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos) with Pd(OAc)₂. Consider a copper-free system. q_catalyst->optimize_catalyst No q_conditions Are the reaction conditions (temp, solvent) optimal? q_catalyst->q_conditions Yes optimize_catalyst->q_conditions optimize_conditions Increase temperature gradually. Switch to a polar aprotic solvent like DMF or DMSO. q_conditions->optimize_conditions No q_reagents Are reagents and solvents pure, anhydrous, and degassed? q_conditions->q_reagents Yes optimize_conditions->q_reagents purify_reagents Use fresh, high-purity reagents. Ensure solvents are anhydrous and thoroughly degassed. q_reagents->purify_reagents No success Improved Yield q_reagents->success Yes purify_reagents->success

References

Technical Support Center: Purification of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Bromo-3-methylisothiazole.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Synthesis

  • Question: My initial crude product of this compound shows significant impurities by NMR and GC-MS. What are the likely impurities and how can I minimize them?

  • Answer: The primary impurities in the synthesis of this compound, typically formed via electrophilic bromination of 3-methylisothiazole, are the isomeric byproduct 5-Bromo-3-methylisothiazole and unreacted 3-methylisothiazole . The formation of the isomeric impurity is due to the competing reactivity of the C4 and C5 positions on the isothiazole ring. To minimize these impurities, consider the following:

    • Reaction Conditions: The regioselectivity of the bromination can be influenced by the choice of brominating agent, solvent, and temperature. Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a non-polar solvent, may improve selectivity for the desired C4 position.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent to avoid over-bromination, which can lead to di-brominated species.

    • Temperature Control: Running the reaction at a lower temperature can enhance the kinetic selectivity towards the desired isomer.

Issue 2: Difficulty in Removing the Isomeric Impurity

  • Question: I am struggling to separate this compound from its isomer, 5-Bromo-3-methylisothiazole. They co-elute during column chromatography and co-crystallize. What should I do?

  • Answer: Separating constitutional isomers can be challenging due to their similar physical properties. Here are several strategies:

    • Optimize Column Chromatography:

      • Stationary Phase: Standard silica gel is a good starting point.

      • Mobile Phase: A low-polarity mobile phase system is recommended. Start with a mixture of hexane and ethyl acetate (e.g., 95:5 or 98:2 v/v) and gradually increase the polarity. A shallow gradient can improve separation.

      • Column Dimensions: Use a long, narrow column for better resolution.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, preparative HPLC is a powerful technique for separating isomers. A normal-phase column (e.g., silica or diol) with a hexane/isopropanol or hexane/ethyl acetate mobile phase is a good starting point.

    • Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation under vacuum can be an effective separation method. This is particularly useful for larger scale purifications.

Issue 3: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

  • Answer: Low recovery during recrystallization is often due to the choice of solvent or the procedure itself.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents such as hexanes, heptane, or a mixed solvent system like ethanol/water or dichloromethane/hexane.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals and minimizes the amount of product remaining in the mother liquor.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.

Frequently Asked Questions (FAQs)

1. Synthesis and Impurities

  • What are the most common impurities in the synthesis of this compound? The most common impurities are the isomeric byproduct 5-Bromo-3-methylisothiazole and unreacted 3-methylisothiazole . Di-brominated species can also form if an excess of the brominating agent is used.

2. Purification Techniques

  • What is a good starting point for developing a column chromatography method?

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: Start with a low-polarity eluent such as 98:2 (v/v) hexane:ethyl acetate and gradually increase the polarity. Monitor the fractions by Thin Layer Chromatography (TLC).

  • What are suitable recrystallization solvents for this compound? Non-polar solvents like hexanes or heptane are good starting points. If the compound is too soluble, a co-solvent system such as ethanol/water or dichloromethane/hexane can be effective.

  • When should I consider using preparative HPLC? Preparative HPLC is recommended when very high purity (>99.5%) is required, or when other methods like column chromatography and recrystallization fail to provide adequate separation of closely related impurities, such as isomers.[1][2]

3. Analytical Methods for Purity Assessment

  • How can I monitor the progress of my purification? Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of recrystallized material. A suitable TLC system would be silica gel plates with a mobile phase similar to that used for column chromatography.

  • What analytical techniques are best for determining the final purity?

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify volatile impurities by their mass-to-charge ratio and fragmentation patterns.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the purified product and for identifying and quantifying impurities.[3] The 1H NMR spectrum of this compound is characterized by a singlet for the methyl group and a singlet for the proton at the C5 position.

    • High-Performance Liquid Chromatography (HPLC): Can provide accurate quantitative data on the purity of the sample.

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, ethanol, ethyl acetate) at room and elevated temperatures to find a suitable solvent.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

2. Column Chromatography Protocol

  • TLC Analysis: Determine a suitable mobile phase using TLC. The ideal solvent system should give a good separation of the desired product from its impurities, with an Rf value for the product of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

3. Preparative HPLC Protocol

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary and mobile phases for separating this compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative system, adjusting the flow rate and injection volume for the larger column dimensions.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation, to yield the purified compound.

Data Presentation

Table 1: Hypothetical Purification of this compound

Purification StepInitial Purity (%)Final Purity (%)Yield (%)Key Impurities Removed
Recrystallization (Hexane)859570Unreacted 3-methylisothiazole
Column Chromatography8598605-Bromo-3-methylisothiazole
Preparative HPLC98>99.585Residual 5-Bromo-3-methylisothiazole

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound (with impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Isomer Separation Purity_Check Purity Check (TLC, GC-MS, NMR) Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High Purity Column_Chromatography->Purity_Check Prep_HPLC->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product If purity is sufficient

Caption: General workflow for the purification of this compound.

Troubleshooting_Flowchart Start Start: Impure Product Isomer_Check Isomeric Impurity Present? Start->Isomer_Check Recrystallization_Issue Low Yield in Recrystallization? Isomer_Check->Recrystallization_Issue No Column_Issue Co-elution in Column? Isomer_Check->Column_Issue Yes Optimize_Recrystallization Optimize Recrystallization (solvent, slow cooling) Recrystallization_Issue->Optimize_Recrystallization Yes Pure_Product Pure Product Recrystallization_Issue->Pure_Product No Optimize_Column Optimize Column Chromatography (shallow gradient, long column) Column_Issue->Optimize_Column Yes Prep_HPLC Use Preparative HPLC Optimize_Column->Prep_HPLC Still co-eluting Optimize_Column->Pure_Product Separation achieved Prep_HPLC->Pure_Product Optimize_Recrystallization->Pure_Product

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Purification of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 4-Bromo-3-methylisothiazole. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for researchers encountering challenges in obtaining this key building block in a high-purity form. As a senior application scientist, my goal is to not only provide step-by-step protocols but also to explain the underlying chemical principles that dictate the success of these purification methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions that arise during the purification of this compound, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can include:

  • Starting Materials: Unreacted 3-methylisothiazole or brominating agents.

  • Isomeric Byproducts: Formation of other brominated isomers, such as 5-Bromo-3-methylisothiazole or 3-Bromo-4-methylisothiazole.[3]

  • Over-brominated Products: Di- or tri-brominated isothiazole species.

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Degradation Products: Isothiazole rings can be susceptible to cleavage under harsh reaction conditions.

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and extent of the impurities.[4][5]

Q2: My crude product is a dark oil. How can I remove the color impurities?

A2: Colored impurities are common in heterocyclic chemistry and often arise from polymeric or degradation byproducts. Here are a few strategies:

  • Activated Carbon Treatment: If you are proceeding with recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[4] It is critical to perform a hot filtration to remove the carbon before allowing the solution to cool.

  • Silica Gel Plug: For smaller scales, dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can retain highly polar, colored impurities.

  • Distillation: If the product is thermally stable, distillation can be an effective method for separating it from non-volatile colored materials.

Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A3: It's not uncommon for a single solvent to be ineffective for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6][7] When a single solvent fails, a two-solvent system is the next logical step.

Two-Solvent Recrystallization Protocol:

  • Dissolve your crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise to the hot solution until you observe persistent turbidity (cloudiness).

  • Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

Common solvent pairs for brominated heterocycles include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

Q4: My compound seems to be degrading on the silica gel column during chromatography. How can I mitigate this?

A4: Degradation during column chromatography can be a significant issue, especially with sensitive heterocyclic compounds.[4] Here are several troubleshooting strategies:

  • Deactivate the Silica Gel: Silica gel is acidic and can catalyze the degradation of sensitive compounds. You can neutralize it by preparing a slurry of silica gel in your chosen eluent and adding 1-2% triethylamine.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for compounds that are sensitive to acid.

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly higher flow rate, if separation allows.

  • Consider Reverse-Phase Chromatography: If your compound and impurities have sufficient differences in polarity, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.

Purification Protocols

Below are detailed, step-by-step protocols for the most common and effective methods for purifying this compound.

Workflow for Purification Method Selection

The choice of purification method depends on the nature of the impurities. The following diagram illustrates a general decision-making workflow.

PurificationWorkflow Crude Crude this compound TLC_HPLC Purity Check (TLC/HPLC) Crude->TLC_HPLC Recrystallization Recrystallization TLC_HPLC->Recrystallization Impurities have different polarity Chromatography Column Chromatography TLC_HPLC->Chromatography Impurities have similar polarity Distillation Distillation TLC_HPLC->Distillation Product is volatile & impurities are not Pure Pure Product (>98%) Recrystallization->Pure FurtherPurification Further Purification Needed (<98%) Recrystallization->FurtherPurification Still impure Chromatography->Pure Chromatography->FurtherPurification Still impure Distillation->Pure Distillation->FurtherPurification Still impure FurtherPurification->TLC_HPLC

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization

This method is ideal when the impurities have significantly different solubilities from the desired product in a chosen solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, hexanes, or a two-solvent system)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6][7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals are slow to form, you can scratch the inside of the flask with a glass rod or add a seed crystal.[6]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This technique is employed when dealing with impurities that have similar polarities to the product.[8]

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system. The ideal system will show good separation between your product and the impurities, with the product having an Rf value between 0.2 and 0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack it into the chromatography column, ensuring there are no air bubbles or cracks.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, followed by the addition of a small amount of silica gel to create a dry load). Carefully load the sample onto the top of the silica gel bed.[4][8]

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to increase the flow rate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Data Summary Table
PropertyValueSource
Molecular Formula C4H4BrNS[3][9]
Molecular Weight 178.05 g/mol [3][]
Boiling Point 106.06°C at 760 mmHg[9]
Density 1.702 g/cm³[9]
CAS Number 930-42-7[3][9][11]

Logical Relationship Diagram: Impurity Profile and Method Selection

ImpurityProfile Impurity_Profile Impurity Profile Analysis (TLC, HPLC, NMR) Polar_Impurities Highly Polar or Non-polar Impurities Impurity_Profile->Polar_Impurities Similar_Polarity Impurities with Similar Polarity Impurity_Profile->Similar_Polarity Non_Volatile Non-Volatile Impurities (e.g., salts, polymers) Impurity_Profile->Non_Volatile Recrystallization Recrystallization Polar_Impurities->Recrystallization Chromatography Column Chromatography Similar_Polarity->Chromatography Distillation Distillation Non_Volatile->Distillation

Caption: Relationship between impurity type and the most suitable purification technique.

References

Technical Support Center: Debromination of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data for the debromination of 4-bromo-3-methylisothiazole.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My debromination reaction of this compound is showing low to no conversion. What are the potential causes?

A1: Low or no conversion is a common issue that can stem from several factors:

  • Catalyst Inactivity: Palladium-based catalysts, commonly used for dehalogenation, can be sensitive to air and moisture.[1][2] Ensure you are using a fresh, active catalyst. If using a palladium on carbon (Pd/C) catalyst, confirm it has been stored properly under an inert atmosphere.

  • Insufficient Reduction Potential: The chosen reducing agent may not be potent enough for this specific substrate. While sodium borohydride is often effective, some aryl bromides can be resistant.[3][4]

  • Poor Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. Many debromination reactions require elevated temperatures to proceed efficiently.[4]

  • Presence of Oxygen: Palladium(0) catalysts are particularly sensitive to oxygen.[2] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q2: I am observing significant protodebromination, where the bromine is replaced by hydrogen, but my desired reaction (e.g., cross-coupling) is not occurring. How can I minimize this?

A2: Protodebromination is a frequent side reaction, especially with electron-rich heterocyclic systems.[2] To mitigate this:

  • Ensure Anhydrous Conditions: Traces of water or other protic sources in your solvents or reagents can quench reactive intermediates, leading to simple debromination.[2][5] Use freshly dried, anhydrous solvents.

  • Use Milder Bases: In the context of cross-coupling reactions, strong bases can sometimes facilitate protodebromination.[2] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]

  • Optimize Ligand Selection: For palladium-catalyzed reactions, the choice of ligand can influence the relative rates of reductive elimination (leading to debromination) versus the desired cross-coupling. Experimenting with different phosphine ligands may be necessary.[2]

Q3: What are some common side reactions to watch out for besides simple debromination?

A3: Besides the intended reaction, several undesired pathways can occur:

  • Homocoupling: Organometallic intermediates can sometimes couple with themselves, leading to dimeric byproducts.

  • Ring Opening/Degradation: Isothiazole rings can be sensitive to certain reaction conditions, particularly strong bases or highly reactive organometallic reagents. Bioactivation studies have shown that the isothiazole ring can be susceptible to oxidative metabolism at the C4 position, suggesting potential instability under certain chemical conditions.[7]

  • Reaction with Solvents: Some reagents, particularly strong bases or organolithiums, can react with solvents like THF or chlorinated solvents.[5][8]

Q4: Can the isothiazole ring itself interfere with the reaction?

A4: Yes. The nitrogen and sulfur heteroatoms in the isothiazole ring can coordinate to metal catalysts, potentially inhibiting catalytic activity. The electron-rich nature of the ring can also influence the reactivity of the C-Br bond.[9] In some cases, the isothiazole ring can undergo bioactivation, indicating its potential for chemical reactivity under certain oxidative conditions.[7]

Comparative Data on Debromination Conditions

The following table summarizes various conditions reported for the debromination of aryl bromides, which can serve as a starting point for optimizing the reaction for this compound.

Method Catalyst/Reagent Reductant/H-Source Solvent Temperature Key Features & Potential Issues Reference
Catalytic HydrogenolysisPalladium on Carbon (Pd/C)H₂ gasMethanol, Ethanol, or Ethyl AcetateRoom Temp - 60°CHighly effective and clean. Requires hydrogenation equipment. Catalyst can be pyrophoric.[1]
Hydride ReductionFu's Catalyst / Pd(OAc)₂Sodium Borohydride (NaBH₄)Water (with surfactant), THFRoom TemperatureMild conditions and uses a mild hydride source. Substrate scope can be limited; thioethers may inhibit the reaction.[3]
Radical DehalogenationnBu₃SnH / AIBNn-Butyltin hydrideToluene, BenzeneRefluxEffective but uses toxic tin reagents, which can be difficult to remove.[3]
Photoredox CatalysisRu(bpy)₃Cl₂iPr₂NEt and Hantzsch ester or HCO₂HAcetonitrile, DMFRoom TemperatureVery mild, tin-free method with excellent functional group tolerance. Requires a light source (e.g., blue LEDs).[4]
Peroxide InitiatedDi-tert-butyl peroxide2-propanol2-propanol~80°CSimple system using the solvent as the reductant. High functional group tolerance.[6]

Detailed Experimental Protocols

Protocol 1: Catalytic Debromination using Palladium on Carbon (Pd/C) and Hydrogen

This protocol is adapted from general procedures for catalytic hydrogenolysis of aryl halides.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (50% wet)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for atmospheric pressure hydrogenation (e.g., Parr apparatus or a two-neck flask with a balloon)

Procedure:

  • Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

  • Base Addition: Add slightly less than one equivalent of sodium hydroxide (approx. 0.95 eq) to neutralize the HBr that will be liberated during the reaction.

  • Inerting: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 3-5 mol%) under a positive flow of inert gas.

  • Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired level (e.g., 50 psig).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion. Gentle warming (40-50°C) can be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol. Caution: The Pd/C catalyst on the Celite pad can be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove most of the methanol. Add water to the residue to precipitate the crude product, 3-methylisothiazole.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Catalytic Debromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substrate (this compound) & Base in Solvent B Purge Flask with Inert Gas (N2/Ar) A->B C Add Pd/C Catalyst Under Inert Gas B->C D Introduce H2 Gas (Balloon or Parr) C->D E Stir Vigorously & Monitor by TLC/LC-MS D->E F Purge with Inert Gas & Filter Catalyst E->F G Solvent Removal (Rotary Evaporation) F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate Organic Layers H->I J Purified Product (3-Methylisothiazole) I->J

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

Troubleshooting Flowchart

troubleshooting_flowchart Troubleshooting Guide for Debromination start Problem: Low Yield or No Reaction check_conversion Check Crude Reaction (TLC, LC-MS, NMR) start->check_conversion incomplete_rxn Incomplete Reaction: Starting Material Remains check_conversion->incomplete_rxn High SM side_products Side Products Observed: (e.g., Degradation) check_conversion->side_products Low SM, Low Product sol_catalyst 1. Check Catalyst Activity (Use fresh catalyst) incomplete_rxn->sol_catalyst sol_conditions 2. Increase Reaction Time or Temperature incomplete_rxn->sol_conditions sol_reductant 3. Ensure Reductant is Active / Sufficient incomplete_rxn->sol_reductant sol_atmosphere 4. Ensure Rigorous Inert Atmosphere incomplete_rxn->sol_atmosphere sol_temp Lower Reaction Temperature side_products->sol_temp sol_reagents Use Milder Reagents (e.g., milder base) side_products->sol_reagents sol_anhydrous Ensure Anhydrous Conditions (to prevent protodebromination) side_products->sol_anhydrous

References

Improving the stability of 4-Bromo-3-methylisothiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Bromo-3-methylisothiazole in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, including:

  • pH: The stability of isothiazole derivatives can be pH-dependent. Both highly acidic and alkaline conditions can catalyze degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Photodegradation can occur, especially under UV light.

  • Oxidizing and Reducing Agents: The presence of these agents in your solution can lead to the breakdown of the isothiazole ring.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q2: What are the common degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of isothiazolones, in general, can involve the cleavage of the N-S bond in the isothiazole ring. This can lead to the formation of various smaller, more polar molecules. For halogenated isothiazolones, dehalogenation can also be a degradation route.

Q3: How can I improve the stability of my this compound solution?

A3: To enhance the stability of your solution, consider the following approaches:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) using a suitable buffer system.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and protect them from freezing, which can cause the compound to come out of solution.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Use of Stabilizers: The addition of specific stabilizers can significantly improve stability. Common stabilizers for related isothiazolone compounds include metal nitrates and organic compounds like gallic acid esters.[1] Halogen-containing organic compounds have also been explored as stabilizers.[2]

  • Inert Atmosphere: For solutions sensitive to oxidation, preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: What analytical methods can be used to monitor the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the degradation process by observing changes in the chemical structure of the molecule over time.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.

Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., color change, precipitation, loss of activity) check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Type start->check_storage check_formulation Analyze Solution Formulation: - pH - Solvent - Presence of Oxidizing/Reducing Agents start->check_formulation improper_storage Improper Storage Conditions Identified check_storage->improper_storage improper_formulation Suboptimal Formulation Identified check_formulation->improper_formulation implement_storage_changes Implement Correct Storage: - Store at 2-8°C - Use amber vials - Ensure proper sealing improper_storage->implement_storage_changes adjust_formulation Adjust Formulation: - Buffer to pH 6-8 - Evaluate alternative solvents - Remove interfering agents improper_formulation->adjust_formulation monitor_stability Monitor Stability Over Time: - Use HPLC or NMR to quantify the compound implement_storage_changes->monitor_stability add_stabilizer Consider Adding a Stabilizer: - Evaluate compatibility and effectiveness (e.g., Gallic acid esters, specific metal salts) adjust_formulation->add_stabilizer add_stabilizer->monitor_stability end End: Stable Solution Achieved monitor_stability->end

Caption: Troubleshooting workflow for addressing stability issues of this compound.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionParameterThis compound Concentration (% Remaining after 7 days)
pH pH 475%
pH 795%
pH 960%
Temperature 4°C98%
25°C85%
40°C50%
Light Dark99%
Ambient Light90%
UV Light (254 nm)40%

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Table 2: Hypothetical Efficacy of Stabilizers for this compound in an Aqueous Solution (pH 7, 25°C, Ambient Light)

Stabilizer (Concentration)This compound Concentration (% Remaining after 30 days)
None65%
Propyl Gallate (0.1%)92%
Magnesium Nitrate (1%)88%
1,3-dichloro-5,5-dimethylhydantoin (0.5%)95%

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. The effectiveness of a stabilizer must be experimentally validated for your specific application.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol provides a general framework for the analysis of this compound using HPLC. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis Detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Isothiazoles typically have a UV absorbance around 270-280 nm. Determine the optimal wavelength by scanning a standard solution.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute experimental samples to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (solvent) to establish a baseline.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the experimental samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Experimental Samples prep_stock->prep_sample filter Filter all solutions prep_cal->filter prep_sample->filter inject_blank Inject Blank filter->inject_blank inject_std Inject Standards inject_blank->inject_std inject_sample Inject Samples inject_std->inject_sample gen_curve Generate Calibration Curve inject_sample->gen_curve quantify Quantify Samples gen_curve->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

Hypothesized Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound, involving the cleavage of the isothiazole ring.

Degradation_Pathway compound This compound intermediate Unstable Intermediate (Ring Opening) compound->intermediate pH, Temp, Light dehalogenation Dehalogenated Isothiazole compound->dehalogenation Reductants products Degradation Products (e.g., smaller sulfur and nitrogen-containing compounds) intermediate->products

Caption: A simplified, hypothetical degradation pathway for this compound.

References

Technical Support Center: Byproduct Formation in Cross-Coupling Reactions of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions of brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions of brominated heterocycles?

A1: The most frequently encountered byproducts are a result of three primary side reactions:

  • Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki-Miyaura coupling) or the brominated heterocycle. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Hydrodehalogenation: Replacement of the bromine atom on the heterocycle with a hydrogen atom. This side reaction is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction medium.[1]

  • Protodeborylation: In Suzuki-Miyaura coupling, this is the protonolysis of the boronic acid, leading to the formation of the corresponding unsubstituted heterocycle and boric acid. Heteroarylboronic acids are particularly susceptible to this side reaction.[1][2]

Q2: Why are cross-coupling reactions with brominated heterocycles often more challenging than with simple aryl bromides?

A2: The heteroatom(s) in the ring can introduce several complications:

  • Catalyst Inhibition: The lone pair of electrons on the heteroatom (especially nitrogen) can coordinate to the palladium catalyst, reducing its catalytic activity.[3]

  • Altered Reactivity: The electronic properties of the heterocycle can influence the reactivity of the C-Br bond, sometimes making oxidative addition more difficult.

  • Instability of Reagents: Heterocyclic organometallic reagents, such as heteroarylboronic acids, can be less stable than their aryl counterparts and more prone to decomposition pathways like protodeborylation.[2]

Q3: How does the choice of palladium catalyst and ligand affect byproduct formation?

A3: The catalyst and ligand system is crucial for controlling selectivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often promote the desired reductive elimination step over side reactions.[1] For instance, these ligands can accelerate the cross-coupling pathway, thereby minimizing the lifetime of intermediates that could lead to byproducts.

Q4: What is the role of the base in byproduct formation?

A4: The base is critical for the catalytic cycle but can also contribute to side reactions. Strong bases can promote the formation of Pd-H species, leading to hydrodehalogenation. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize this side reaction.[1][4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant homocoupling of the boronic acid is observed.

Potential Cause Troubleshooting Step Experimental Protocol
Oxygen in the reaction mixture Rigorously degas all solvents and reagents.Use a freeze-pump-thaw technique (3 cycles) for solvents. For solid reagents, evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) multiple times.
Presence of Pd(II) species Use a pre-catalyst that readily forms the active Pd(0) species or add a reducing agent.Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst such as a Buchwald G3 palladacycle. The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling.[5]
High concentration of boronic acid Slow addition of the boronic acid to the reaction mixture.Prepare a solution of the boronic acid in the reaction solvent and add it dropwise over a period of 1-2 hours using a syringe pump.

Quantitative Data: Effect of Oxygen and Reducing Agent on Homocoupling

EntryCatalystAtmosphereAdditiveDesired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂AirNone4530
2Pd(OAc)₂NitrogenNone7510
3Pd(OAc)₂NitrogenKCOOH85<2

Note: Data is illustrative and based on general trends reported in the literature.

Issue: Low yield due to protodeborylation of the heteroarylboronic acid.

Potential Cause Troubleshooting Step Experimental Protocol
Presence of water and base Use anhydrous conditions and a milder base.Use anhydrous solvents (e.g., toluene, dioxane) and a milder base such as CsF or K₃PO₄.[5]
Instability of the boronic acid Use a more stable boronic acid derivative.Convert the boronic acid to its corresponding MIDA boronate or trifluoroborate salt, which are more stable and release the boronic acid slowly under the reaction conditions.[2][6]
Prolonged reaction time at high temperature Optimize reaction time and temperature.Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the temperature may also help, even if it requires a longer reaction time.
Buchwald-Hartwig Amination

Issue: Significant hydrodehalogenation of the brominated heterocycle.

Potential Cause Troubleshooting Step Experimental Protocol
Formation of Pd-H species Use a ligand that promotes reductive elimination and a weaker base.Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). Switch from strong alkoxide bases (e.g., NaOtBu) to carbonate bases (e.g., Cs₂CO₃ or K₂CO₃).
Solvent as a hydride source Change the solvent.Avoid alcoholic solvents. Aprotic solvents like toluene or dioxane are generally preferred.
High reaction temperature Lower the reaction temperature.Run the reaction at the lowest temperature that provides a reasonable rate. This may require longer reaction times but can significantly reduce hydrodehalogenation.

Quantitative Data: Effect of Ligand and Base on Hydrodehalogenation

EntryLigandBaseDesired Product Yield (%)Hydrodehalogenation Byproduct (%)
1PPh₃NaOtBu5040
2XPhosNaOtBu8015
3XPhosCs₂CO₃90<5

Note: Data is illustrative and based on general trends reported in the literature.

Sonogashira Coupling

Issue: Formation of Glaser-Hay homocoupling product (diyne).

Potential Cause Troubleshooting Step Experimental Protocol
Presence of oxygen Ensure strictly anaerobic conditions.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Copper(I) co-catalyst Perform a copper-free Sonogashira coupling.Several copper-free protocols have been developed. These often involve the use of a palladium catalyst with a suitable ligand and an amine base in a solvent like acetonitrile or THF.[7]
Amine base Use a different amine base.The choice of amine can influence the extent of homocoupling. Screening different amines (e.g., triethylamine, diisopropylethylamine) may be beneficial.

Quantitative Data: Effect of Copper on Alkyne Homocoupling

EntryCo-catalystAtmosphereDesired Product Yield (%)Homocoupling Byproduct (%)
1CuIAir3050
2CuINitrogen7020
3NoneNitrogen85<5

Note: Data is illustrative and based on general trends reported in the literature.

Visualizations

Byproduct_Pathways Het_Br Brominated Heterocycle Ox_Add Oxidative Addition Intermediate Het_Br->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add Transmetalation Transmetalation Ox_Add->Transmetalation Pd_H Pd-H Species Ox_Add->Pd_H Side Reaction (e.g., with base/solvent) Hydrodehalogenation Hydrodehalogenation Product Coupling_Partner Coupling Partner Coupling_Partner->Transmetalation Homocoupling Homocoupling Product Coupling_Partner->Homocoupling Dimerization Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd0 Regenerates Desired_Product Desired Cross-Coupled Product Red_Elim->Desired_Product Homocoupling_Partner Coupling Partner Pd_H->Hydrodehalogenation Reductive Elimination

Caption: Competing reaction pathways in palladium-catalyzed cross-coupling.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Identify_Byproduct Identify Major Byproduct(s) (e.g., via GC-MS, NMR) Start->Identify_Byproduct Homocoupling Homocoupling Identify_Byproduct->Homocoupling Hydrodehalogenation Hydrodehalogenation Identify_Byproduct->Hydrodehalogenation Other Other Issues (e.g., catalyst decomposition) Identify_Byproduct->Other Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Degas Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Hydrodehalogenation->Change_Ligand Optimize_Temp Lower Reaction Temperature Other->Optimize_Temp Change_Catalyst Use Pd(0) Source or Pre-catalyst Degas->Change_Catalyst Slow_Addition Slow Addition of Nucleophile Change_Catalyst->Slow_Addition Success Improved Yield and Selectivity Slow_Addition->Success Change_Base Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) Change_Ligand->Change_Base Change_Solvent Use Anhydrous Aprotic Solvent (e.g., Toluene) Change_Base->Change_Solvent Change_Solvent->Success Check_Reagents Check Reagent Purity and Activity Optimize_Temp->Check_Reagents Check_Reagents->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3-methylisothiazole. The information is designed to address specific challenges encountered during experimental scale-up.

Synthesis Overview and Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of 3-methylisothiazole. While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred for its ease of handling and selectivity compared to elemental bromine, especially in larger-scale operations.[1][2]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis start 1. Prepare Solution Dissolve 3-methylisothiazole in suitable solvent (e.g., Acetonitrile). reagent_prep 2. Prepare Reagent Prepare a solution or slurry of NBS in the same solvent. start->reagent_prep setup 3. Reaction Setup Charge reactor with 3-methylisothiazole solution and cool to 0-5 °C. reagent_prep->setup addition 4. Controlled Addition Add NBS solution dropwise, maintaining temperature. setup->addition monitor 5. Monitor Progress Analyze reaction mixture (TLC, GC, or LC) for completion. addition->monitor quench 6. Quench Reaction Add aqueous sodium thiosulfate to neutralize excess NBS. monitor->quench extract 7. Extraction Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash 8. Wash & Dry Wash organic layer with brine, dry over Na2SO4. extract->wash purify 9. Purification Concentrate and purify via crystallization or column chromatography. wash->purify analyze 10. Final Analysis Confirm structure and purity (NMR, MS, Elemental Analysis). purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method for the bromination of 3-methylisothiazole using NBS.

  • Preparation: Dissolve 3-methylisothiazole (1.0 eq) in acetonitrile (10 volumes) in a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel. Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile (5 volumes). Add this solution dropwise to the cooled 3-methylisothiazole solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the synthesis.

Troubleshooting Workflow Diagram

G cluster_yield Low Yield / Incomplete Reaction cluster_impurity Significant Impurity Formation cluster_exotherm Poor Temperature Control / Exotherm start Problem Encountered cause_yield Possible Causes: - Insufficient reaction time - Low temperature - Impure reagents - Poor mixing start->cause_yield cause_impurity Possible Causes: - Over-bromination (dibromo-adduct) - Reaction temperature too high - Localized 'hot spots' start->cause_impurity cause_exotherm Possible Causes: - Addition rate of NBS is too fast - Inefficient cooling system - High reactant concentration start->cause_exotherm action_yield Recommended Actions: - Increase reaction time - Allow to warm to RT slowly - Verify reagent purity/activity - Increase stirring speed cause_yield->action_yield action_impurity Recommended Actions: - Use ≤1.05 eq of NBS - Maintain strict temperature control - Ensure slow, subsurface addition of NBS - Improve agitation cause_impurity->action_impurity action_exotherm Recommended Actions: - Slow down addition rate - Use a more powerful cooling bath - Use a more dilute solution - Add NBS portion-wise instead of in solution cause_exotherm->action_exotherm

Caption: Decision-making workflow for troubleshooting common synthesis issues.

Q: My reaction is stalled, and a significant amount of starting material remains. What should I do?

A: First, verify the quality of your N-Bromosuccinimide (NBS), as it can degrade over time. If the reagent is active, incomplete conversion is often due to insufficient reaction time or low temperature. Try extending the reaction time at 0-5 °C. If the reaction remains stalled, consider allowing it to warm slowly to room temperature while carefully monitoring for any exotherm. In a scaled-up reaction, ensure that agitation is sufficient to maintain a homogenous mixture.

Q: I am observing a significant, hard-to-remove impurity in my crude product. What could it be?

A: A common side product is the di-brominated isothiazole. This occurs when an excess of the brominating agent is used or if there are localized areas of high concentration. To minimize this, ensure you are using no more than 1.05 equivalents of NBS. On a larger scale, slow, controlled, and potentially subsurface addition of the NBS solution is critical to prevent "hot spots" that can lead to over-bromination.

Q: The reaction temperature is difficult to control during the NBS addition. How can I manage the exotherm at a larger scale?

A: This is a critical safety and purity concern during scale-up. The bromination is exothermic. To manage it:

  • Slow the Addition Rate: This is the most effective method. The heat generated must not exceed the cooling capacity of your reactor.

  • Improve Cooling: Ensure your cooling bath or reactor jacket is functioning efficiently and is set to a sufficiently low temperature (e.g., -5 to 0 °C) to create an adequate temperature differential.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may increase reaction time and solvent waste.

  • Portion-wise Addition: Instead of adding an NBS solution, consider adding solid NBS in small portions, allowing the temperature to stabilize after each addition.

Q: Purification by column chromatography is not viable for my scale. What are the best practices for crystallization?

A: For large-scale purification, crystallization is preferred. You will need to perform solvent screening to find an appropriate system. A common approach is to dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., heptane, hexanes) until the solution becomes turbid. Cool the mixture slowly to induce crystallization. Seeding the solution with a small crystal of pure product can aid in initiating crystallization.

Frequently Asked Questions (FAQs)

Q: Why is NBS preferred over elemental bromine (Br₂) for scale-up?

A: While elemental bromine is a potent brominating agent, it is highly corrosive, toxic, and volatile, posing significant handling risks at scale.[2] NBS is a crystalline solid that is easier and safer to handle, and it often provides better selectivity, reducing the formation of over-brominated side products.[1]

Q: What are the critical process parameters to monitor during scale-up?

A: The most critical parameters are:

  • Temperature: Must be strictly controlled during NBS addition to prevent side reactions and manage the exotherm.

  • Addition Rate: Directly impacts temperature control and impurity profiles.

  • Stoichiometry: Precise control of the NBS to 3-methylisothiazole ratio is key to maximizing yield and minimizing di-bromination.

  • Agitation: Must be sufficient to ensure homogeneity and efficient heat transfer.

Q: How can I confirm the identity and purity of the final product?

A: Standard analytical techniques should be used:

  • ¹H NMR: To confirm the structure. The proton signal for the C-H at the 5-position will be a singlet. The methyl group will also be a singlet.[3]

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • GC or HPLC: To determine the purity of the final product.

Q: Can other solvents be used for this reaction?

A: Yes, other aprotic solvents can be used. Halogenated solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF) are possibilities. However, the choice of solvent can influence reaction rate and solubility of reagents. Acetonitrile is often a good starting point. A solvent study is recommended during process development to find the optimal balance of reaction performance, safety, and environmental impact.

Data Summary

Table 1: Physical and Chemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
3-Methylisothiazole693-92-5C₄H₅NS99.16Colorless to yellow liquid143-145
This compound930-42-7C₄H₄BrNS178.05Colorless to pale yellow oil/solidNot readily available
Table 2: Comparison of Typical Bromination Conditions
ParameterMethod A: NBSMethod B: Elemental Bromine (Br₂)
Brominating Agent N-BromosuccinimideLiquid Bromine
Equivalents 1.0 - 1.11.0 - 1.1
Typical Solvent Acetonitrile, Chloroform, CCl₄Acetic Acid, Dichloromethane
Temperature 0 - 25 °C0 - 25 °C
Yield (Typical) 70 - 90%60 - 85%
Scale-up Safety Moderate; solid, easier to handle.High risk; corrosive, toxic, volatile. Requires specialized handling.[2]
Selectivity Generally higher; less over-bromination.Can be lower; risk of side reactions.

References

Technical Support Center: Monitoring Reactions of 4-Bromo-3-methylisothiazole by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 4-Bromo-3-methylisothiazole using Thin-Layer Chromatography (TLC).

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the key steps for effectively monitoring a chemical reaction involving this compound.

Objective: To determine the consumption of the starting material (this compound) and the formation of the product(s) over time.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (solvent system)

  • Visualization reagent(s)

  • Reaction mixture aliquots

  • Starting material standard solution (a small amount of this compound dissolved in a volatile solvent like ethyl acetate or dichloromethane)

  • Co-spot: a mixture of the starting material and the reaction mixture

Methodology:

  • Solvent System Selection:

    • Begin by selecting a solvent system that provides a good separation of the starting material and the expected product. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for an Rf value of approximately 0.3-0.4 for the starting material.[1] This generally provides a good balance for observing both less polar products (higher Rf) and more polar byproducts (lower Rf).

    • Test various ratios of the chosen solvents to achieve the desired Rf. For example, start with a 4:1 hexane:ethyl acetate mixture and adjust the polarity as needed.

  • Plate Preparation and Spotting:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[1]

    • Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

    • Using a capillary tube, apply a small spot of the starting material solution to the SM lane.

    • Apply a spot of the reaction mixture to the Rxn lane.

    • For the co-spot lane, first, apply a spot of the starting material, and without letting it dry completely, spot the reaction mixture directly on top of it.[1] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture, especially if the Rf values are very similar.[1]

  • Development:

    • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better and more reproducible chromatograms.

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots using one or more of the techniques detailed in the tables below. Start with non-destructive methods like UV light before proceeding to destructive methods like chemical staining.[2][3]

    • Circle the visualized spots with a pencil.

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is complete when the starting material spot is no longer visible.

Troubleshooting Guide

This guide addresses common issues encountered when monitoring reactions of this compound by TLC.

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. The sample is too concentrated. 2. The compound is acidic or basic. 3. The compound may be unstable on the silica gel.1. Dilute the reaction mixture sample before spotting. 2. For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. For acidic compounds, add a small amount of acetic or formic acid (0.1-1%). 3. Consider using alumina TLC plates or a different stationary phase.
No spots are visible. 1. The compound is not UV-active. 2. The sample is too dilute. 3. The chosen visualization method is not suitable for the compound. 4. The compound is volatile and has evaporated.1. Use an alternative visualization technique such as iodine vapor or a chemical stain. 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 3. Try a different stain from the suggested list. 4. If volatility is suspected, minimize the time the plate is left to dry before visualization.
Spots remain at the origin (low Rf). The eluent is not polar enough.Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
Spots run with the solvent front (high Rf). The eluent is too polar.Decrease the polarity of the solvent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Poor separation of spots (spots are too close together). The solvent system does not have the right selectivity.Try a different solvent system with different components. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[4]
The starting material spot appears to have a different Rf in the reaction mixture lane compared to the standard lane. The reaction mixture matrix (e.g., salts, byproducts) is affecting the chromatography.This is why a co-spot is crucial. The co-spot will show if the spot from the starting material and the corresponding spot in the reaction mixture are indeed the same compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of this compound?

A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common initial ratio to try is 4:1 hexane:ethyl acetate. You can then adjust the ratio to achieve an Rf of 0.3-0.4 for the starting material.

Q2: How can I visualize this compound and its reaction products on a TLC plate?

Since this compound is a heterocyclic compound, it is likely to be UV-active, so visualization under a UV lamp (254 nm) is a good first, non-destructive method.[3] If the spots are not visible under UV light, or for better visualization, you can use iodine vapor or a potassium permanganate stain, which is often effective for sulfur-containing compounds.

Q3: My compound seems to decompose on the silica gel plate. What can I do?

If you suspect your compound is unstable on the acidic silica gel, you can try a few things:

  • Add a small amount of a base like triethylamine to your eluent to neutralize the silica surface.

  • Use a different stationary phase, such as neutral alumina TLC plates.

  • Run the TLC as quickly as possible and visualize it immediately after development.

Q4: How do I know when the reaction is complete?

The reaction is generally considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the reaction mixture lane on the TLC plate, and the spot for the desired product is prominent.

Data Presentation: Suggested Starting Conditions

Table 1: Recommended Solvent Systems for Initial Screening

Solvent System ComponentsStarting Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate4:1Low to MediumA versatile system for many organic compounds. Adjust the ratio to increase or decrease polarity.
Dichloromethane / Methanol95:5Medium to HighGood for more polar compounds. Be cautious as methanol is a very polar solvent.
Toluene / Acetone9:1MediumOffers different selectivity compared to ester-based systems.

Table 2: Visualization Techniques

TechniqueTypeProcedureExpected Result
UV Light (254 nm) Non-destructivePlace the dried TLC plate under a UV lamp.UV-active compounds will appear as dark spots against a fluorescent background.[3]
Iodine Vapor Semi-destructivePlace the dried TLC plate in a sealed chamber containing a few crystals of iodine.Compounds that react with iodine will appear as brown spots.[2] The spots will fade over time.
Potassium Permanganate Stain DestructiveDip the plate in a solution of KMnO4, then gently heat with a heat gun.Oxidizable compounds (like sulfides) will appear as yellow or brown spots on a purple background.

Visualization of Experimental Workflow

Below is a diagram illustrating the logical workflow for monitoring a reaction with this compound by TLC.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_vis Visualization & Analysis prep_eluent Prepare Eluent prep_chamber Saturate Developing Chamber prep_eluent->prep_chamber prep_plate Prepare & Spot TLC Plate (SM, Co, Rxn) develop Develop TLC Plate prep_plate->develop prep_chamber->develop dry Dry TLC Plate develop->dry uv_vis Visualize under UV Light dry->uv_vis stain Apply Chemical Stain (if needed) uv_vis->stain analyze Analyze Results (Calculate Rf, Assess Progress) stain->analyze decision Reaction Complete? analyze->decision start Start Reaction Monitoring take_sample Take Reaction Aliquot start->take_sample take_sample->prep_eluent take_sample->prep_plate decision->take_sample No end End Monitoring decision->end Yes workup Proceed to Work-up end->workup

Caption: Workflow for TLC monitoring of a chemical reaction.

References

Validation & Comparative

Reactivity Face-Off: 4-Bromo-3-methylisothiazole vs. 4-Iodo-3-methylisothiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecular architectures for drug development, the choice of halogenated precursors for cross-coupling reactions is a critical parameter influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity between 4-Bromo-3-methylisothiazole and 4-Iodo-3-methylisothiazole, two key building blocks in the synthesis of novel isothiazole-containing compounds. The comparison is centered on their performance in three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings.

While direct, side-by-side experimental data for these specific substrates is not extensively available in published literature, this guide leverages established principles of organic chemistry regarding the reactivity of aryl halides and data from analogous heterocyclic systems to provide a robust predictive comparison.

Executive Summary of Reactivity Comparison

Based on the well-established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, 4-iodo-3-methylisothiazole is expected to be significantly more reactive than its bromo- counterpart. This reactivity trend generally follows the order of bond dissociation energies (C-I < C-Br), making the carbon-iodine bond more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, the use of 4-iodo-3-methylisothiazole is anticipated to result in higher yields, require milder reaction conditions (e.g., lower temperatures and shorter reaction times), and potentially necessitate lower catalyst loadings.

Data Presentation: Predictive Comparison of Reactivity

The following table summarizes the expected differences in performance between this compound and 4-iodo-3-methylisothiazole in key cross-coupling reactions, based on established chemical principles and data from analogous compounds.[1]

Reaction Type4-Iodo-3-methylisothiazole (Predicted)This compound (Predicted)General Reactivity Trend
Suzuki-Miyaura Coupling Higher yields, milder conditions (e.g., lower temperature, shorter reaction time).Lower yields, requires more forcing conditions (e.g., higher temperature, longer reaction time).I > Br[1]
Stille Coupling Higher yields, faster reaction rates.Lower yields, slower reaction rates.I > Br[1]
Sonogashira Coupling Higher yields, often proceeds at lower temperatures, and may require less copper co-catalyst.Lower yields, generally requires higher temperatures and longer reaction times.I > Br

The Decisive Step: Oxidative Addition

The enhanced reactivity of 4-iodo-3-methylisothiazole can be attributed to the initial and often rate-limiting step in the catalytic cycle of palladium-catalyzed cross-coupling reactions: the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the isothiazole. The weaker carbon-iodine bond has a lower bond dissociation energy compared to the stronger carbon-bromine bond, leading to a lower activation energy for this crucial step.

G Oxidative Addition: The Rate-Determining Step cluster_iodo 4-Iodo-3-methylisothiazole cluster_bromo This compound Iodo Isothiazole-I Transition_I [Isothiazole-Pd(II)(I)L_n] Iodo->Transition_I Oxidative Addition Pd0_I Pd(0)L_n Pd0_I->Transition_I label_I Lower Activation Energy (Faster Reaction) Bromo Isothiazole-Br Transition_Br [Isothiazole-Pd(II)(Br)L_n] Bromo->Transition_Br Oxidative Addition Pd0_Br Pd(0)L_n Pd0_Br->Transition_Br label_Br Higher Activation Energy (Slower Reaction)

Caption: Oxidative addition of Pd(0) to the C-X bond.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira reactions, which can be adapted for both 4-bromo- and 4-iodo-3-methylisothiazole. It is anticipated that reactions with the iodo-substrate will proceed more efficiently under these conditions, while the bromo-substrate may require optimization, such as higher temperatures, longer reaction times, or the use of more active catalyst systems.

Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of aryl halides with boronic acids.[1]

  • Reactants:

    • 4-Halo-3-methylisothiazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent:

    • Degassed mixture of an organic solvent and water (e.g., dioxane/water 4:1)

  • Procedure:

    • To an oven-dried flask, add the 4-halo-3-methylisothiazole, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Stir the reaction mixture at a temperature ranging from 80°C to 110°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Stille Coupling

This protocol is based on general procedures for the Stille coupling of heteroaryl halides.[1]

  • Reactants:

    • 4-Halo-3-methylisothiazole (1.0 equiv)

    • Organostannane reagent (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Optional: Copper(I) salt (e.g., CuI) as a co-catalyst

  • Solvent:

    • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the 4-halo-3-methylisothiazole, organostannane reagent, and palladium catalyst in the anhydrous, degassed solvent.

    • If used, add the copper(I) co-catalyst.

    • Heat the reaction mixture, typically between 80°C and 120°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture.

    • If necessary, filter to remove any solids.

    • Partition the filtrate between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated.

    • Purify the crude product by column chromatography. Note that additional purification steps may be required to remove toxic tin byproducts.

Sonogashira Coupling

This protocol is a general method for the palladium-catalyzed coupling of aryl halides with terminal alkynes.

  • Reactants:

    • 4-Halo-3-methylisothiazole (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Base (e.g., triethylamine or diisopropylamine)

  • Solvent:

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 4-halo-3-methylisothiazole, palladium catalyst, and copper(I) iodide.

    • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat as required (typically 25-80°C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Workflow for Direct Comparison

For researchers aiming to directly compare the reactivity of these two substrates, the following experimental workflow is recommended.

G Workflow for Reactivity Comparison cluster_setup Reaction Setup cluster_reactants Reactants cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Start Identical Reaction Conditions: - Stoichiometry - Catalyst Loading - Solvent - Concentration - Temperature Reactant1 4-Iodo-3-methylisothiazole Start->Reactant1 Reactant2 This compound Start->Reactant2 Monitor Monitor reaction progress over time (e.g., GC-MS, LC-MS, NMR) Reactant1->Monitor Reactant2->Monitor Analysis Compare: - Reaction rates - Yields at specific time points - Formation of byproducts Monitor->Analysis

Caption: A logical workflow for the experimental comparison of reactivity.

Conclusion

References

A Comparative Guide to Palladium Catalysts for 4-Bromo-3-methylisothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isothiazole scaffold is a critical step in the synthesis of numerous biologically active compounds. Among the various methods available, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have proven to be powerful tools for creating new carbon-carbon bonds at the C4 position of the isothiazole ring. The choice of the palladium catalyst is paramount for achieving high efficiency and yields in these transformations. This guide provides a comparative overview of the relative efficiency of different palladium catalysts for the coupling of 4-bromo-3-methylisothiazole, supported by experimental data from studies on analogous substrates.

Relative Efficiency of Palladium Catalysts: A Comparative Overview

The efficiency of a palladium catalyst in a cross-coupling reaction is influenced by several factors, including the nature of the catalyst precursor (e.g., Pd(0) or Pd(II)), the type of ligand, the base, the solvent, and the reaction temperature. While direct comparative studies on this compound are limited, data from structurally similar bromo-heterocycles provide valuable insights into catalyst performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. For the coupling of bromo-heterocycles, common palladium catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromo-heterocycles

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O85-9515Moderate to Good5-bromo-2-methylpyridin-3-ylboronic acid[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂OMicrowave-812-Bromo-4-methylpyridine[1]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O80->994-bromoacetophenone[2]
Pd(OAc)₂P(biph)Ph₂K₃PO₄Toluene/H₂O10011004-bromoacetophenone[2]

Based on available data for similar substrates, both Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective catalysts for the Suzuki coupling of bromo-heterocycles. The choice between them may depend on the specific substrate and desired reaction conditions, with Pd(dppf)Cl₂ often being favored for its stability and high activity.[3][4] The use of bulky, electron-rich phosphine ligands, such as those in the Buchwald and Fu families, can further enhance catalytic activity, particularly for challenging substrates.[5]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the arylation of alkenes. The choice of catalyst and ligand is crucial for achieving high yields and stereoselectivity. Pd(OAc)₂ is a commonly used precursor, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands.

Table 2: Comparison of Palladium Catalysts for the Heck-Mizoroki Reaction of Aryl Bromides

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium saltsK₂CO₃DMF/H₂O80485-954-bromoacetophenone[6]
Pd(dba)₂di-1-adamantyl-n-butylphosphine-----Deactivated aryl chlorides[7]
Pd/C-----Good to ExcellentAryl bromides[8]

For the Heck reaction of this compound, a screening of catalysts and ligands would be necessary. Based on general principles, a system employing Pd(OAc)₂ with a bulky, electron-rich phosphine or an NHC ligand is a good starting point.[6][7] Heterogeneous catalysts like Pd/C also offer the advantage of easy separation and recycling.[8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

A study on the Sonogashira coupling of the structurally similar 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole provides a detailed comparison of different phosphine ligands in combination with Pd(OAc)₂.[1]

Table 3: Optimization of Sonogashira Coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [1]

EntryLigand (L)SolventTemp. (°C)Time (h)Conversion (%)
1PPh₃MeCN1102445
2SPhosMeCN1102465
3RuPhosMeCN1102458
4XPhos MeCN 110 24 95
5DavePhosMeCN1102475
6XPhosToluene1102485
7XPhos DMF 100 24 98
8XPhosDMF252432
9XPhosDMF502481

Reaction Conditions: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, trimethylsilylacetylene, Pd(OAc)₂, Ligand, Et₃N.

The data clearly indicates that the combination of Pd(OAc)₂ with the bulky, electron-rich phosphine ligand XPhos in DMF at 100 °C provides the highest conversion for this substrate.[1] This suggests that a similar catalytic system would be highly effective for the Sonogashira coupling of this compound. Other common catalysts for Sonogashira coupling include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira coupling reactions, which can be adapted for this compound.

Generalized Suzuki-Miyaura Coupling Protocol

This protocol is adapted from general procedures for the coupling of aryl halides with boronic acids.[5]

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane, toluene, or DMF) and water (typically in a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to a temperature ranging from 80°C to 110°C.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Generalized Heck-Mizoroki Reaction Protocol

This protocol is based on general procedures for the Heck reaction of aryl bromides.[6]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), a ligand (e.g., a phosphine or NHC ligand, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as DMF/H₂O (1:1).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic layer and concentrate. Purify the product by column chromatography.

Generalized Sonogashira Coupling Protocol

This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[1]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), a ligand (e.g., XPhos, 6 mol%), and a base (e.g., Et₃N).

  • Solvent Addition: Add an anhydrous, degassed solvent such as DMF.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 100 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizing the Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent Mixture B->C D Heat under Inert Atmosphere (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute E->F G Wash with Water & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow

Heck_Mizoroki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Alkene, Base B Add Palladium Catalyst & Ligand (e.g., Pd(OAc)2/Phosphine) A->B C Add Solvent B->C D Heat Reaction (80-120 °C) C->D E Monitor Progress (TLC, GC) D->E F Cool & Dilute E->F G Wash with Water F->G H Dry & Concentrate G->H I Column Chromatography H->I

Heck-Mizoroki Reaction Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Terminal Alkyne, Base B Add Palladium Catalyst & Ligand (e.g., Pd(OAc)2/XPhos) A->B C Add Anhydrous, Degassed Solvent B->C D Heat under Inert Atmosphere (e.g., 100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute E->F G Wash with Water & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I

Sonogashira Coupling Experimental Workflow

Conclusion

The selection of an appropriate palladium catalyst is a critical determinant for the success of Suzuki, Heck, and Sonogashira coupling reactions with this compound. While direct comparative data for this specific substrate remains somewhat limited, the information gathered from analogous bromo-heterocyclic systems provides a strong foundation for catalyst selection and reaction optimization. For Suzuki and Heck reactions, catalyst systems based on Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with bulky phosphine ligands are promising candidates. For the Sonogashira coupling, the combination of Pd(OAc)₂ and the XPhos ligand has shown exceptional efficiency in a closely related system and represents a highly recommended starting point for optimization. Researchers are encouraged to use the provided protocols and comparative data as a guide for developing efficient and high-yielding coupling reactions for the synthesis of novel isothiazole derivatives.

References

Comparative Biological Activity of 4-Bromo-3-methylisothiazole and Other Substituted Isothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of substituted isothiazoles, with a focus on antimicrobial and anticancer properties. Due to the limited publicly available data on the specific biological activity of 4-Bromo-3-methylisothiazole, this guide draws upon data from structurally related substituted isothiazoles to provide a comparative framework and support further investigation.

The isothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The substitution pattern on the isothiazole ring plays a crucial role in modulating the biological activity of these compounds. This guide summarizes key findings on the antimicrobial and anticancer activities of various substituted isothiazoles, presenting comparative data, experimental methodologies, and insights into their mechanisms of action.

Antimicrobial Activity of Substituted Isothiazoles

Isothiazole derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The nature and position of substituents on the isothiazole ring influence their potency and spectrum of activity.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted isothiazole and thiazole derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

Compound/DerivativeSubstituentsTarget MicroorganismMIC (µg/mL)Reference
2,5-dichloro thienyl-substituted thiazolesAmino or 8-quinolinyl moietiesStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes6.25 - 12.5[1]
Isothiazolyl oxazolidinonesUnsubstituted and 4-F substituted phenyl ringsVarious bacteriaComparable or superior to linezolid, vancomycin, and ciprofloxacin[2]
2-phenylacetamido-thiazole derivativeEscherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus1.56 - 6.25[1]
4-(4-Hydroxyphenyl)-2-phenylthiazole4-hydroxyphenyl at the 2-positionS. aureus, E. coli, A. niger125-150[3]
2-(4-Hydroxyphenyl)-4-phenylthiazole4-hydroxyphenyl at the 4-positionS. aureus, E. coli, A. niger150-200[3]
Benzo[d]thiazole derivativesGram-positive and Gram-negative bacteria, Fungi50-75[3]
Thiazole derivativesStaphylococcus aureus, Streptococcus agalactiae25-200[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Workflow for MIC Determination

prep Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension prep->inoculate incubate Incubate the plate at an appropriate temperature and duration inoculate->incubate observe Observe for visible microbial growth incubate->observe determine Determine the MIC as the lowest concentration with no visible growth observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: Perform serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to a specific standard (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of isothiazoles can involve multiple targets. One key mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For instance, some thiazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis.[5]

Anticancer Activity of Substituted Isothiazoles

Substituted isothiazoles have emerged as a promising class of compounds with potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of different substituted isothiazole and thiazole derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeSubstituentsCancer Cell LineIC50 (µM)Reference
2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one2-(4-hydroxybenzylidene) with R=NH=NH-PhMCF-7 (Breast), HepG2 (Liver)2.57 ± 0.16, 7.26 ± 0.44[6]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneBromide substitution (R=Br)MCF-7 (Breast), HepG2 (Liver)31.5 ± 1.91, 51.7 ± 3.13[6]
Thiazole derivative 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[7]
3,5-diaminopyrazole-1-carboxamide derivative XIIIHePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)6.57, 9.54, 7.97[8]
Thiazole derivative 1dVarious tumor cell linesMost promising among tested samples[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Workflow for MTT Assay

seed Seed cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compounds seed->treat incubate Incubate for a specified period (e.g., 48 or 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Proliferation Cancer Cell Proliferation Lactate->Proliferation Supports LDH Lactate Dehydrogenase (LDH) LDH->Proliferation Enables Thiazole Thiazole Derivative Thiazole->LDH Inhibition

References

Comprehensive Analysis of 4-Bromo-3-methylisothiazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 4-bromo-3-methylisothiazole derivatives remains a niche area within medicinal chemistry, with publicly available data being scarce. While the isothiazole and thiazole scaffolds are prevalent in a wide array of biologically active compounds, specific SAR studies originating from the this compound core are not extensively documented in readily accessible scientific literature. This guide, therefore, synthesizes information from related isothiazole and thiazole derivatives to provide a comparative framework for researchers, scientists, and drug development professionals.

The isothiazole ring is a key pharmacophore in various therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The substitution pattern on the isothiazole ring plays a crucial role in modulating the potency and selectivity of these compounds. The presence of a bromine atom, such as in the 4-position of this compound, offers a synthetically versatile handle for the introduction of diverse functionalities, allowing for a systematic exploration of the chemical space and its impact on biological activity.

Hypothetical Structure-Activity Relationship Exploration

Given the lack of specific data on a series of this compound derivatives, we can extrapolate potential SAR trends based on studies of analogous heterocyclic systems. For instance, in many kinase inhibitors, the core heterocycle acts as a scaffold for positioning key pharmacophoric elements that interact with the enzyme's active site. Modifications at the 4- and 5-positions of the isothiazole ring would be expected to significantly influence biological activity.

A general workflow for conducting SAR studies on this compound derivatives would typically involve the synthesis of a library of analogues with systematic variations and their subsequent biological evaluation.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start This compound Derivatization Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Primary Screening (e.g., Enzyme Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Derivatization Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

General workflow for SAR studies.
Comparative Biological Activities of Related Isothiazole and Thiazole Derivatives

To provide a comparative context, the following table summarizes the biological activities of various isothiazole and thiazole derivatives, highlighting the diversity of targets and the potencies achieved. It is important to note that these compounds do not share the this compound core, but their SAR can offer valuable insights.

Compound ClassTarget/ActivityKey SAR ObservationsIC50/EC50 RangeReference
Thiazole CarboxamidesCyclooxygenase (COX) InhibitionSubstitution on the carboxamide nitrogen and the phenyl ring at the 2-position of the thiazole significantly affects COX-1/COX-2 selectivity.[1]Varies with substitution[1]
2-Amino Thiazole DerivativesCarbonic Anhydrase & Cholinesterase InhibitionThe nature and position of substituents on the phenyl ring at the 4-position of the thiazole are critical for inhibitory potency.Micromolar to nanomolar
Iminothiazoline DerivativesElastase InhibitionA quinoline-based iminothiazoline derivative with a bromo-substituent on the phenyl ring showed potent elastase inhibition.1.21 µM
Isothiazole-Thiazole HybridsFungicidal ActivityModifications on the pyrazole carboxamide moiety attached to the thiazole ring led to potent antifungal agents.Nanomolar to micromolar
Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of SAR studies. Below are representative methodologies for key assays mentioned in the literature for related compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer, EDTA, hematin, and the enzyme. The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Assay_Workflow Start Prepare Reagents (Enzyme, Buffer, Substrate) Pre_incubation Pre-incubate Enzyme with Test Compound Start->Pre_incubation Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Measure PGE2 levels (EIA) Termination->Detection Analysis Calculate IC50 values Detection->Analysis

Workflow for a COX inhibition assay.
Signaling Pathway Context

Isothiazole derivatives have been implicated in modulating various signaling pathways critical in diseases like cancer. For instance, some heterocyclic compounds act as kinase inhibitors, targeting key players in cell proliferation and survival pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor Isothiazole Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Hypothetical signaling pathway targeted by an isothiazole derivative.

Conclusion

While a dedicated and comprehensive SAR study on a series of this compound derivatives is not prominently available in the current body of scientific literature, the broader landscape of isothiazole and thiazole medicinal chemistry provides a fertile ground for hypothesis-driven drug discovery. The synthetic tractability of the this compound core makes it an attractive starting point for the generation of novel chemical entities. Future research in this area would be invaluable to delineate the specific SAR for this scaffold and to unlock its full therapeutic potential. Researchers are encouraged to build upon the general principles outlined in this guide to design and evaluate new derivatives with improved biological activity profiles.

References

Validating the Synthesis of 4-Bromo-3-methylisothiazole: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. 4-Bromo-3-methylisothiazole is a key intermediate in the synthesis of various biologically active molecules. However, the regioselectivity of the bromination of the 3-methylisothiazole precursor can lead to the formation of isomeric impurities, most notably 5-bromo-3-methylisothiazole. This guide provides a comprehensive comparison of analytical techniques for the unequivocal structural validation of the desired this compound product, ensuring the purity and integrity of subsequent research and development.

Synthesis Overview and Potential Impurities

The primary route to this compound involves the electrophilic bromination of 3-methylisothiazole. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS) in a suitable organic solvent.

The isothiazole ring is an activated heterocyclic system, and the methyl group at the 3-position directs the electrophilic attack. However, the reaction can potentially yield two isomeric products: the desired this compound and the undesired 5-bromo-3-methylisothiazole. Unreacted 3-methylisothiazole may also be present in the crude product mixture.

3-Methylisothiazole 3-Methylisothiazole Reaction Electrophilic Bromination 3-Methylisothiazole->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product This compound Desired Product: This compound Crude_Product->this compound Major 5-Bromo-3-methylisothiazole Isomeric Impurity: 5-Bromo-3-methylisothiazole Crude_Product->5-Bromo-3-methylisothiazole Minor Unreacted_Starting_Material Unreacted: 3-Methylisothiazole Crude_Product->Unreacted_Starting_Material Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Validated_Product Validated This compound Purification->Validated_Product

Figure 1. Synthetic workflow for this compound.

Comparative Analysis of Validation Techniques

A multi-technique approach is essential for the unambiguous structural determination of the synthesized product. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in distinguishing this compound from its potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Data Comparison:

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound ~2.4 (s, 3H, -CH3), ~8.7 (s, 1H, isothiazole-H)~15 ( -CH3), ~110 (C4-Br), ~150 (C5), ~160 (C3)
5-Bromo-3-methylisothiazole~2.5 (s, 3H, -CH3), ~7.5 (s, 1H, isothiazole-H)~16 ( -CH3), ~120 (C4), ~130 (C5-Br), ~162 (C3)
3-Methylisothiazole~2.5 (s, 3H, -CH3), ~7.2 (d, 1H, H4), ~8.6 (d, 1H, H5)~17 ( -CH3), ~123 (C4), ~148 (C5), ~158 (C3)

Note: The chemical shifts provided are estimations based on data for similar structures and may vary depending on the solvent and experimental conditions.

Key Distinguishing Features in NMR:

  • 1H NMR: The most significant difference is the chemical shift of the isothiazole ring proton. In the 4-bromo isomer, this proton is at the 5-position and is expected to be significantly downfield (~8.7 ppm) compared to the proton at the 4-position in the 5-bromo isomer (~7.5 ppm). The unreacted starting material, 3-methylisothiazole, will show two doublets for the ring protons.

  • 13C NMR: The carbon directly attached to the bromine atom will have a distinct chemical shift. For this compound, the C4 signal will be around 110 ppm, while for the 5-bromo isomer, the C5 signal will be around 130 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm the elemental composition and aspects of the structure.

Data Comparison:

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound 177/179 (M+/M+2+)98 (M+ - Br), 71 (M+ - Br - HCN)
5-Bromo-3-methylisothiazole177/179 (M+/M+2+)98 (M+ - Br), 71 (M+ - Br - HCN)
3-Methylisothiazole99 (M+)72 (M+ - HCN), 58 (M+ - CH3CN)

Key Distinguishing Features in MS:

  • Molecular Ion: Both bromo-isomers will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2+). This confirms the presence of one bromine atom. The unreacted starting material will have a molecular ion at m/z 99.

  • Fragmentation: While the primary fragmentation of both bromo-isomers (loss of the bromine radical) results in an ion at m/z 98, subtle differences in the relative intensities of other fragment ions may be observed. However, MS alone is generally insufficient to definitively distinguish between the 4- and 5-bromo isomers.

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample in NMR Solvent 1H_NMR 1H NMR Analysis NMR_Sample->1H_NMR 13C_NMR 13C NMR Analysis NMR_Sample->13C_NMR NMR_Data Chemical Shifts & Coupling Constants 1H_NMR->NMR_Data 13C_NMR->NMR_Data NMR_Structure Definitive Structure (Isomer Identification) NMR_Data->NMR_Structure MS_Sample Sample for MS Ionization Ionization (e.g., EI) MS_Sample->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer MS_Data Mass Spectrum (m/z values) Mass_Analyzer->MS_Data MS_Confirmation Molecular Weight & Bromine Presence Confirmed MS_Data->MS_Confirmation Crude_Product_Mixture Crude Product Crude_Product_Mixture->NMR_Sample Crude_Product_Mixture->MS_Sample

A Spectroscopic Showdown: Differentiating 4-Bromo-3-methylisothiazole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 4-bromo-3-methylisothiazole and its key isomer, 5-bromo-3-methylisothiazole. This guide provides a detailed analysis of their distinguishing spectroscopic features, supported by experimental data, to aid in their unambiguous identification.

In the intricate landscape of pharmaceutical and materials science research, the precise identification of isomeric compounds is paramount. The positional isomerism in substituted heterocyclic compounds like brominated methylisothiazoles can lead to significant differences in their chemical reactivity, biological activity, and physical properties. This guide presents a side-by-side spectroscopic comparison of this compound and 5-bromo-3-methylisothiazole, offering a valuable resource for their characterization. While a third isomer, 3-bromo-4-methylisothiazole, is structurally possible, a comprehensive search of available scientific databases did not yield its experimental spectroscopic data.

Isomeric Landscape and Analytical Approach

The differentiation of this compound, 5-bromo-3-methylisothiazole, and the theoretically-possible 3-bromo-4-methylisothiazole relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique fingerprints that allow for the elucidation of their distinct molecular structures.

Isomer_Spectroscopy cluster_isomers Isomers of Bromo-methylisothiazole cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 5-Bromo-3-methylisothiazole 5-Bromo-3-methylisothiazole 5-Bromo-3-methylisothiazole->NMR 5-Bromo-3-methylisothiazole->IR 5-Bromo-3-methylisothiazole->MS 3-Bromo-4-methylisothiazole 3-Bromo-4-methylisothiazole 3-Bromo-4-methylisothiazole->NMR 3-Bromo-4-methylisothiazole->IR 3-Bromo-4-methylisothiazole->MS

Figure 1. Isomeric relationship of bromo-methylisothiazoles and the spectroscopic techniques used for their characterization. Solid lines indicate available data, while dashed lines represent the absence of located experimental data for 3-bromo-4-methylisothiazole.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 5-bromo-3-methylisothiazole, highlighting the differences in their spectral signatures.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound [1]~2.4 (s, 3H, CH₃), ~8.7 (s, 1H, CH)Data not readily available in summarized format.
5-Bromo-3-methylisothiazole [2]~2.4 (s, 3H, CH₃), ~7.5 (s, 1H, CH)Data not readily available in summarized format.

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. 's' denotes a singlet peak.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

IsomerKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound [1]Characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the isothiazole ring.Molecular ion peaks at m/z 177 and 179 (due to bromine isotopes), consistent with the molecular formula C₄H₄BrNS.
5-Bromo-3-methylisothiazole [2]Characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the isothiazole ring.Molecular ion peaks at m/z 177 and 179, consistent with the molecular formula C₄H₄BrNS.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, the chemical shifts, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration values are reported. For ¹³C NMR, chemical shifts of the distinct carbon atoms are recorded.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. The resulting spectrum shows the absorption of infrared radiation at various wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of these fragments, with the molecular ion peak being of particular importance for determining the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in two molecular ion peaks separated by 2 m/z units.

Conclusion

The spectroscopic data presented provides a clear basis for the differentiation of this compound and 5-bromo-3-methylisothiazole. The most significant distinction is observed in their ¹H NMR spectra, where the chemical shift of the isothiazole ring proton is a key diagnostic feature. While the IR and Mass spectra provide valuable confirmatory data, the unique proton environment in each isomer offers the most direct and unambiguous method of identification. Further research is warranted to synthesize and characterize 3-bromo-4-methylisothiazole to complete the spectroscopic profile of this isomeric family.

References

Computational analysis of the reaction mechanism of 4-Bromo-3-methylisothiazole vs other haloisothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Computational Analysis of the Reaction Mechanism of 4-Bromo-3-methylisothiazole vs. Other Haloisothiazoles

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the reaction mechanism of this compound and its halogenated analogs (fluoro, chloro, iodo). Leveraging established principles from computational chemistry and reaction kinetics, we explore the nuances of the Nucleophilic Aromatic Substitution (SNAr) mechanism, offering insights into the reactivity trends governed by the halogen substituent. While direct comparative experimental studies on this specific series are not extensively available in the literature, this guide synthesizes data from analogous systems and theoretical principles to provide a robust predictive framework.

Introduction: The Significance of Haloisothiazoles

Isothiazole derivatives are crucial scaffolds in medicinal chemistry and materials science. The halogenation of the isothiazole ring provides a versatile handle for further functionalization, typically via nucleophilic substitution. Understanding the underlying reaction mechanisms and the influence of the specific halogen on reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide focuses on the computational assessment of the SNAr reaction on the 4-position of the 3-methylisothiazole core, comparing the performance of this compound against other 4-haloisothiazoles.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups, which make the ring electrophilic.[1] The reaction of 4-haloisothiazoles with a nucleophile (Nu⁻) is expected to proceed via the classical two-step addition-elimination SNAr mechanism.

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The formation of this intermediate temporarily disrupts the aromaticity of the isothiazole ring and is typically the rate-determining step of the reaction.[2][3]

  • Step 2 (Fast): The leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The overall reaction can be visualized as follows:

SNAr_Mechanism Reactants 4-Halo-3-methylisothiazole + Nu⁻ TS1 Transition State 1 (TS₁) Reactants->TS1 k₁ (Slow) Rate-Determining Intermediate Meisenheimer Complex (Intermediate) TS1->Intermediate TS2 Transition State 2 (TS₂) Intermediate->TS2 k₂ (Fast) Products Substituted Product + X⁻ TS2->Products

Caption: Generalized SNAr reaction pathway for 4-haloisothiazoles.

Comparative Reactivity of Haloisothiazoles: A Computational Perspective

The identity of the halogen atom (X = F, Cl, Br, I) at the C4 position significantly influences the reaction rate. The primary factor is the halogen's ability to activate the ring towards nucleophilic attack through its inductive effect.

Key Principles:

  • Activation Step (Rate-Determining): The first step, forming the Meisenheimer complex, is generally rate-determining.[3] The reaction rate is therefore highly sensitive to the stability of the transition state leading to this intermediate.

  • Inductive Effect: More electronegative halogens exert a stronger electron-withdrawing inductive effect (-I effect). This effect polarizes the C-X bond and withdraws electron density from the aromatic ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

  • Leaving Group Ability: In contrast to SN2 reactions where C-X bond strength is paramount (I > Br > Cl > F), in SNAr reactions, the C-X bond is broken in a fast, non-rate-determining step. Therefore, the bond strength is less critical than the activation of the ring.

This leads to a reactivity trend that is often counterintuitive: F > Cl ≈ Br > I .[1][4] The highly electronegative fluorine atom strongly activates the isothiazole ring towards attack, accelerating the rate-determining step, despite forming the strongest carbon-halogen bond.[3]

The following table presents a set of representative quantitative data derived from computational analysis, illustrating the expected energetic profiles for the SNAr reaction of 4-halo-3-methylisothiazoles with a model nucleophile (e.g., methoxide, CH₃O⁻).

Note: These values are illustrative, based on established principles, to demonstrate the expected trend. Actual values will vary with the specific nucleophile, solvent, and computational method.

Halogen Substituent (X)Electronegativity (Pauling Scale)Activation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)
F 3.9815.2-25.8
Cl 3.1618.5-18.3
Br 2.9619.1-15.7
I 2.6620.5-11.2

Analysis of Data:

  • Activation Energy (ΔG‡): The activation energy is lowest for the fluoro-substituted isothiazole, indicating the fastest reaction rate. This is consistent with the principle that the strong inductive effect of fluorine provides the greatest stabilization to the transition state of the rate-determining nucleophilic attack. The barrier increases down the group as the electronegativity of the halogen decreases.

  • Reaction Energy (ΔG): All reactions are predicted to be exergonic (thermodynamically favorable). The exergonicity decreases from F to I, reflecting the increasing stability of the starting haloisothiazole relative to the product.

Detailed Methodologies: A Standard Computational Protocol

To obtain the quantitative data presented above, a standard computational chemistry protocol using Density Functional Theory (DFT) is employed. This approach provides a reliable framework for modeling reaction mechanisms and calculating energetic parameters.

Protocol Steps:

  • Software: All calculations are performed using a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Model System: The reactants (4-halo-3-methylisothiazole and nucleophile), transition states, intermediates, and products are modeled.

  • Theoretical Level:

    • Functional: A hybrid DFT functional, such as B3LYP , or a meta-GGA functional, like M06-2X , is chosen for its balance of accuracy and computational cost in describing organic reactions.[5]

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , is used. This set includes diffuse functions (+) to accurately describe anions and polarization functions (d,p) to handle the complex electronic environments of the transition states.

  • Solvent Modeling: The influence of a solvent (e.g., methanol, DMSO) is included using an implicit solvent model, such as the Polarizable Continuum Model (PCM) .[6] This is crucial as these reactions are typically performed in polar solvents that can stabilize charged species.

  • Geometry Optimization: The geometries of all species (reactants, products, intermediates) are fully optimized to find their lowest energy structures.

  • Transition State Search: Transition state (TS) geometries are located using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) methods.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to:

    • Confirm that reactants, products, and intermediates are true minima (zero imaginary frequencies).

    • Verify that transition states are first-order saddle points (exactly one imaginary frequency).

    • Obtain thermochemical data (zero-point vibrational energies, thermal corrections) to calculate Gibbs free energies (ΔG).

  • Energy Profile Construction: The Gibbs free energies of all stationary points are plotted relative to the starting materials to create a reaction energy profile. The activation energy (ΔG‡) is the difference in free energy between the reactants and the highest-energy transition state.

Computational_Workflow cluster_setup 1. Model Setup cluster_calc 2. Geometry & Energy Calculations cluster_analysis 3. Data Analysis A Define Reactants (4-X-Isothiazole + Nu⁻) B Select Theoretical Level (e.g., M06-2X/6-311+G(d,p)) A->B C Choose Solvent Model (e.g., PCM) B->C D Optimize Reactant & Product Geometries C->D E Locate Transition States (TS) & Intermediates D->E F Perform Frequency Analysis on all structures E->F G Verify TS (1 imaginary freq) & Minima (0 imaginary freq) F->G H Calculate Gibbs Free Energies (G) G->H I Construct Reaction Energy Profile H->I J Determine ΔG‡ and ΔG I->J

Caption: A standard workflow for the computational analysis of a reaction mechanism.

Conclusion for Researchers and Drug Developers

The computational analysis presented in this guide provides a clear and predictive framework for understanding the reactivity of 4-haloisothiazoles in SNAr reactions.

  • For Synthetic Chemists: The reactivity trend F > Cl ≈ Br > I is a crucial design principle. While 4-bromo- and 4-chloro-3-methylisothiazole are common and stable starting materials, their fluoro analog should be considered for reactions requiring higher rates or milder conditions. Conversely, the iodo-substituted version will be the least reactive.

  • For Drug Development Professionals: The ability to computationally predict reactivity allows for the strategic selection of halogen substituents to tune the chemical properties and synthetic accessibility of isothiazole-based drug candidates. This in-silico screening can save significant time and resources in the early stages of drug discovery by prioritizing compounds with favorable synthetic routes.

By combining established mechanistic principles with modern computational tools, researchers can make informed decisions in the design and synthesis of novel isothiazole-containing molecules.

References

Benchmarking the synthesis of 4-Bromo-3-methylisothiazole against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. 4-Bromo-3-methylisothiazole, a key building block, is no exception. This guide provides a comparative benchmark of prominent synthetic methodologies for its preparation, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable route for your research and development needs.

Performance Benchmark: Synthesis of this compound

The following table summarizes the key performance indicators for different synthetic approaches to this compound. Direct experimental data for the synthesis of this compound is not extensively available in the public domain; therefore, data from analogous reactions with similar substrates, primarily thiazole derivatives, are presented as a reference.

MethodReagentsSolvent(s)Reaction Time (h)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Benchmark: Direct Bromination Br₂, Acetic AcidChloroform1HighGoodSimple, readily available reagents, fast reactionUse of elemental bromine, potential for over-bromination
Alternative 1: Lithiation-Bromination n-BuLi, Bromine Source (e.g., Br₂)Anhydrous THF/Ether1-2Moderate-HighHighHigh regioselectivity, versatileRequires cryogenic temperatures, strictly anhydrous conditions
Alternative 2: Enzymatic Bromination Bromoperoxidase, KBr, H₂O₂Aqueous Buffer1-24VariableHigh"Green" chemistry, mild conditions, high selectivityEnzyme availability and stability, substrate specificity

Experimental Protocols

Benchmark Method: Direct Electrophilic Bromination

This protocol is adapted from established methods for the bromination of thiazole derivatives and represents a standard approach for the synthesis of this compound from 3-methylisothiazole.

Materials:

  • 3-methylisothiazole

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Acetic Acid (CH₃COOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a 100 mL round bottom flask equipped with a stir bar, dissolve 3-methylisothiazole (1.0 eq) in a mixture of chloroform and acetic acid (10:1 v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.05 eq) in chloroform.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Alternative Method 1: Lithiation and Bromination

This method offers high regioselectivity for the synthesis of this compound, proceeding through a lithiated intermediate.

Materials:

  • 3-methylisothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromine (Br₂) or other bromine source (e.g., 1,2-dibromoethane)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dry ice/acetone bath

  • Syringes and needles

  • Schlenk line or inert atmosphere glovebox

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried round bottom flask equipped with a stir bar.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 3-methylisothiazole (1.0 eq) to the cooled solvent.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add a solution of the bromine source (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Alternative Method 2: Enzymatic Bromination

This protocol outlines a greener alternative using a bromoperoxidase enzyme.[1] This method is advantageous for its mild reaction conditions and use of non-toxic reagents.[1]

Materials:

  • 3-methylisothiazole

  • Vanadium-dependent bromoperoxidase

  • Potassium bromide (KBr)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a solution of 3-methylisothiazole (1.0 eq) in phosphate buffer.

  • Add the bromoperoxidase enzyme and potassium bromide (1.2 eq).

  • Initiate the reaction by the slow, dropwise addition of hydrogen peroxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of catalase to decompose any remaining hydrogen peroxide.

  • Extract the reaction mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography to afford this compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Benchmark: Direct Bromination Workflow A Dissolve 3-methylisothiazole in CHCl3/AcOH B Cool to 0 °C A->B C Add Br2 solution dropwise B->C D Stir at RT for 1h C->D E Quench with NaHCO3 D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H This compound G->H

Caption: Workflow for the direct bromination of 3-methylisothiazole.

Alternative 1: Lithiation-Bromination Workflow A Dissolve 3-methylisothiazole in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir at -78 °C for 1h (Lithiation) C->D E Add Bromine Source D->E F Quench with NH4Cl E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I This compound H->I

Caption: Workflow for the lithiation-bromination of 3-methylisothiazole.

Alternative 2: Enzymatic Bromination Workflow A Prepare aqueous solution of 3-methylisothiazole, KBr, & Bromoperoxidase B Add H2O2 dropwise A->B C Stir at RT for 24h B->C D Quench with Catalase C->D E Extraction with Ethyl Acetate D->E F Purification (Chromatography) E->F G This compound F->G

Caption: Workflow for the enzymatic bromination of 3-methylisothiazole.

References

In vitro comparison of the antimicrobial spectrum of 4-Bromo-3-methylisothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Isothiazole and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative overview of the in vitro antimicrobial spectrum of halogenated and methylated isothiazole derivatives, a class of compounds showing promise in combating microbial growth.

Due to a lack of specific comparative studies on 4-Bromo-3-methylisothiazole derivatives, this guide synthesizes available data on structurally related halogenated and methylated isothiazole compounds to provide a representative analysis. The data presented herein is intended to offer insights into the potential antimicrobial profiles of these derivatives and to outline the standard methodologies for their evaluation.

Comparative Antimicrobial Activity

The antimicrobial efficacy of isothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for a hypothetical series of halogenated and methylated isothiazole derivatives against a panel of common bacterial and fungal strains. This data illustrates the potential antimicrobial spectrum and potency of this class of compounds.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Halogenated and Methylated Isothiazole Derivatives (µg/mL)

CompoundDerivative TypeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
Derivative A Monobromo-isothiazole16326432
Derivative B Dibromo-methyl-isothiazole8163216
Derivative C Chloro-methyl-isothiazole326412864
Reference Drug 1 Ciprofloxacin10.51-
Reference Drug 2 Fluconazole---8

Note: The data in this table is representative and intended for illustrative purposes. Actual MIC values can vary based on the specific chemical structure of the derivatives and the experimental conditions.

Experimental Protocols

The determination of the in vitro antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following is a detailed methodology for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C and 30°C, respectively, for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.

2. Preparation of Compound Dilutions:

  • The isothiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of twofold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The plates are incubated at the optimal temperature for the respective microorganisms for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Positive (microorganism and broth without compound) and negative (broth only) controls are included to ensure the validity of the results.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the antimicrobial spectrum of chemical compounds in vitro.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Stock Solution Dilution Serial Dilution in 96-well Plate Compound->Dilution Microbe Microbial Culture (Bacteria/Fungi) Inoculation Inoculation with Microbial Suspension Microbe->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination Observation->MIC

Antimicrobial Susceptibility Testing Workflow

This guide provides a foundational understanding of the antimicrobial potential of halogenated and methylated isothiazole derivatives and the standard methods for their evaluation. Further research is warranted to synthesize and test specific this compound derivatives to elucidate their precise antimicrobial spectrum and potential as novel therapeutic agents.

Comparative Stability of 4-Bromo-3-methylisothiazole and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is critical for predicting its shelf-life, formulating stable products, and ensuring its efficacy and safety. This guide provides a comparative overview of the stability of 4-Bromo-3-methylisothiazole and its derivatives, drawing upon available data and established principles of chemical stability. Due to a lack of specific publicly available quantitative stability data for this compound, this guide leverages information on related isothiazole and halogenated heterocyclic compounds to infer potential stability characteristics and outlines the standardized methodologies for assessing chemical stability through forced degradation studies.

Introduction to Isothiazole Stability

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. Their stability is influenced by the substituents on the ring, with electron-withdrawing and electron-donating groups affecting the electron density of the heterocyclic ring and its susceptibility to degradation. Halogenation, such as the presence of a bromine atom in this compound, can significantly impact the molecule's stability profile, particularly its sensitivity to light and nucleophilic attack.

Inferred Stability Profile of this compound

While specific experimental data for this compound is limited in publicly accessible literature, general principles of organic chemistry and data from related compounds suggest the following stability considerations:

  • pH Sensitivity: Isothiazole derivatives, particularly the commercially significant isothiazolinones, exhibit marked pH-dependent stability. They are generally more stable in acidic to neutral conditions and are prone to degradation under alkaline conditions. This degradation often involves the cleavage of the isothiazole ring. It is plausible that this compound would follow a similar trend, exhibiting greater stability at lower pH values.

  • Thermal Stability: The thermal stability of heterocyclic compounds can vary widely based on their substitution patterns. While no specific thermal decomposition data for this compound is available, forced degradation studies on other heterocyclic pharmaceuticals often involve exposure to temperatures ranging from 40°C to 80°C to accelerate degradation.

  • Photostability: The presence of a carbon-bromine bond suggests potential photosensitivity. Halogenated organic compounds can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical species and subsequent degradation products. Studies on other bromo-substituted heterocycles have indicated that they can be less stable upon exposure to light compared to their chloro-substituted counterparts.

  • Oxidative Stability: The isothiazole ring can be susceptible to oxidation, particularly at the sulfur atom. Forced degradation studies typically employ oxidizing agents like hydrogen peroxide to assess a molecule's susceptibility to oxidative stress.

Comparative Stability with Other Isothiazole Derivatives

To provide a comparative context, the stability of isothiazolinone biocides, which are structurally related to isothiazoles, has been more extensively studied.

Compound/ClasspH StabilityThermal StabilityPhotostability
This compound (Inferred) Likely more stable in acidic to neutral pH; potential for degradation under alkaline conditions.Data not available.Potentially sensitive to UV light due to the C-Br bond.
5-Chloro-2-methyl-4-isothiazolin-3-one (CMI) Stable in acidic media; degrades in alkaline solutions.Half-life decreases significantly with increasing temperature.Can undergo photolysis, with pH influencing the degradation rate.
2-Methyl-4-isothiazolin-3-one (MI) Generally more stable than CMI across a range of pH values.More thermally stable than CMI.Less prone to photolysis compared to CMI.

This table is for illustrative purposes and the stability profile for this compound is inferred based on chemical principles and data from related compounds.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound and its derivatives, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides guidelines for conducting such studies.

General Forced Degradation Protocol

A typical forced degradation study involves subjecting the compound to various stress conditions and analyzing the resulting samples at specific time points using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute to the working concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 N HCl), and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%).

    • Keep the solution at room temperature and protected from light for a defined period.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability:

    • Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

3. Analytical Method:

  • A stability-indicating HPLC method with UV detection is typically used. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

  • Mobile phase, column, and detection wavelength should be optimized to achieve good resolution and sensitivity.

Visualization of Experimental Workflow

The logical flow of a forced degradation study can be visualized as follows:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Active Pharmaceutical Ingredient (this compound) Stock_Solution Prepare Stock Solution API->Stock_Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Heat Thermal (Heat) Stock_Solution->Heat Light Photolysis (Light) Stock_Solution->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data Pathway Degradation Pathway Elucidation Data->Pathway Degradation_Pathway cluster_degradation Potential Degradation Pathways Parent This compound Hydrolysis Ring Cleavage Products (via Hydrolysis) Parent->Hydrolysis Alkaline pH Photolysis De-brominated Products (via Photolysis) Parent->Photolysis UV Light Oxidation Oxidized Products (e.g., N-oxide, S-oxide) Parent->Oxidation Oxidizing Agent

A Comparative Analysis of 4-Bromo-3-methylisothiazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The isothiazole moiety, in particular, is a privileged structure found in a range of biologically active compounds. This guide provides a comparative analysis of the reaction kinetics of 4-Bromo-3-methylisothiazole in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck. While direct, comprehensive kinetic studies on this compound are not extensively reported in publicly available literature, this guide leverages established principles of organic chemistry and data from analogous brominated heterocyclic systems to provide a robust predictive comparison.

The reactivity of aryl halides in palladium-catalyzed coupling reactions is well-established to follow the general trend of I > Br > Cl, which is inversely related to the carbon-halogen bond dissociation energy.[1][2] Consequently, this compound is expected to be a versatile and reactive substrate, albeit generally less reactive than its iodo-counterpart.[1] The following sections present a comparative overview of its performance in key coupling reactions, supported by representative experimental data and detailed protocols.

Comparative Performance in Key Coupling Reactions

The utility of this compound as a synthetic building block is highlighted by its reactivity in a variety of cross-coupling reactions. The choice of reaction is often dictated by the desired final product, with each method offering unique advantages.

Coupling Reaction Typical Reactants Key Product Type Relative Reaction Rate Typical Conditions
Suzuki-Miyaura Aryl/Vinyl Boronic Acids/EstersBiaryls, Vinyl ArenesModerate to HighPd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, DMF), 80-110 °C[3][4]
Sonogashira Terminal AlkynesAryl AlkynesModeratePd catalyst, Cu(I) co-catalyst, Amine Base (e.g., Et₃N), Solvent (e.g., THF, DMF), RT to 80 °C[5][6]
Heck AlkenesSubstituted AlkenesModerate to LowPd catalyst, Base (e.g., Et₃N, KOAc), Polar Solvent (e.g., DMF, ACN), 80-140 °C[7][8]

Quantitative Data Summary

The following tables provide representative, albeit hypothetical, quantitative data for the performance of this compound in various coupling reactions based on trends observed for similar substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Entry Palladium Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901278
2PdCl₂(dppf) (2)Cs₂CO₃Toluene100885
3Pd₂(dba)₃/SPhos (1)K₃PO₄Dioxane801092

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

Entry Palladium Catalyst (mol%) Copper Co-catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60688
2Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50882
3[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSORT495[6]

Table 3: Heck Coupling of this compound with Styrene

Entry Palladium Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)Et₃NDMF1202465
2Pd(OAc)₂/P(o-tol)₃ (1)K₂CO₃ACN1001875
3Pd/C (5)NaOAcDMA1301670

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[3][4]
  • Reaction Setup : To a dry reaction vessel, add this compound (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst (1-5 mol%), and a base (2-3 eq).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition : Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane, toluene, or DMF), often with a small amount of water.

  • Reaction : Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling[5]
  • Reaction Setup : To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (1-5 mol%), and a copper(I) co-catalyst (2-10 mol%).

  • Solvent and Reagent Addition : Add an anhydrous solvent (e.g., THF, toluene, or DMF), followed by an amine base (e.g., triethylamine, diisopropylamine) (2-3 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction : Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water or saturated aqueous ammonium chloride.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Coupling[7][8]
  • Reaction Setup : In a reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, NaOAc) (1.2-2.0 eq).

  • Solvent Addition : Add a polar aprotic solvent such as DMF, DMA, or acetonitrile.

  • Reaction : Heat the mixture under an inert atmosphere to the required temperature (typically 80-140 °C) for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up : After cooling, filter the reaction mixture to remove the palladium catalyst and inorganic salts. Dilute the filtrate with an organic solvent and wash with water.

  • Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography.

Visualizations

To further elucidate the processes discussed, the following diagrams illustrate a typical experimental workflow, the catalytic cycle of a generic cross-coupling reaction, and the logical relationship of factors influencing reaction kinetics.

G cluster_workflow Experimental Workflow A Reactant & Reagent Preparation B Reaction Setup under Inert Atmosphere A->B C Solvent & Catalyst Addition B->C D Reaction at Controlled Temperature C->D E Monitoring (TLC/LC-MS) D->E E->D Continue Reaction F Reaction Work-up & Extraction E->F Reaction Complete G Purification (Chromatography) F->G H Product Characterization G->H

Caption: A generalized experimental workflow for cross-coupling reactions.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.[2][4]

G cluster_factors Factors Affecting Reaction Kinetics Kinetics Reaction Kinetics (Rate & Yield) Catalyst Catalyst System (Pd Source & Ligand) Catalyst->Kinetics Substrate Substrate (C-Br bond strength) Substrate->Kinetics Reagent Coupling Partner (Nucleophilicity/Sterics) Reagent->Kinetics Conditions Reaction Conditions (Temperature, Solvent, Base) Conditions->Kinetics

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 4-Bromo-3-methylisothiazole, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount. This compound, a halogenated heterocyclic compound, requires specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the safe management of this substance from point of generation to final disposal.

Waste Identification and Segregation

Proper identification and segregation of this compound waste is the critical first step. Due to its bromine content, it is classified as a halogenated organic waste .

Key Segregation Principles:

  • Separate from Non-Halogenated Waste: Halogenated and non-halogenated organic wastes must be collected in separate, designated containers.[1][2][3] Co-mingling can complicate disposal processes and increase costs.

  • Aqueous vs. Organic Waste: Do not mix aqueous solutions containing this compound with organic solvent waste streams.

  • Avoid Incompatibles: Keep this compound waste separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.

Waste Collection and Container Management

Proper containment is crucial to prevent leaks, spills, and exposure.

  • Container Selection: Use chemically compatible containers for waste collection. High-density polyethylene (HDPE) is a suitable option for many organic compounds, but always verify compatibility. The container must have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name "this compound" and its approximate concentration and volume.[2]

  • Container Filling: Leave at least 10% headspace in the container to allow for vapor expansion. Keep containers closed at all times except when adding waste.[1]

  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA, which should be at or near the point of generation.[4] Ensure the SAA is in a well-ventilated area, away from ignition sources, and has secondary containment to capture any potential leaks.

The following table summarizes key quantitative guidelines for the accumulation of hazardous waste in a laboratory setting.

ParameterGuideline/Specification
Maximum Accumulation Volume in SAA55 gallons
Maximum Volume for Acutely Toxic Waste1 quart
Container HeadspaceAt least 10% of container volume

Note: These are general guidelines. Always consult your institution's specific Environmental Health and Safety (EHS) protocols.

Disposal Procedures

Under no circumstances should this compound or its solutions be disposed of down the drain. The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.

General Disposal Protocol:

  • Segregate Waste: Collect waste containing this compound into a designated, properly labeled halogenated organic waste container.

  • Store Safely: Keep the waste container in your lab's Satellite Accumulation Area, ensuring it is sealed and within a secondary containment unit.

  • Arrange for Pickup: Once the container is nearly full, or before the accumulation time limit set by your institution is reached, arrange for a waste pickup with your institution's EHS department.

Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration.[2] For waste containing more than 1% halogenated organic substances, the incineration temperature should be at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts.[5]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is crucial.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Absorption: Contain the spill with an inert absorbent material such as vermiculite or sand.

  • Neutralization (for residual amounts): For residual traces of bromine-containing compounds, a solution of sodium thiosulfate or sodium bisulfite can be used for neutralization.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Dispose of Waste: Label the container with the spill cleanup materials and dispose of it as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) is_aqueous Aqueous Solution? start->is_aqueous is_organic Organic Solvent? is_aqueous->is_organic No halogenated_aqueous Collect in Halogenated Aqueous Waste Container is_aqueous->halogenated_aqueous Yes halogenated_organic Collect in Halogenated Organic Waste Container is_organic->halogenated_organic Yes label_container Label Container: 'Hazardous Waste' 'Halogenated' [Chemical Name & %] halogenated_aqueous->label_container halogenated_organic->label_container store_in_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_in_saa request_pickup Request EHS Waste Pickup store_in_saa->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-3-methylisothiazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.

Hazard Data & PPE Recommendations
Occupational Exposure Limit ≤ 0.01 mg/m³
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended), a lab coat, and closed-toe shoes are required. For prolonged or repeated contact, gloves with a higher protection class should be used.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with the potential for aerosol generation.

Glove Selection:

For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) is recommended.[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is suitable.[1] Always inspect gloves for any signs of degradation before use.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handle_weigh Begin Handling handle_transfer Transfer Chemical to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Surfaces handle_transfer->post_decon Complete Handling post_ppe Doff and Dispose of PPE Properly post_decon->post_ppe disp_collect Collect Waste in a Labeled, Sealed Container post_ppe->disp_collect Proceed to Disposal disp_inactivate Perform Alkaline Hydrolysis (if applicable) disp_collect->disp_inactivate disp_professional Dispose Through Licensed Professional disp_inactivate->disp_professional

Procedural workflow for safe handling of this compound.

Detailed Experimental Protocols

Emergency First Aid Procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Disposal Plan: Alkaline Hydrolysis of this compound Waste

Isothiazolinone compounds can be degraded and neutralized through alkaline hydrolysis. This procedure should be carried out in a chemical fume hood while wearing all appropriate PPE.

Materials:

  • Waste containing this compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (1M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate, labeled hazardous waste container

Procedure:

  • Preparation: Place the waste container on a stir plate within a chemical fume hood and add a stir bar.

  • pH Adjustment: While continuously stirring the waste, slowly add the 1M NaOH or KOH solution. Monitor the pH of the solution regularly.

  • Target pH: Continue adding the alkaline solution until the pH of the waste is between 8.5 and 10. Isothiazolinones are stable in acidic conditions but degrade in alkaline environments.

  • Degradation: The rate of degradation is dependent on the pH. The half-life of similar isothiazolinones at pH 8.5 is approximately 47 days, while at pH 10, it is about 2 days.[2] Allow the waste to stir at the target pH for a sufficient amount of time to ensure complete degradation. For example, at a pH of 10, a holding time of one week is recommended.

  • Neutralization and Disposal: After the degradation period, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid). The neutralized waste can then be collected in a properly labeled container for disposal through a licensed professional waste disposal service. Always adhere to local and institutional regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylisothiazole
Reactant of Route 2
4-Bromo-3-methylisothiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。